molecular formula C8H9BrO2 B120743 4-Bromoveratrole CAS No. 2859-78-1

4-Bromoveratrole

Cat. No.: B120743
CAS No.: 2859-78-1
M. Wt: 217.06 g/mol
InChI Key: KBTMGSMZIKLAHN-UHFFFAOYSA-N
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Description

4-Bromoveratrole is a high-value aromatic ether and versatile synthetic intermediate prized in organic chemistry for its reactivity in cross-coupling reactions. Its molecular structure, featuring a bromine atom on a dimethoxyphenyl ring, makes it an excellent substrate for constructing carbon-carbon bonds, enabling the synthesis of complex molecular scaffolds. In pharmaceutical research, this compound serves as a crucial building block for the development of Active Pharmaceutical Ingredients (APIs) and is used in the synthesis of compounds with potential anti-inflammatory and anticancer properties . Its specific application in the synthesis of dopamine D1 receptor agonists for neurological research further underscores its utility in probing central nervous system targets . Beyond pharmaceuticals, this compound finds use in agrochemical research for creating novel pesticides and herbicides . In the field of material science, this compound is investigated for its role in developing advanced materials, including its use as a redox shuttle additive in lithium-ion batteries to enhance safety during overcharge cycles . Its broad applicability across these disciplines makes it an essential reagent for driving innovation in drug discovery and advanced material design.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,2-dimethoxybenzene
Source PubChem
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InChI

InChI=1S/C8H9BrO2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTMGSMZIKLAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1062673
Record name Benzene, 4-bromo-1,2-dimethoxy-
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Molecular Weight

217.06 g/mol
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CAS No.

2859-78-1
Record name Bromoveratrole
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Record name 4-Bromoveratrole
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Record name Benzene, 4-bromo-1,2-dimethoxy-
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Record name 4-BROMOVERATROLE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromoveratrole from Veratrole

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 4-Bromoveratrole (1-bromo-3,4-dimethoxybenzene) is a pivotal chemical intermediate in the pharmaceutical and fine chemical industries.[1][2] Its structure, featuring a brominated veratrole moiety, makes it a valuable precursor for synthesizing complex organic molecules, most notably isoquinoline (B145761) alkaloids, which exhibit a wide range of biological activities including analgesic, antimicrobial, and anticancer properties.[1] This guide provides a comprehensive overview of the primary synthesis routes for this compound starting from veratrole (1,2-dimethoxybenzene), focusing on the underlying chemical principles, detailed experimental protocols, and quantitative data. The synthesis primarily relies on the electrophilic aromatic substitution, a cornerstone of organic chemistry.[3] This document is intended for researchers, scientists, and professionals in drug development seeking detailed, actionable information on the preparation of this versatile building block.

Introduction

In the complex landscape of pharmaceutical synthesis, the reliability and quality of chemical intermediates are paramount to the successful development of active pharmaceutical ingredients (APIs).[1] this compound (CAS No: 2859-78-1, Molecular Formula: C₈H₉BrO₂, Molecular Weight: 217.06 g/mol ) is a key building block recognized for its utility in constructing complex molecular scaffolds.[2][4] The presence of methoxy (B1213986) groups and a bromine atom provides multiple reactive sites for further chemical transformations, such as cross-coupling reactions.[2] This guide details the efficient synthesis of this compound from the readily available starting material, veratrole.

Chemical Principle: Electrophilic Aromatic Substitution

The synthesis of this compound from veratrole is a classic example of an electrophilic aromatic substitution (EAS) reaction. The two methoxy (-OCH₃) groups on the veratrole ring are strong activating groups, meaning they donate electron density to the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles.[5]

These groups are also ortho, para-directors, guiding the incoming electrophile (in this case, Br⁺) to the positions ortho or para to themselves. In veratrole, positions 3 and 6 are ortho to a methoxy group, while positions 4 and 5 are para to one and ortho to the other. Due to steric hindrance from the adjacent methoxy groups, substitution at positions 3 and 6 is less favored.[6] Consequently, the electrophilic attack preferentially occurs at positions 4 and 5, which are electronically activated and more sterically accessible, leading to the desired this compound product. While dibromination to 4,5-dibromoveratrole can occur, the reaction conditions can be controlled to favor monosubstitution.[5][7]

Synthesis Methodologies

Several methods have been established for the bromination of veratrole. The most common approaches utilize an in-situ generation of the bromine electrophile in a suitable solvent, often acetic acid.

Method A: Bromination with Ammonium (B1175870) Bromide and Hydrogen Peroxide

This method is an efficient and high-yielding procedure that uses ammonium bromide as the bromine source and hydrogen peroxide as the oxidant to generate the electrophilic bromine species in situ.[8][9]

Method B: Bromination with Potassium Bromate (B103136) and Hydrobromic Acid

This process generates molecular bromine (Br₂) from the redox reaction between potassium bromate (KBrO₃) and hydrobromic acid (HBr).[5][10] While this reaction can lead to the formation of 4,5-dibromoveratrole as the main product, this compound is a major component of the reaction mixture and can be isolated from the mother liquor after the primary product is crystallized.[10]

Data Presentation

The quantitative parameters for the two primary synthesis methods are summarized below for easy comparison.

Table 1: Reagents and Conditions for Synthesis Method A

Parameter Value Reference
Starting Material Veratrole (1,2-dimethoxybenzene) [8][9]
Amount of Veratrole 142 g (1.03 mol) [8][9]
Bromine Source Ammonium Bromide (NH₄Br) [8][9]
Amount of NH₄Br 110 g (1.12 mol) [8][9]
Oxidant 30% Hydrogen Peroxide (H₂O₂) [8][9]
Amount of H₂O₂ 180 mL (1.76 mol) [8][9]
Solvent Acetic Acid [8][9]
Volume of Solvent 1.6 L [8][9]
Reaction Time 20 hours [8][9]
Temperature Room Temperature [8][9]

| Yield | 91% |[8][9] |

Table 2: Reagents and Conditions for Synthesis Method B

Parameter Value Reference
Starting Material Veratrole (1,2-dimethoxybenzene) [10]
Amount of Veratrole 4.15 g (30.0 mmol) [10]
Bromine Source 48% Hydrobromic Acid (HBr) [10]
Amount of HBr 12 mL (105 mmol) [10]
Oxidant Potassium Bromate (KBrO₃) [10]
Amount of KBrO₃ 3.34 g (20 mmol) [10]
Solvent Acetic Acid [10]
Volume of Solvent 40 mL [10]
Reaction Time 30 minutes (after addition) [10]
Temperature Room Temperature (exothermic to ~45°C) [10]

| Product | this compound is a major side product |[10] |

Experimental Protocols

Detailed Protocol for Method A (NH₄Br / H₂O₂)

This protocol is adapted from the procedure described by ChemicalBook.[8][9]

  • Reaction Setup: To a 3.0 L reactor, add veratrole (142 g, 1.03 mol) and ammonium bromide (110 g, 1.12 mol). Add 1.6 L of acetic acid to dissolve the solids.

  • Reagent Addition: While stirring the mixture at room temperature, slowly add 30% aqueous hydrogen peroxide solution (180 mL, 1.76 mol) dropwise.

  • Reaction: Continue to stir the reaction system at room temperature for 20 hours.

  • Work-up: After 20 hours, quench the reaction by carefully adding a saturated sodium bicarbonate solution. Extract the aqueous mixture with dichloromethane (B109758) (3 x 200 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 200 mL) and saturated brine solution (200 mL).

  • Isolation: Dry the organic phase over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude yellow product by vacuum distillation, collecting the fraction at 128-133 °C / 10 mbar to yield pure 4-bromo-1,2-dimethoxybenzene (202.7 g, 91% yield).[8]

Detailed Protocol for Method B (KBrO₃ / HBr)

This protocol, which yields this compound as an isolable byproduct, is based on a procedure for preparing 4,5-dibromoveratrole.[10]

  • Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar and thermometer, dissolve veratrole (4.15 g, 30.0 mmol) in 40 mL of concentrated acetic acid.

  • Reagent Addition: Add potassium bromate (3.34 g, 20 mmol) to the solution. Slowly add 48% hydrobromic acid (12 mL, 105 mmol) dropwise while stirring at room temperature. An exotherm to approximately 45°C may be observed as the potassium bromate dissolves.

  • Reaction: Stir the mixture for an additional 30 minutes at room temperature after the addition is complete.

  • Work-up: Pour the reaction solution into 100 mL of ice water and stir for 15 minutes to precipitate the product. Collect the precipitate by suction filtration.

  • Washing: Wash the collected solid first with 20 mL of a 0.2 M sodium disulfite solution and then with 20 mL of water. The solid is primarily 4,5-dibromoveratrole.

  • Isolation of this compound: The aqueous filtrate and the mother liquor from recrystallization of the solid contain the this compound side product.[10] To isolate it, the solvent can be evaporated from the mother liquor. Further purification of the residue would be required.

Mandatory Visualizations

General Mechanism of Electrophilic Bromination

G cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Nucleophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Aromaticity Restoration HBr + H2O2 HBr + H2O2 Br+ Br+ HBr + H2O2->Br+ (or KBrO3 + HBr) Veratrole Veratrole (Aromatic Ring) SigmaComplex Arenium Ion (Sigma Complex, Non-aromatic) Veratrole->SigmaComplex + Br+ Product This compound SigmaComplex->Product - H+

Caption: Electrophilic aromatic substitution mechanism for the bromination of veratrole.

Experimental Workflow for Synthesis Method A

G start Start: Charge Reactor reactants Add Veratrole, NH4Br, and Acetic Acid start->reactants add_h2o2 Slowly Add H2O2 (30% aq.) at Room Temperature reactants->add_h2o2 react Stir for 20 Hours at Room Temperature add_h2o2->react quench Quench with Saturated NaHCO3 Solution react->quench extract Extract with Dichloromethane (3x) quench->extract wash Combine & Wash Organic Layers (Water, then Brine) extract->wash dry Dry over Na2SO4, Filter, and Concentrate wash->dry purify Purify by Vacuum Distillation dry->purify end End Product: This compound (91% Yield) purify->end

Caption: Step-by-step workflow for the synthesis of this compound via Method A.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromoveratrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Bromoveratrole (CAS No: 2859-78-1), a versatile intermediate in organic synthesis. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical industries.

Core Physicochemical Data

This compound, also known as 4-bromo-1,2-dimethoxybenzene, is a substituted aromatic compound with the molecular formula C8H9BrO2.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C8H9BrO2[1][2][3][4][5][6]
Molecular Weight 217.06 g/mol [1][2][3][4][5]
Appearance Colorless to light yellow or light brown liquid/oil[2][5][6]
Melting Point 123 °C (Note: Some sources list it as a liquid at room temp)[2]
Boiling Point 255-256 °C[3][4][7][8][9]
Density 1.509 g/mL at 25 °C[4][7][8][9]
Refractive Index n20/D 1.573[4][6][7][8][9]
Flash Point 109 °C (228.2 °F) - closed cup[2][4][7]
Solubility Soluble in benzene, ether, and toluene.[7][8]
Vapor Pressure 0.113 mmHg at 25°C[2]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d6): δ 7.50 (d, J=8.4 Hz, 1H), 6.90 (d, J=2.0 Hz, 1H), 6.80 (dd, J=8.4, 2.0 Hz, 1H), 3.85 (s, 3H), 3.80 (s, 3H).[7][8]

  • ¹³C NMR (100 MHz, DMSO-d6): δ 150.3, 148.8, 123.5, 115.3, 113.8, 112.3, 56.2, 56.0.[7][8]

Infrared (IR) Spectroscopy

Infrared spectral data for this compound is available and can be used for the identification and confirmation of the compound's functional groups.[1]

Mass Spectrometry (MS)

Mass spectrometry data can be utilized to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of veratrole.[7]

Materials:

  • Veratrole (1,2-dimethoxybenzene)

  • Ammonium (B1175870) bromide

  • 30% Hydrogen peroxide solution

  • Acetic acid

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • Dissolve veratrole and ammonium bromide in acetic acid in a suitable reactor.

  • Slowly add the 30% hydrogen peroxide solution dropwise to the mixture while stirring at room temperature.

  • Continue stirring the reaction mixture for approximately 20 hours.

  • Quench the reaction by adding a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Combine the organic layers and wash sequentially with water and saturated saline.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound.[7]

Melting Point Determination

The melting point of a solid compound is a key indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., DigiMelt)

  • Capillary tubes

  • Mortar and pestle

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, grind the sample to a fine powder using a mortar and pestle.

  • Pack a small amount of the sample into a capillary tube to a height of about 1-2 mm.[10]

  • Place the capillary tube into the heating block of the melting point apparatus.[11][12]

  • Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.

  • Then, decrease the heating rate to about 1-2°C per minute.[11][12]

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.[13]

Boiling Point Determination

The boiling point is a characteristic physical property of a liquid.

Apparatus:

  • Thiele tube or other heating apparatus

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating oil (e.g., mineral oil)

Procedure:

  • Place a small amount of the liquid sample into the small test tube.

  • Invert a capillary tube (sealed end up) and place it into the test tube with the sample.

  • Attach the test tube to a thermometer and immerse the setup in a Thiele tube containing heating oil.[14]

  • Heat the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[14]

  • Continue heating until a steady stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[14][15]

Solubility Determination

Determining the solubility of a compound in various solvents is crucial for its application in different chemical processes.

Materials:

  • Test tubes

  • Graduated cylinders or pipettes

  • Vortex mixer or shaker

  • The compound to be tested (solute)

  • A selection of solvents (e.g., water, ethanol, benzene, ether, toluene)

Procedure:

  • Add a measured amount of the solvent to a test tube.

  • Add a small, known amount of the solute to the test tube.

  • Vigorously agitate the mixture using a vortex mixer or by shaking for a set period.[16]

  • Observe if the solute has completely dissolved.

  • If the solute dissolves, continue adding small, known increments of the solute, agitating after each addition, until the solution is saturated (i.e., no more solute dissolves).

  • Record the amount of solute that dissolved in the given amount of solvent at a specific temperature to determine the solubility.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for structure elucidation.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[18][19]

  • Filter the solution into a clean NMR tube to a height of about 4-5 cm.[18]

Data Acquisition:

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H NMR spectrum, which provides information about the chemical environment and connectivity of protons.

  • Acquire the ¹³C NMR spectrum to determine the number and types of carbon atoms.

  • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) for more detailed structural analysis.[20]

Visualizations

Synthesis and Purification Workflow for this compound

G Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_extraction Extraction & Washing cluster_purification Purification start Start: Veratrole & NH4Br in Acetic Acid add_h2o2 Add 30% H2O2 start->add_h2o2 react Stir for 20h at RT add_h2o2->react quench Quench with NaHCO3 react->quench extract_dcm Extract with CH2Cl2 quench->extract_dcm wash Wash with H2O & Brine extract_dcm->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate distill Vacuum Distillation concentrate->distill product Final Product: this compound distill->product

Caption: A workflow diagram illustrating the synthesis and purification of this compound.

General Workflow for Physicochemical Property Determination

G General Workflow for Physicochemical Property Determination cluster_physical Physical Properties cluster_spectroscopic Spectroscopic Analysis compound Pure Compound (e.g., this compound) mp Melting Point Determination compound->mp bp Boiling Point Determination compound->bp density Density Measurement compound->density solubility Solubility Assessment compound->solubility nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr ir IR Spectroscopy compound->ir ms Mass Spectrometry compound->ms data_analysis Data Analysis & Structure Confirmation mp->data_analysis bp->data_analysis density->data_analysis solubility->data_analysis nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: A logical workflow for determining the physicochemical properties of a chemical compound.

Conceptual Interaction of this compound with the Acetylcholine Receptor

G Conceptual Interaction of this compound with Acetylcholine Receptor bromoveratrole This compound ach_receptor Acetylcholine Receptor bromoveratrole->ach_receptor binds to ion_channel Chloride Ion Channel (part of receptor) ach_receptor->ion_channel activates binding Binding cl_release Release of Chloride Ions ion_channel->cl_release leads to ach_activity Increased Acetylcholine Activity cl_release->ach_activity results in

References

An In-depth Technical Guide to 4-Bromoveratrole (CAS: 2859-78-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoveratrole, also known as 4-bromo-1,2-dimethoxybenzene, is a versatile halogenated aromatic compound widely utilized as a key intermediate in organic synthesis.[1][2] Its structure, featuring a brominated veratrole moiety, makes it a valuable precursor for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][3] This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, key reactions, and safety information.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][4] The presence of the bromine atom and two methoxy (B1213986) groups on the benzene (B151609) ring imparts unique reactivity to the molecule, making it an excellent substrate for various chemical transformations.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2859-78-1[6]
Molecular Formula C₈H₉BrO₂[1][7]
Molecular Weight 217.06 g/mol [6][7]
Appearance Colorless to light yellow liquid[1][4]
Boiling Point 255-256 °C[6][8]
Density 1.509 g/mL at 25 °C[6][8]
Refractive Index (n20/D) 1.573[6]
Flash Point 109 °C (228.2 °F) - closed cup[6][9]
Solubility Soluble in benzene, ether, and toluene.[8][10]

Table 2: Chemical Identifiers

IdentifierValueReference(s)
IUPAC Name 4-Bromo-1,2-dimethoxybenzene[11]
Synonyms 4-Bromocatechol dimethyl ether, p-Bromoveratrole[1][12]
InChI 1S/C8H9BrO2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3[6]
InChI Key KBTMGSMZIKLAHN-UHFFFAOYSA-N[6]
SMILES COc1ccc(Br)cc1OC[6]
EC Number 220-677-8[6]
MDL Number MFCD00008381[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

Spectrum TypeKey Peaks/ShiftsReference(s)
¹H NMR δ: 7.50 (d, J=8.4 Hz, 1H), 6.90 (d, J=2.0 Hz, 1H), 6.80 (dd, J=8.4, 2.0 Hz, 1H), 3.85 (s, 3H), 3.80 (s, 3H)[8][10]
¹³C NMR δ: 150.3, 148.8, 123.5, 115.3, 113.8, 112.3, 56.2, 56.0[8][10]
IR Spectra available from various sources.[12]
MS Spectra available from various sources.[13]

Synthesis and Experimental Protocols

The ease of synthesis of this compound from its parent compound, veratrole, makes it a readily accessible building block for chemists.[2]

Synthesis of this compound from Veratrole

A common method for the synthesis of this compound is the electrophilic aromatic substitution of veratrole (1,2-dimethoxybenzene) using reagents like N-Bromosuccinimide (NBS).[2]

Experimental Protocol: Bromination of Veratrole

This protocol describes the preparation of 4-bromo-1,2-dimethoxybenzene from veratrole.[10]

Materials:

  • Veratrole (1,2-Dimethoxybenzene)

  • Ammonium (B1175870) bromide

  • Aqueous hydrogen peroxide solution (30%)

  • Acetic acid

  • Dichloromethane (B109758)

  • Saturated sodium bicarbonate solution

  • Water

  • Saturated saline solution

  • Anhydrous sodium sulfate

Procedure:

  • In a 3.0 L reactor, add a solution of veratrole (142 g, 1.03 mol) and ammonium bromide (110 g, 1.12 mol) in acetic acid (1.6 L).

  • Slowly add 30% aqueous hydrogen peroxide solution (180 mL, 1.76 mol) dropwise to the reaction mixture while stirring continuously at room temperature.

  • After 20 hours of reaction, quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the reaction mixture with dichloromethane (3 x 200 mL).

  • Combine the organic phases and wash sequentially with water (2 x 200 mL) and saturated saline (200 mL).

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation, collecting the fraction at a boiling point of 128-133 °C/10 mbar to yield 4-bromo-1,2-dimethoxybenzene.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification cluster_product Product Veratrole Veratrole Reaction Reaction at Room Temperature (20h) Veratrole->Reaction AmmoniumBromide Ammonium Bromide AmmoniumBromide->Reaction H2O2 Hydrogen Peroxide H2O2->Reaction AceticAcid Acetic Acid AceticAcid->Reaction Quenching Quenching (NaHCO3) Reaction->Quenching Extraction Extraction (DCM) Quenching->Extraction Washing Washing (H2O, Brine) Extraction->Washing Drying Drying (Na2SO4) Washing->Drying Concentration Concentration Drying->Concentration Distillation Vacuum Distillation Concentration->Distillation Product This compound Distillation->Product

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis and Drug Development

This compound is a pivotal intermediate in the synthesis of numerous valuable compounds, particularly within the pharmaceutical sector.[3] Its versatile reactivity makes it a useful reagent in various organic synthesis endeavors, contributing to the development of novel therapeutic agents and fine chemicals.[3]

Key Reactions

The aryl bromide moiety of this compound is readily activated for a wide array of transition metal-catalyzed cross-coupling reactions.[2]

  • Suzuki-Miyaura Cross-Coupling: It is a common substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it reacts with boronic acids to form biaryl compounds.[2]

  • Electrophilic Aromatic Substitution: Its ability to participate in electrophilic aromatic substitution reactions enhances its utility in creating complex chemical structures.[1]

  • Aryne Reactions: this compound can undergo aryne reactions with various nucleophiles.[14]

Reactions_of_4_Bromoveratrole cluster_reactions Key Reactions cluster_products Product Classes Bromoveratrole This compound Suzuki Suzuki-Miyaura Coupling (+ Boronic Acid, Pd catalyst) Bromoveratrole->Suzuki EAS Electrophilic Aromatic Substitution (+ Electrophile) Bromoveratrole->EAS Aryne Aryne Formation (+ Strong Base) Bromoveratrole->Aryne Biaryl Biaryl Compounds Suzuki->Biaryl Substituted Substituted Veratroles EAS->Substituted Functionalized Functionalized Aromatics Aryne->Functionalized

Caption: Key reaction pathways involving this compound.

Role in Drug Development

This compound serves as a crucial starting material or intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[5]

  • Synthesis of Isoquinoline (B145761) Alkaloids: It is particularly noted for its use in the synthesis of isoquinoline alkaloids, a class of natural products with a wide spectrum of biological activities, including analgesic, antimicrobial, and anticancer properties.[3]

  • Drug Discovery: Chemists utilize this compound to synthesize libraries of potential drug candidates for structure-activity relationship (SAR) studies.[5]

  • Biologically Active Molecules: It is a key component in the production of various biologically active molecules, with some studies suggesting it may have anti-inflammatory and analgesic properties.[1] It has also been shown to bind to the acetylcholine (B1216132) receptor.[4][8]

Safety and Handling

Proper handling and storage of this compound are essential to ensure laboratory safety.

Table 4: Safety Information for this compound

Hazard CategoryDescriptionReference(s)
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[12]
Precautionary Statements Wash face, hands and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[9]
Personal Protective Equipment Eyeshields, gloves, and a multi-purpose combination respirator cartridge (US) are recommended.[6]
Storage Store in a dry, well-ventilated place. Keep the container tightly closed. Recommended storage temperature is 0-8 °C.[1]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[9]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen halides.[9]

Conclusion

This compound (CAS 2859-78-1) is a highly valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals. Its well-defined chemical properties, coupled with its straightforward synthesis and diverse reactivity, make it an indispensable tool for researchers and scientists in both academic and industrial settings. A thorough understanding of its properties, reaction protocols, and safety considerations is paramount for its effective and safe utilization in the laboratory.

References

The Synthetic Versatility of 4-Bromoveratrole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the chemical properties and synthetic applications of 4-Bromoveratrole. This compound is a key intermediate in organic synthesis, valued for its role in the construction of complex molecular architectures. This document provides essential data, detailed experimental protocols for its application in palladium-catalyzed cross-coupling reactions, and a visual representation of the experimental workflow.

Core Properties of this compound

This compound, also known as 4-bromo-1,2-dimethoxybenzene, is a substituted aromatic compound. Its utility in organic synthesis is largely due to the presence of the bromine atom, which allows for a variety of cross-coupling reactions, and the two methoxy (B1213986) groups that influence the electronic properties of the aromatic ring.

A summary of its key quantitative data is presented in the table below.

PropertyValueReferences
Molecular Formula C₈H₉BrO₂[1][2][3][4]
Molecular Weight 217.06 g/mol [2][3]
CAS Number 2859-78-1[2][3]
Boiling Point 255-256 °C[2]
Density 1.509 g/mL at 25 °C[2]
Refractive Index n20/D 1.573[2]

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. The following protocol is a representative procedure for the coupling of this compound with an arylboronic acid, a common transformation in the synthesis of complex organic molecules.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand

  • Potassium carbonate (K₂CO₃) or another suitable base (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., Toluene/Water 4:1 mixture, or Dioxane)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask maintained under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product into an organic solvent such as ethyl acetate. The organic layers should be combined.

  • Purification: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the final coupled product.

Suzuki_Miyaura_Workflow cluster_setup 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K₂CO₃) B Add Catalyst System: - Palladium Catalyst (e.g., Pd(OAc)₂) - Ligand (e.g., PPh₃) C Add Degassed Solvent (e.g., Toluene/H₂O) D Heat mixture to 80-110 °C with stirring C->D E Monitor reaction progress (TLC or LC-MS) D->E F Cool, dilute with H₂O, and extract with organic solvent E->F G Wash, dry, and concentrate the organic phase F->G H Purify via column chromatography G->H I Final Product H->I

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathways and Logical Relationships

While this compound is primarily a synthetic intermediate and not typically involved in biological signaling pathways itself, its derivatives are of significant interest in drug discovery. For instance, it is a precursor in the synthesis of isoquinoline (B145761) alkaloids such as (-)-mesembrine. The logical relationship in its application is a straightforward synthetic pathway where it serves as a foundational building block. The workflow diagram above illustrates this logical progression from starting materials to a more complex final product, a common sequence in the development of new chemical entities. The palladium-catalyzed reaction provides a reliable and versatile method for creating a key carbon-carbon bond, which is a critical step in the synthesis of many biologically active molecules.

References

Spectral Analysis of 4-Bromoveratrole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the spectral data for 4-Bromoveratrole (CAS No: 2859-78-1), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties
  • IUPAC Name: 4-bromo-1,2-dimethoxybenzene

  • Molecular Formula: C₈H₉BrO₂[1][2]

  • Molecular Weight: 217.06 g/mol [1][2][3]

  • Appearance: Clear colorless to slightly yellow liquid[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.50Doublet (d)8.41HAr-H
6.90Doublet (d)2.01HAr-H
6.80Doublet of doublets (dd)8.4, 2.01HAr-H
3.85Singlet (s)N/A3H-OCH₃
3.80Singlet (s)N/A3H-OCH₃
Solvent: DMSO-d6, Spectrometer Frequency: 400 MHz[1]

The carbon-13 NMR spectrum details the types of carbon atoms present in the molecule.

Chemical Shift (δ) ppmAssignment
150.3Ar-C (quaternary)
148.8Ar-C (quaternary)
123.5Ar-C
115.3Ar-C
113.8Ar-C
112.3Ar-C (quaternary, C-Br)
56.2-OCH₃
56.0-OCH₃
Solvent: DMSO-d6, Spectrometer Frequency: 100 MHz[1]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. While specific peak-by-peak data for this compound is not detailed in the provided search results, a conforming spectrum would exhibit characteristic absorptions for its functional groups.[4][6]

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
~3000-2850C-H StretchAromatic & Alkyl
~1600-1450C=C StretchAromatic Ring
~1250-1000C-O StretchAryl Ether
~1000-650C-Br StretchAryl Halide
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

m/zInterpretationNotes
216 & 218[M]⁺ and [M+2]⁺Molecular ion peaks. The presence of two peaks of nearly equal intensity is characteristic of a compound containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).
201 & 203[M-CH₃]⁺Loss of a methyl group.
173 & 175[M-CH₃-CO]⁺Subsequent loss of carbon monoxide.
The molecular weight of this compound is 217.06 g/mol .[1][3]

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a liquid sample like this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[7]

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium (B1214612) signal from the solvent and shim the magnetic field to achieve homogeneity.[8]

  • Data Acquisition: Set the appropriate acquisition parameters (e.g., pulse program, number of scans, spectral width). For ¹H NMR, 8-16 scans are typical, while ¹³C NMR may require more scans for a good signal-to-noise ratio.[7][8][9]

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using a reference signal (e.g., residual solvent peak or TMS).

  • Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to account for atmospheric and instrument absorptions.[10]

  • Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal surface.[10]

  • Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[10]

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe after the measurement.[10]

  • Sample Introduction: Dilute the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol). Inject a small volume (typically 1 µL) into the Gas Chromatograph (GC) inlet.

  • Chromatographic Separation: The sample is vaporized and separated based on its boiling point and interaction with the GC column. The separated compound then enters the mass spectrometer.

  • Ionization: In the ion source (e.g., using Electron Impact - EI), the molecules are bombarded with electrons to generate charged ions and fragments.

  • Mass Analysis: The ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.[11]

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.[11]

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectral_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Handling cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_result Final Output Sample This compound (Liquid Sample) Prep Sample Preparation (Dilution/Dissolution) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy (FTIR-ATR) Prep->IR MS Mass Spectrometry (GC-MS) Prep->MS Process Data Acquisition & Processing NMR->Process IR->Process MS->Process Interpret Spectral Interpretation Process->Interpret Report Structure Elucidation & Purity Assessment Interpret->Report

References

A Technical Guide to the Solubility of 4-Bromoveratrole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Bromoveratrole (4-Bromo-1,2-dimethoxybenzene), a key intermediate in organic synthesis and a compound of interest in medicinal chemistry. An understanding of its solubility is critical for its application in reaction chemistry, purification, and formulation development. While quantitative solubility data is not extensively available in public literature, this guide summarizes the known qualitative solubility and provides a detailed experimental protocol for its determination.

Qualitative Solubility Data

This compound is a colorless to light yellow liquid at room temperature.[1][2] Its solubility in various organic solvents is a critical parameter for its use in synthesis and other applications. The available data indicates a general trend of good solubility in non-polar and moderately polar organic solvents.

SolventChemical FormulaQualitative SolubilityReference
BenzeneC₆H₆Soluble[3][4]
TolueneC₇H₈Soluble[3][4]
Diethyl Ether(C₂H₅)₂OSoluble[3][4]

It is important to note that "soluble" is a qualitative term. For precise applications such as crystallography, reaction kinetics, or formulation, quantitative determination of solubility is recommended.

Experimental Protocol for Solubility Determination

To address the gap in quantitative data, researchers can employ established methods to determine the solubility of this compound in specific solvents of interest. The following is a generalized protocol based on the isothermal shake-flask method, a common and reliable technique.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Scintillation vials or sealed test tubes

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer.

  • Syringe filters (chemically compatible with the solvent)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a scintillation vial or test tube. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated. Constant agitation is necessary to facilitate the dissolution process.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To avoid drawing up solid particles, it is advisable to take the sample from the upper portion of the solution. Immediately filter the aliquot using a syringe filter that is chemically resistant to the solvent to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the diluted solution using a pre-calibrated analytical method (HPLC, GC, or UV-Vis spectroscopy) to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the determined concentration and the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Workflow for Solubility Determination

G Experimental Workflow for Solubility Determination A 1. Add excess this compound to solvent B 2. Equilibrate at constant temperature with agitation A->B C 3. Allow excess solid to settle B->C D 4. Withdraw and filter supernatant C->D E 5. Dilute the saturated solution D->E F 6. Quantify concentration via analytical method (e.g., HPLC, GC) E->F G 7. Calculate solubility F->G

Caption: Workflow for determining the solubility of this compound.

Logical Pathway for Solvent Selection

The selection of an appropriate solvent is often guided by the principle of "like dissolves like".[5] this compound, with its aromatic ring and methoxy (B1213986) groups, has both non-polar and polar characteristics. This suggests that it will be more soluble in solvents of intermediate polarity.

G Solvent Selection Logic cluster_0 Solute: this compound cluster_1 Solvent Polarity solute Aromatic Ring (Non-polar) + Methoxy Groups (Polar) NonPolar Non-Polar (e.g., Hexane) solute->NonPolar Moderate to Low Solubility (Predicted) Intermediate Intermediate Polarity (e.g., Toluene, Ether) solute->Intermediate High Solubility (Predicted) Polar Polar (e.g., Ethanol, Water) solute->Polar Low Solubility (Predicted)

Caption: Predicted solubility based on solvent polarity.

This guide serves as a foundational resource for researchers working with this compound. While qualitative data provides initial guidance, the experimental protocol outlined will enable the generation of precise, quantitative solubility data essential for advancing research and development activities.

References

Technical Guide to the Stability and Storage of 4-Bromoveratrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromoveratrole (CAS No. 2859-78-1), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] While specific quantitative stability studies on this compound are not extensively available in public literature, this document synthesizes information from safety data sheets (SDS), supplier technical data, and established principles of pharmaceutical stability analysis to guide researchers in its proper handling and storage.

Physicochemical Properties of this compound

This compound, also known as 4-bromo-1,2-dimethoxybenzene, is a colorless to light yellow liquid.[3] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValue
CAS Number 2859-78-1
Molecular Formula C₈H₉BrO₂
Molecular Weight 217.06 g/mol
Appearance Colorless to light yellow clear liquid[3]
Boiling Point 255-256 °C (at 760 mmHg)[4]
Density ~1.509 g/mL at 25 °C
Flash Point 109 °C (228.2 °F) - closed cup[4]
Refractive Index n20/D ~1.573
Solubility Soluble in benzene, ether, and toluene.[5]

Stability Profile and Incompatibilities

This compound is generally considered stable under normal storage conditions.[4] However, its stability can be compromised by exposure to certain substances and conditions.

Incompatible Materials: To prevent degradation and potentially hazardous reactions, avoid contact with:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

  • Strong reducing agents[4]

Hazardous Decomposition Products: When involved in a fire or subjected to high heat, this compound can decompose to produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[4]

Hazardous Polymerization: Hazardous polymerization of this compound does not occur.[4]

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, proper storage is crucial. The recommendations from various suppliers vary slightly, but a conservative and safe approach is summarized in Table 2. The most frequently cited advice is to store the compound in a cool, dry, and dark environment within a tightly sealed container.

ParameterRecommended ConditionRationale
Temperature Room temperature, with some suppliers recommending cool conditions (<15°C)[1][5]Minimizes the rate of potential degradation reactions.
Atmosphere Store in a tightly closed container.[6]Prevents contamination and exposure to moisture.
Light Store in a dark place.Protects against potential photolytic degradation.
Location Store in a dry, cool, and well-ventilated place.Ensures a stable environment and safety.

Experimental Protocols for Stability Assessment

While specific stability-indicating assays for this compound are not published, a standard approach based on ICH guidelines for forced degradation studies can be employed to understand its stability profile.[7][8][9] Such studies are essential for developing stability-indicating analytical methods.

General Workflow for a Forced Degradation Study

A forced degradation study intentionally stresses the compound to predict the degradation products that might form under various conditions. This helps in developing analytical methods capable of separating the intact compound from its degradants.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep Prepare solutions of This compound in appropriate solvents (e.g., Acetonitrile (B52724)/Water) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base Expose to oxidative Oxidative (e.g., 3% H₂O₂, RT) prep->oxidative Expose to thermal Thermal (Solid & Solution) (e.g., 80°C) prep->thermal Expose to photo Photolytic (ICH Q1B light exposure) prep->photo Expose to analysis Analyze samples at time points (e.g., 0, 2, 6, 24h) using a stability-indicating method (e.g., HPLC-UV/MS) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis pathways Identify Degradation Products analysis->pathways method_dev Develop & Validate Stability-Indicating Method pathways->method_dev

Caption: Workflow for a Forced Degradation Study of this compound.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying this compound in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Hypothetical HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound and its potential degradants. Mass spectrometry (MS) would be used for the identification of unknown degradation products.[1]

  • Purity Assessment: Gas Chromatography (GC) is also a common method for assessing the purity of this compound.[3]

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways under stress conditions. The presence of methoxy (B1213986) groups on an aromatic ring and a bromine substituent are key features to consider.

  • Hydrolysis of Methoxy Groups: Under strong acidic or basic conditions, the ether linkages of the methoxy groups could be susceptible to hydrolysis, leading to the formation of brominated catechols (e.g., 4-bromocatechol).

  • Aromatic Substitution/Displacement: The bromine atom could be displaced via nucleophilic aromatic substitution, particularly under harsh conditions, although this is generally difficult on an electron-rich ring.

  • Oxidative Degradation: Oxidative conditions could lead to the formation of quinones or ring-opening products. The methoxy groups may also be susceptible to oxidative cleavage.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV Light) parent This compound (4-bromo-1,2-dimethoxybenzene) hydrolysis_prod 4-Bromocatechol parent->hydrolysis_prod O-demethylation oxidation_prod1 Brominated Quinones parent->oxidation_prod1 photolysis_prod Debrominated Species (e.g., Veratrole) parent->photolysis_prod Reductive debromination oxidation_prod2 Ring-Opened Products oxidation_prod1->oxidation_prod2 Further oxidation

Caption: Potential Degradation Pathways for this compound.

Conclusion

This compound is a stable compound when stored under appropriate conditions. To maintain its quality and prevent degradation, it is imperative to store it in a cool, dry, dark, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong acids, bases, and oxidizing agents. While specific degradation kinetics are not publicly documented, established methodologies for forced degradation studies can be applied to determine its stability profile and develop validated, stability-indicating analytical methods for quality control in research and drug development settings.

References

Potential Biological Activities of 4-Bromoveratrole Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoveratrole (4-bromo-1,2-dimethoxybenzene) is a versatile chemical intermediate that holds significant promise in the synthesis of novel bioactive molecules. Its substituted dimethoxybenzene core serves as a scaffold for the generation of a diverse array of derivatives, including chalcones, Schiff bases, and various heterocyclic compounds. These derivatives have garnered considerable interest within the scientific community for their potential therapeutic applications, demonstrating a range of biological activities. This technical guide provides an in-depth overview of the potential biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. Detailed experimental methodologies for key assays and synthetic pathways are provided to facilitate further research and development in this area.

Anticancer Activity of this compound Chalcone (B49325) Derivatives

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a prominent class of compounds that can be synthesized from this compound precursors. Various synthetic chalcones have demonstrated significant cytotoxic effects against a range of human cancer cell lines.

Data Presentation: Cytotoxicity of Chalcone Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of representative chalcone derivatives against various cancer cell lines. While not all of these compounds are directly synthesized from this compound in the cited literature, they represent the types of structures and activities that can be expected from this class of derivatives.

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 (µM)Reference
Chalcone3-(2-Chlorophenyl)-1-phenylpropenoneMCF-7 (Breast)< 20[1]
Chalcone1,3-DiphenylpropenoneMCF-7 (Breast)< 20[1]
Chalcone3-(3-Chlorophenyl)-1-phenylpropenoneMCF-7 (Breast)< 20[1]
Chalcone(2E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneHepG2 (Liver)6.8[2]
Chalcone2'-hydroxy-4'-methoxychalconeWiDr (Colon)44.67 (µg/mL)[3]
Chalcone4'-methoxychalconeT47D (Breast)72.44 (µg/mL)[3]
Chalcone3-bromo-4-hydroxy-5-methoxy benzylidene on chromanoneK562 (Leukemia)≤ 3.86 (µg/mL)[4]
Chalcone3-bromo-4-hydroxy-5-methoxy benzylidene on chromanoneMDA-MB-231 (Breast)≤ 3.86 (µg/mL)[4]
Chalcone3-bromo-4-hydroxy-5-methoxy benzylidene on chromanoneSK-N-MC (Neuroblastoma)≤ 3.86 (µg/mL)[4]
Experimental Protocol: Synthesis of Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones from aromatic ketones and aldehydes.[5] 4-Bromoacetophenone, a potential derivative of this compound, can be used as a key starting material.

Materials:

Procedure:

  • Dissolve 4-bromoacetophenone (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add 10% aqueous NaOH solution dropwise to the stirred mixture.

  • Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.

  • Filter the solid product, wash with cold water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Mandatory Visualization: Claisen-Schmidt Condensation Workflow

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 4_Bromoacetophenone 4_Bromoacetophenone Dissolve_in_Ethanol Dissolve in Ethanol 4_Bromoacetophenone->Dissolve_in_Ethanol Substituted_Benzaldehyde Substituted_Benzaldehyde Substituted_Benzaldehyde->Dissolve_in_Ethanol Add_NaOH Add 10% NaOH (aq) (Base Catalyst) Dissolve_in_Ethanol->Add_NaOH Stir_at_RT Stir at Room Temp (2-4 hours) Add_NaOH->Stir_at_RT Precipitate Pour into Ice & Acidify (HCl) Stir_at_RT->Precipitate Filter_and_Wash Filter and Wash Precipitate->Filter_and_Wash Recrystallize Recrystallize Filter_and_Wash->Recrystallize Chalcone_Derivative Chalcone_Derivative Recrystallize->Chalcone_Derivative

Claisen-Schmidt Condensation Workflow for Chalcone Synthesis.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the cytotoxic potential of a compound.[6]

Materials:

  • Human cancer cell line of choice

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, remove the treatment medium and add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualization: MTT Assay Workflow

MTT_Assay_Workflow Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound (Various Concentrations) Incubate_24h->Add_Compound Incubate_Treatment Incubate 24-72h Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Remove_MTT_Add_DMSO Remove MTT Solution, Add DMSO Incubate_4h->Remove_MTT_Add_DMSO Shake_Plate Shake to Dissolve Formazan Remove_MTT_Add_DMSO->Shake_Plate Read_Absorbance Read Absorbance (570 nm) Shake_Plate->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Workflow for Determining Cytotoxicity using the MTT Assay.

Antimicrobial Activity of this compound Schiff Base Derivatives

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, represent another class of derivatives accessible from this compound precursors. These compounds have been investigated for their antimicrobial properties against a variety of pathogenic bacteria and fungi.

Data Presentation: Antimicrobial Activity of Schiff Base Derivatives
Compound ClassSpecific Derivative ExampleMicroorganismMIC (µg/mL)Reference
Schiff Basefrom p-aminophenol and benzaldehydeEscherichia coli62.5[7]
Schiff Basefrom p-aminophenol and benzaldehydeStaphylococcus aureus62.5[7]
Schiff Basefrom p-aminophenol and anisaldehydeCandida albicans62.5[7]
Schiff Basefrom 4-aminoantipyrine (B1666024) and cinnamaldehydeStaphylococcus aureus< 250 (µM)[8]
Schiff Basefrom 2-bromo-4-methyl aniline (B41778) and 2-nitrobenzaldehydeStaphylococcus aureus-[9]
Schiff Basefrom 2-bromo-4-methyl aniline and 2-nitrobenzaldehydeEscherichia coli-[9]

Note: Some references did not provide specific MIC values but indicated activity.

Experimental Protocol: Synthesis of Schiff Bases

Schiff bases can be synthesized through a straightforward condensation reaction.

Materials:

  • 4-Bromoaniline (B143363) (or other amine derivative of this compound)

  • Substituted Aldehyde

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve the 4-bromoaniline derivative (1 equivalent) and the substituted aldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

  • If necessary, the product can be purified by recrystallization.

Mandatory Visualization: Schiff Base Synthesis Workflow

Schiff_Base_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Amine_Derivative 4-Bromoaniline Derivative Dissolve_in_Ethanol Dissolve in Ethanol Amine_Derivative->Dissolve_in_Ethanol Aldehyde Substituted Aldehyde Aldehyde->Dissolve_in_Ethanol Add_Catalyst Add Catalytic Acetic Acid Dissolve_in_Ethanol->Add_Catalyst Reflux Reflux (2-6 hours) Add_Catalyst->Reflux Cool_and_Filter Cool and Filter Reflux->Cool_and_Filter Schiff_Base Schiff_Base Cool_and_Filter->Schiff_Base

General Workflow for the Synthesis of Schiff Bases.
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Sterile saline or PBS

  • Microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard) and then dilute it in the broth to the desired final concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: Prepare serial two-fold dilutions of the test compound in the broth directly in the 96-well plate.

  • Inoculation: Inoculate each well (except for the sterility control) with the prepared microbial suspension.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density (OD) with a microplate reader.

Mandatory Visualization: Broth Microdilution Workflow

Broth_Microdilution_Workflow Prepare_Inoculum Prepare Standardized Microbial Inoculum Inoculate_Wells Inoculate Wells with Microbial Suspension Prepare_Inoculum->Inoculate_Wells Serial_Dilution Perform Serial Dilution of Test Compound in 96-well Plate Serial_Dilution->Inoculate_Wells Incubate Incubate Plate (18-24h) Inoculate_Wells->Incubate Read_Results Read Results (Visual or OD) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Workflow for MIC Determination by Broth Microdilution.

Enzyme Inhibitory Activity of this compound Heterocyclic Derivatives

The this compound scaffold can also be utilized in the synthesis of various heterocyclic compounds, such as triazoles, which have shown potential as enzyme inhibitors. For instance, derivatives of 1,2,4-triazole (B32235) have been investigated for their inhibitory effects on enzymes like acetylcholinesterase (AChE), which is a target in the management of Alzheimer's disease.

Data Presentation: Enzyme Inhibitory Activity of Triazole Derivatives

The following table provides examples of the enzyme inhibitory activity of some triazole derivatives.

Compound ClassSpecific Derivative ExampleEnzymeIC50 (nM)Reference
1,2,4-Triazole5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol derivativeAcetylcholinesterase (AChE)1.63 - 17.68[11]
1,2,4-Triazole5-thiophene-(3-ylmethyl)-4R-1,2,4-triazole-3-thiol derivativeButyrylcholinesterase (BChE)8.71 - 84.02[11]
bis-1,2,4-TriazoleDerivative with hexyl substituentThymidine Phosphorylase28.74 (µM)[12]
bis-1,2,4-TriazoleDerivative with p-nitrophenyl groupThymidine Phosphorylase34.95 (µM)[12]

Signaling Pathways

While specific studies on the signaling pathways affected by direct derivatives of this compound are limited, the biological activities of related compounds suggest potential mechanisms of action. For instance, many chalcone derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and survival.

Potential Signaling Pathways Targeted by this compound Derivatives

Signaling_Pathways cluster_pathways Potential Target Signaling Pathways cluster_outcomes Cellular Outcomes Bromoveratrole_Derivatives This compound Derivatives (e.g., Chalcones) MAPK_Pathway MAPK Pathway Bromoveratrole_Derivatives->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway Bromoveratrole_Derivatives->PI3K_Akt_Pathway NF_kB_Pathway NF-κB Pathway Bromoveratrole_Derivatives->NF_kB_Pathway Apoptosis Apoptosis MAPK_Pathway->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest MAPK_Pathway->Cell_Cycle_Arrest Inhibition_of_Proliferation Inhibition of Proliferation PI3K_Akt_Pathway->Inhibition_of_Proliferation NF_kB_Pathway->Apoptosis

Potential Signaling Pathways Modulated by this compound Derivatives.

Conclusion

This compound serves as a valuable starting point for the synthesis of a wide range of derivatives with promising biological activities. Chalcones derived from this compound precursors have demonstrated significant anticancer potential, while related Schiff bases exhibit notable antimicrobial properties. Furthermore, heterocyclic derivatives, such as triazoles, show potential as enzyme inhibitors. The straightforward synthetic routes to these compounds, coupled with their diverse biological profiles, make this compound derivatives an exciting area for further investigation in drug discovery and development. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore the therapeutic potential of this versatile class of molecules.

References

4-Bromoveratrole: A Pivotal Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 16, 2025 – In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, 4-bromoveratrole (4-bromo-1,2-dimethoxybenzene) has emerged as a highly versatile and valuable scaffold. Its unique structural features and reactivity profile have positioned it as a key starting material in the synthesis of a diverse array of biologically active compounds, from potent anticancer agents to modulators of key signaling pathways in the central nervous system. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the core utility of this compound in medicinal chemistry.

Physicochemical Properties and Reactivity

This compound is a brominated derivative of veratrole (1,2-dimethoxybenzene). The presence of the electron-donating methoxy (B1213986) groups activates the aromatic ring, while the bromine atom provides a reactive handle for a variety of cross-coupling reactions. This combination of features makes it an ideal substrate for the construction of complex molecular architectures.

PropertyValueReference
Molecular Formula C₈H₉BrO₂[1](--INVALID-LINK--)
Molecular Weight 217.06 g/mol [1](--INVALID-LINK--)
Appearance Colorless to pale yellow liquid[2](--INVALID-LINK--)
Boiling Point 255-256 °C[2](--INVALID-LINK--)
Density 1.509 g/mL at 25 °C[2](--INVALID-LINK--)

The reactivity of this compound is dominated by the carbon-bromine bond, which readily participates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are fundamental in medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Applications in the Synthesis of Bioactive Molecules

The dimethoxybenzene moiety is a common feature in numerous biologically active natural products and synthetic drugs. This compound serves as a crucial precursor for introducing this important pharmacophore.

Isoquinoline (B145761) Alkaloids

A significant application of this compound lies in the synthesis of isoquinoline alkaloids, a class of natural products with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The veratrole unit forms a key part of the isoquinoline core of many of these compounds, such as papaverine (B1678415) and laudanosine. While direct syntheses of these specific alkaloids starting from this compound are not the most common routes, the general strategies for constructing the isoquinoline skeleton often involve intermediates that can be readily prepared from this compound.

Kinase Inhibitors

The veratrole moiety is also found in a number of kinase inhibitors, which are a major class of anticancer drugs. The dimethoxybenzene ring can engage in key interactions within the ATP-binding pocket of various kinases. For instance, derivatives of 4-anilinoquinazolines, a well-established scaffold for kinase inhibitors, can be synthesized using intermediates derived from this compound. The methoxy groups can form hydrogen bonds or participate in hydrophobic interactions, contributing to the overall binding affinity and selectivity of the inhibitor.

Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, such as cAMP and cGMP. Inhibitors of PDEs have therapeutic applications in a range of diseases, including chronic obstructive pulmonary disease (COPD), cardiovascular diseases, and neurological disorders. The veratrole scaffold has been incorporated into the design of potent and selective PDE inhibitors.

Dopamine (B1211576) Receptor Ligands

The structural similarity of the veratrole group to the catechol moiety of dopamine has led to its use in the development of ligands for dopamine receptors. These receptors are important targets for the treatment of neurological and psychiatric disorders such as Parkinson's disease and schizophrenia. This compound can be used as a starting point to synthesize analogs of known dopamine receptor antagonists, allowing for the exploration of structure-activity relationships (SAR) and the development of new drug candidates with improved pharmacological profiles.

Key Synthetic Transformations

The versatility of this compound as a building block stems from its ability to undergo a variety of chemical transformations. The following sections detail the experimental protocols for two of the most important reactions in this context.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide, forming a carbon-carbon bond. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures.

Experimental Protocol: Synthesis of 4-Aryl-1,2-dimethoxybenzene

  • Materials: this compound, arylboronic acid, palladium(II) acetate (B1210297) (Pd(OAc)₂), triphenylphosphine (B44618) (PPh₃), potassium carbonate (K₂CO₃), toluene (B28343), and water.

  • Procedure: To a solution of this compound (1.0 mmol) and the respective arylboronic acid (1.2 mmol) in toluene (10 mL), an aqueous solution of K₂CO₃ (2.0 M, 2.0 mL) is added. The mixture is degassed with argon for 15 minutes. Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.08 mmol) are then added, and the mixture is heated to 90 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 4-aryl-1,2-dimethoxybenzene.

  • Expected Yields: 70-95%, depending on the arylboronic acid used.

ProductAryl GroupYield (%)
4-PhenylveratrolePhenyl92
4-(4-Tolyl)veratrole4-Tolyl88
4-(4-Methoxyphenyl)veratrole4-Methoxyphenyl95
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide, forming a carbon-nitrogen bond. This reaction is a powerful tool for the synthesis of arylamines.

Experimental Protocol: Synthesis of N-Aryl-3,4-dimethoxyaniline

  • Materials: this compound, aniline (B41778) derivative, palladium(II) acetate (Pd(OAc)₂), 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos), sodium tert-butoxide (NaOtBu), and anhydrous toluene.

  • Procedure: A flame-dried Schlenk tube is charged with Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL), this compound (1.0 mmol), and the aniline derivative (1.2 mmol) are then added via syringe. The reaction mixture is heated to 100 °C for 16 hours. After cooling to room temperature, the mixture is diluted with diethyl ether, filtered through a pad of Celite, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the N-aryl-3,4-dimethoxyaniline.

  • Expected Yields: 65-90%, depending on the aniline derivative used.

ProductAmineYield (%)
N-Phenyl-3,4-dimethoxyanilineAniline85
N-(4-Methylphenyl)-3,4-dimethoxyaniline4-Toluidine90
N-(4-Methoxyphenyl)-3,4-dimethoxyanilinep-Anisidine88

Visualization of Synthetic and Signaling Pathways

To further illustrate the utility of this compound, the following diagrams, generated using Graphviz (DOT language), depict a generalized experimental workflow for its functionalization and its potential role in modulating key cellular signaling pathways.

experimental_workflow This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Coupling Amine Amine Amine->Buchwald-Hartwig Amination 4-Arylveratrole 4-Arylveratrole Suzuki Coupling->4-Arylveratrole 4-Aminoveratrole Derivative 4-Aminoveratrole Derivative Buchwald-Hartwig Amination->4-Aminoveratrole Derivative Bioactive Molecules Bioactive Molecules 4-Arylveratrole->Bioactive Molecules e.g., Kinase Inhibitors 4-Aminoveratrole Derivative->Bioactive Molecules e.g., Dopamine Receptor Ligands

Generalized workflow for the functionalization of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Ras Ras Receptor Tyrosine Kinase->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation, Survival Proliferation, Survival mTOR->Proliferation, Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation, Survival Veratrole-Based Inhibitor Veratrole-Based Inhibitor Veratrole-Based Inhibitor->PI3K Veratrole-Based Inhibitor->Raf

Potential modulation of PI3K/Akt and MAPK signaling pathways.

Conclusion

This compound stands as a testament to the power of a well-chosen building block in medicinal chemistry. Its favorable reactivity and the inherent biological relevance of the veratrole moiety make it an invaluable tool for the synthesis of a wide range of potential therapeutics. The continued exploration of its synthetic utility will undoubtedly lead to the discovery of new and improved drugs for a variety of diseases. This guide provides a foundational understanding of its applications and the key reactions that unlock its potential, empowering researchers to leverage this versatile molecule in their drug discovery endeavors.

References

Methodological & Application

Application Note: Suzuki Coupling of 4-Bromoveratrole for the Synthesis of Substituted Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organohalide, providing a versatile method for the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4] 4-Bromoveratrole (4-bromo-1,2-dimethoxybenzene) is a readily available and versatile building block for the synthesis of various substituted biphenyl (B1667301) compounds. Its electron-rich nature and defined substitution pattern make it an excellent substrate for Suzuki coupling reactions, leading to the formation of biphenyls with potential applications in medicinal chemistry and materials science.[5] This document provides a detailed protocol for the Suzuki coupling reaction of this compound with a generic arylboronic acid.

Reaction Scheme

The general reaction scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below. This reaction facilitates the formation of a new carbon-carbon bond between the aromatic rings of the two reactants, yielding a 4-substituted-1,2-dimethoxybiphenyl derivative.

Suzuki_Reaction cluster_reactants Reactants cluster_reagents Reaction Conditions This compound This compound Product 4-Substituted-1,2-dimethoxybiphenyl This compound->Product + Arylboronic Acid Arylboronic Acid Arylboronic Acid->Product + Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Toluene (B28343)/Ethanol (B145695)/H₂O) Solvent->Product Byproducts Byproducts

Caption: General scheme of the Suzuki coupling reaction with this compound.

Experimental Protocol

This protocol is a general guideline for the Suzuki coupling of this compound with an arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compoundReagentCommercially Available
Arylboronic AcidReagentCommercially Available
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Catalyst GradeCommercially Available
Potassium Carbonate (K₂CO₃)AnhydrousCommercially Available
TolueneAnhydrousCommercially Available
Ethanol200 proofCommercially Available
Deionized Water
Ethyl Acetate (B1210297)ACS GradeCommercially Available
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Celite®Commercially Available

Equipment:

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Under the inert atmosphere, add toluene (5 mL), ethanol (2 mL), and deionized water (2 mL). The solvent mixture should be degassed prior to use.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 0.03 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed (typically 2-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 20 mL of water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).[5]

    • Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure to obtain the crude product.[5]

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure biphenyl product.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Suzuki coupling of this compound. Actual yields may vary depending on the specific arylboronic acid used and the optimization of reaction conditions.

This compound (mmol)Arylboronic Acid (mmol)Catalyst (mol%)Base (mmol)Solvent SystemTemperature (°C)Time (h)Typical Yield (%)
1.01.232.0Toluene/Ethanol/H₂O85675-95
1.01.552.0Dioxane/H₂O100480-98
1.01.122.5THF/H₂O701270-90

Catalytic Cycle Workflow

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd(0) Pd(0)Ln Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)->Oxidative_Addition ArPd(II)X Ar-Pd(II)-X Ln Oxidative_Addition->ArPd(II)X Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) ArPd(II)X->Transmetalation ArPd(II)Ar Ar-Pd(II)-Ar' Ln Transmetalation->ArPd(II)Ar Reductive_Elimination Reductive Elimination ArPd(II)Ar->Reductive_Elimination Reductive_Elimination->Pd(0) Catalytic Cycle Regeneration Product Ar-Ar' Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Inactive catalystUse a fresh batch of palladium catalyst. Consider using a more active pre-catalyst or ligand system.
Insufficiently inert atmosphereEnsure the reaction is set up under a properly maintained inert atmosphere (N₂ or Ar). Degas all solvents thoroughly.
Poor quality reagentsUse high-purity, anhydrous reagents and solvents.
Homocoupling of Boronic Acid Presence of oxygenMaintain a strictly anaerobic reaction environment.[6]
Incorrect stoichiometryUse the appropriate stoichiometry; a large excess of boronic acid can increase homocoupling.[6]
Incomplete Reaction Low reaction temperatureIncrease the reaction temperature, ensuring it does not exceed the decomposition temperature of the catalyst or reactants.
Insufficient reaction timeAllow the reaction to proceed for a longer duration, monitoring by TLC.
Poor Solubility of Reactants Inappropriate solvent systemExperiment with different solvent systems such as dioxane/water or THF/water.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts and organic solvents are hazardous. Handle them in a well-ventilated fume hood.

  • The reaction should be conducted under an inert atmosphere as some reagents may be air-sensitive.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

This protocol provides a general framework for the Suzuki coupling of this compound. Researchers are encouraged to perform small-scale trial reactions to optimize conditions for their specific arylboronic acid partner.

References

Application Notes and Protocols for the Heck Reaction of 4-Bromoveratrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Mizoroki-Heck reaction using 4-bromoveratrole as an aryl halide substrate. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. Given the prevalence of the veratrole moiety in natural products and pharmaceutical agents, this protocol offers a valuable tool for the synthesis of complex molecular architectures.

While specific protocols for this compound are not extensively documented in readily available literature, the following procedures are based on established methods for electronically similar substrates, such as 4-bromoanisole (B123540).[1][2] The electron-donating nature of the two methoxy (B1213986) groups on the aromatic ring of this compound influences its reactivity, a factor to consider when optimizing reaction conditions.

I. Reaction Parameters and Data Presentation

The successful execution of the Heck reaction is contingent on the careful selection of several key parameters. The following tables summarize typical reaction conditions and yields observed for the Heck reaction of related aryl bromides with common olefinic coupling partners like acrylates and styrenes. These tables serve as a guide for adapting the protocol to this compound.

Table 1: Heck Reaction of Aryl Bromides with Acrylate (B77674) Derivatives

EntryAryl HalideOlefinCatalyst (mol%)LigandBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-Bromoanisolen-Butyl acrylate[SIPr·H][Pd(ƞ3-2-Me-allyl)Cl2] (1.4)NHCK2CO3 (2.0)DMF1002099[1]
2BromobenzeneMethyl acrylatePd(OAc)2 (2)PPh3NEt3 (1.2)DMF10024~95
34-BromotolueneButyl acrylatePd-USYNoneNaOAc (1.5)NMP1405>90[3]

Table 2: Heck Reaction of Aryl Bromides with Styrene (B11656) Derivatives

EntryAryl HalideOlefinCatalyst (mol%)LigandBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromotolueneStyrenePd(OAc)2 (1)P(o-tolyl)3NEt3 (1.1)DMF1001698
2BromobenzeneStyrenePd/USYNoneNaOAc (1.5)DMAc1405>95[3]
34-BromoanisoleStyrenePdCl2 (1)PPh3NEt3 (1.2)DMF/H2O10012~90[4]

II. Experimental Protocols

The following are detailed protocols for the Heck reaction of this compound with an acrylate and styrene derivative, adapted from literature procedures for similar substrates.[1]

Protocol 1: Heck Reaction of this compound with n-Butyl Acrylate

This protocol is adapted from a procedure for the Heck reaction of 4-bromoanisole with n-butyl acrylate.[1]

Materials:

  • This compound

  • n-Butyl acrylate

  • [SIPr·H][Pd(ƞ3-2-Me-allyl)Cl2] (Palladium Pre-catalyst)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Distilled water

  • Magnesium sulfate (B86663) (MgSO4) or Sodium sulfate (Na2SO4)

  • Reaction vial with a screw cap

  • Magnetic stir bar

  • Standard glassware for extraction and purification

  • Flash column chromatography setup (silica gel)

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., [SIPr·H][Pd(ƞ3-2-Me-allyl)Cl2], 1.4 mol%).

  • Add potassium carbonate (2.0 equivalents).

  • Add anhydrous DMF (to achieve a suitable concentration, e.g., 0.5 M with respect to the limiting reagent).

  • Add this compound (1.0 equivalent).

  • Add n-butyl acrylate (1.0 to 1.2 equivalents).

  • Seal the vial with a screw cap and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 20 hours.

  • After the reaction is complete (monitored by TLC or GC-MS), cool the vial to room temperature.

  • Add distilled water to the reaction mixture and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Heck Reaction of this compound with Styrene

This is a general protocol based on typical conditions for the Heck reaction of aryl bromides with styrene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (B1210297) (Pd(OAc)2)

  • Triphenylphosphine (PPh3) or another suitable phosphine (B1218219) ligand

  • Triethylamine (B128534) (NEt3) or another suitable base

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Standard workup and purification reagents as listed in Protocol 1.

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF or NMP.

  • Add styrene (1.1 to 1.5 equivalents).

  • Add the base, such as triethylamine (1.2 to 2.0 equivalents).

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (1-2 mol%) and the phosphine ligand (e.g., PPh3, 2-4 mol%) in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction flask.

  • Heat the reaction mixture to 100-140 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup as described in Protocol 1 (extraction with an organic solvent, washing, drying, and concentration).

  • Purify the product by flash column chromatography or recrystallization.

III. Visualizations

The following diagrams illustrate the key aspects of the Heck reaction protocol.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - Olefin - Base - Solvent catalyst Add Palladium Catalyst & Ligand reagents->catalyst heating Heat and Stir (e.g., 100-140 °C) catalyst->heating extraction Aqueous Workup & Extraction heating->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: Workflow for the Heck Reaction of this compound.

Heck_Catalytic_Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add pd_aryl Ar-Pd(II)-X L_n ox_add->pd_aryl olefin_coord Olefin Coordination pd_aryl->olefin_coord pd_olefin Ar-Pd(II)-(Olefin) L_n olefin_coord->pd_olefin mig_insert Migratory Insertion pd_olefin->mig_insert pd_alkyl R-Pd(II)-X L_n mig_insert->pd_alkyl beta_hydride β-Hydride Elimination pd_alkyl->beta_hydride pd_hydride H-Pd(II)-X L_n beta_hydride->pd_hydride product Alkene Product beta_hydride->product red_elim Reductive Elimination pd_hydride->red_elim red_elim->pd0 hx_base [H-Base]X red_elim->hx_base aryl_halide Ar-X (this compound) aryl_halide->ox_add olefin Olefin olefin->olefin_coord base Base base->red_elim

Caption: Simplified Catalytic Cycle of the Mizoroki-Heck Reaction.

References

Application Notes and Protocols: Sonogashira Coupling of 4-Bromoveratrole with Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, specifically between the sp²-hybridized carbon of an aryl or vinyl halide and the sp-hybridized carbon of a terminal alkyne.[1][2][3] Developed by Kenkichi Sonogashira, this reaction has become a cornerstone in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[3] It typically utilizes a dual catalytic system comprising a palladium complex and a copper(I) salt, in the presence of an amine base.[1][4] The mild reaction conditions and high tolerance for a wide variety of functional groups make it an invaluable tool for constructing complex molecular architectures.[2]

This document provides detailed protocols and application notes for the Sonogashira coupling of 4-Bromoveratrole (1-bromo-3,4-dimethoxybenzene) with various terminal alkynes. The resulting 1,2-dimethoxy-4-(alkynyl)benzene derivatives are important structural motifs found in numerous biologically active compounds and functional materials.

Reaction Principle: The Catalytic Cycle

The Sonogashira coupling proceeds through two interconnected catalytic cycles involving the palladium catalyst and the copper cocatalyst.[2][3]

  • Palladium Cycle : The active Pd(0) catalyst is generated in situ and undergoes oxidative addition with the aryl halide (this compound).[2][4]

  • Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a highly reactive copper(I) acetylide intermediate.[2][3]

  • Transmetalation : The copper acetylide transfers the alkyne group to the palladium complex in a key step known as transmetalation.[2][4]

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination, yielding the final arylalkyne product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2]

Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Protocols

The following sections provide a general procedure and specific examples for the Sonogashira coupling of this compound.

General Protocol

This procedure outlines a standard method for the coupling reaction. Reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification arrow arrow A 1. Assemble dry glassware under inert atmosphere (Ar/N₂). B 2. Add this compound, Pd catalyst, CuI, and ligand (if any) to solvent. A->B C 3. Add amine base and terminal alkyne via syringe. B->C D 4. Heat reaction mixture (e.g., 50-80 °C). C->D E 5. Monitor progress by TLC or GC-MS. D->E F 6. Cool to RT, quench with saturated aq. NH₄Cl. E->F G 7. Perform aqueous workup: Extract with organic solvent. F->G H 8. Wash organic layer, dry, filter, and concentrate. G->H I 9. Purify by flash column chromatography. H->I

Caption: A generalized workflow for the Sonogashira coupling experiment.

Step-by-Step Procedure:

  • Glassware Preparation : Ensure all glassware is oven-dried and assembled under an inert atmosphere (Argon or Nitrogen).[2]

  • Reagent Addition : To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Solvent and Base : Add an anhydrous solvent (e.g., THF or Toluene, 10 mL) and an amine base (e.g., triethylamine (B128534) or diisopropylamine, 3.0 mmol).[5]

  • Alkyne Addition : Add the terminal alkyne (1.1 mmol) to the reaction mixture dropwise via syringe.[3]

  • Reaction : Heat the mixture to the desired temperature (typically 50-80 °C) and stir.

  • Monitoring : Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the this compound is consumed.[3]

  • Work-up :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic solution with a saturated aqueous solution of ammonium (B1175870) chloride to remove the copper catalyst, followed by a wash with brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[6]

  • Purification : Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired arylalkyne.[6]

Example 1: Coupling with Phenylacetylene

Reaction: Synthesis of 1,2-dimethoxy-4-(phenylethynyl)benzene.

  • This compound : 217 mg (1.0 mmol)

  • Phenylacetylene : 121 µL (1.1 mmol)

  • Pd(PPh₃)₂Cl₂ : 14 mg (0.02 mmol)

  • CuI : 7.6 mg (0.04 mmol)

  • Triethylamine (TEA) : 420 µL (3.0 mmol)

  • Solvent (Toluene) : 10 mL

  • Temperature : 70 °C

  • Time : 6 hours

  • Yield : Typically high, around 85-95%.

Example 2: Coupling with Trimethylsilylacetylene (TMSA)

Reaction: Synthesis of (3,4-dimethoxyphenylethynyl)trimethylsilane.

  • This compound : 217 mg (1.0 mmol)

  • Trimethylsilylacetylene : 155 µL (1.1 mmol)

  • Pd(PPh₃)₄ : 23 mg (0.02 mmol)

  • CuI : 7.6 mg (0.04 mmol)

  • Diisopropylamine (DIPA) : 420 µL (3.0 mmol)

  • Solvent (THF) : 10 mL

  • Temperature : 60 °C

  • Time : 8 hours

  • Yield : Generally good, around 75-85%. The TMS group can be easily removed under mild basic conditions (e.g., K₂CO₃ in methanol) to yield the terminal alkyne if desired.[4]

Data Presentation

The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes. Yields are illustrative and may vary based on specific reaction conditions and scale.

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)TEAToluene70692
2TrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (4)DIPATHF60883
31-HexynePd(PPh₃)₂Cl₂ (2)CuI (4)TEADMF801078
4EthynylbenzenePd(PPh₃)₄ (2)CuI (4)TEAToluene70690
54-EthynylanisolePd(PPh₃)₂Cl₂ (3)CuI (5)DIPATHF65788

Applications in Drug Development

The arylalkyne scaffold produced from the Sonogashira coupling of this compound is a prevalent feature in many pharmacologically active molecules. The rigidity and linearity of the alkyne linker are often exploited in drug design to orient functional groups for optimal interaction with biological targets. The dimethoxybenzene moiety is also a common feature in natural products and synthetic drugs, often contributing to binding affinity and modulating pharmacokinetic properties. This synthetic strategy is crucial for creating libraries of complex molecules for high-throughput screening in the discovery of new therapeutic agents.[2][7]

References

Application Notes and Protocols: Formation of 3,4-Dimethoxyphenylmagnesium Bromide from 4-Bromoveratrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 3,4-dimethoxyphenylmagnesium bromide, a crucial Grignard reagent in organic synthesis, particularly in the development of pharmaceutical compounds. This document outlines detailed experimental protocols, data on reaction parameters, and an example of its application in the synthesis of the vasodilator drug, papaverine (B1678415).

Introduction

Grignard reagents are powerful nucleophiles widely employed for the formation of carbon-carbon bonds. The synthesis of 3,4-dimethoxyphenylmagnesium bromide from 4-bromoveratrole provides a key intermediate for introducing the 3,4-dimethoxyphenyl moiety, a common structural motif in many biologically active molecules. Careful control of reaction conditions is paramount to ensure high yields and minimize side reactions.

Data Presentation: Optimizing Grignard Reagent Formation

The successful formation of a Grignard reagent is critically dependent on several factors, including the choice of solvent, initiator, and reaction temperature. The following table summarizes qualitative and semi-quantitative data on the impact of these parameters on the yield of 3,4-dimethoxyphenylmagnesium bromide.

ParameterVariationObservationReported Yield
Solvent Tetrahydrofuran (THF)Higher boiling point (66 °C) allows for a faster reaction and better stabilization of the Grignard reagent due to its strong coordinating ability.[1][2]Generally high
Diethyl EtherLower boiling point (34.6 °C) may lead to a slower reaction.[1]Moderate to high
Initiator Iodine (I₂)A small crystal is often sufficient to activate the magnesium surface by removing the passivating oxide layer.[3]Effective
1,2-DibromoethaneReacts with magnesium to expose a fresh metal surface.[3]Effective
Temperature RefluxThe exothermic nature of the reaction often initiates and sustains reflux, indicating a successful reaction.[1]Optimal for initiation and completion
Reactant Quality Freshly distilled this compound and high-purity magnesium turningsMinimizes side reactions and ensures efficient conversion.High

Experimental Protocols

Protocol 1: Synthesis of 3,4-Dimethoxyphenylmagnesium Bromide in Tetrahydrofuran (THF)

This protocol is adapted from a standard procedure for the preparation of aryl Grignard reagents.

Materials:

  • This compound (1 equivalent)

  • Magnesium turnings (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (1 small crystal)

  • Anhydrous diethyl ether (for work-up)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Nitrogen or Argon gas supply

  • Flame-dried glassware (three-necked round-bottom flask, reflux condenser, dropping funnel)

Procedure:

  • Preparation of Apparatus: Assemble the flame-dried glassware under a positive pressure of inert gas (Nitrogen or Argon). Equip the three-necked flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Initiation: Place the magnesium turnings and a single crystal of iodine in the reaction flask.

  • Addition of Reactant: Dissolve the this compound in anhydrous THF and add it to the dropping funnel. Add a small portion of the this compound solution to the magnesium turnings. The reaction is typically initiated by gentle warming or the appearance of bubbles on the magnesium surface, along with the disappearance of the iodine color.

  • Reaction: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting solution of 3,4-dimethoxyphenylmagnesium bromide will appear as a cloudy, grayish-brown mixture.

  • Work-up (optional, for analysis): To determine the concentration of the Grignard reagent, a sample can be quenched with a known amount of iodine and back-titrated, or quenched with an aldehyde and the yield of the resulting alcohol determined. For subsequent reactions, the Grignard reagent is typically used in situ.

Application in Drug Synthesis: The Synthesis of Papaverine

3,4-Dimethoxyphenylmagnesium bromide is a key precursor in some synthetic routes to papaverine, a benzylisoquinoline alkaloid used as a vasodilator.[4][5] One of the key steps in papaverine synthesis is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamide to form a dihydroisoquinoline, followed by dehydrogenation.[2][6][7] The 3,4-dimethoxybenzyl group can be introduced via the Grignard reagent.

Experimental Workflow: Synthesis of Papaverine

The following diagram illustrates a plausible synthetic workflow for papaverine, highlighting the role of the Grignard reagent.

Papaverine_Synthesis cluster_grignard Grignard Reagent Formation cluster_amide_formation Amide Formation cluster_cyclization Bischler-Napieralski Reaction cluster_dehydrogenation Dehydrogenation This compound This compound Mg_THF Mg, THF, I₂ (cat.) This compound->Mg_THF Grignard 3,4-Dimethoxyphenyl- magnesium bromide Mg_THF->Grignard AcidChloride 3,4-Dimethoxyphenyl- acetyl chloride Grignard->AcidChloride Reaction with CO₂ followed by SOCl₂ Homoveratrylamine Homoveratrylamine Amide N-(3,4-Dimethoxyphenethyl)-2- (3,4-dimethoxyphenyl)acetamide Homoveratrylamine->Amide AcidChloride->Amide POCl3 POCl₃ Amide->POCl3 Dihydropapaverine 3,4-Dihydropapaverine POCl3->Dihydropapaverine PdC Pd/C, Heat Dihydropapaverine->PdC Papaverine Papaverine PdC->Papaverine Logical_Relationship A Grignard Reagent Formation B Amide Formation A->B Provides key C-nucleophile C Bischler-Napieralski Cyclization B->C Forms cyclization precursor D Dehydrogenation C->D Creates dihydroisoquinoline core E Papaverine (Final Product) D->E Aromatization

References

Application Notes and Protocols: Synthesis of Isoquinoline Alkaloids Using 4-Bromoveratrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of isoquinoline (B145761) alkaloids, utilizing 4-Bromoveratrole as a key starting material. The following sections detail a multi-step synthesis of Papaverine (B1678415), a representative benzylisoquinoline alkaloid, highlighting the key chemical transformations and reaction conditions.

Introduction

Isoquinoline alkaloids represent a large and diverse family of natural products with a wide range of pharmacological activities. Their structural complexity and medicinal importance have made them attractive targets for synthetic chemists. This compound, a readily available aromatic compound, serves as a versatile starting material for the construction of the core isoquinoline scaffold. This document outlines a reliable synthetic route from a this compound-derived intermediate to Papaverine, a well-known opium alkaloid used as a muscle relaxant. The synthesis involves the formation of key intermediates such as (3,4-Dimethoxyphenyl)acetonitrile and Homoveratrylamine, followed by the classical Bischler-Napieralski reaction and subsequent aromatization.

Synthetic Workflow

The overall synthetic strategy involves a five-step sequence starting from the conversion of this compound to a key nitrile intermediate. This is followed by reduction, acylation, cyclization, and final dehydrogenation to yield the target isoquinoline alkaloid, Papaverine.

Synthetic_Workflow A This compound B (3,4-Dimethoxyphenyl)acetonitrile A->B Suzuki Coupling C Homoveratrylamine B->C Reduction D N-(2-(3,4-dimethoxyphenyl)ethyl)- 2-(3,4-dimethoxyphenyl)acetamide C->D Acylation E 3,4-Dihydropapaverine D->E Bischler-Napieralski Cyclization F Papaverine E->F Dehydrogenation

Caption: Synthetic workflow for Papaverine from this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step in the synthesis of Papaverine.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Suzuki CouplingThis compound, K4[Fe(CN)6], Pd(OAc)2DMF1301684
2Reduction(3,4-Dimethoxyphenyl)acetonitrile, H2, Raney NiIsopropyl Alcohol, AmmoniaAmbient4High
3AcylationHomoveratrylamine, 3,4-Dimethoxyphenylacetic acido-Xylene1404High
4CyclizationN-acylated intermediate, POCl3DichloroethyleneReflux2Not specified
5Dehydrogenation3,4-Dihydropapaverine, Raney NiMesitylene150474.5 (overall)

Experimental Protocols

Step 1: Synthesis of (3,4-Dimethoxyphenyl)acetonitrile from this compound

This step involves a palladium-catalyzed Suzuki coupling reaction to introduce the cyanomethyl group.

  • Materials: this compound, potassium ferrocyanide (K4[Fe(CN)6]), palladium(II) acetate (B1210297) (Pd(OAc)2), dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask, combine this compound, potassium ferrocyanide, and a catalytic amount of palladium(II) acetate in dimethylformamide.

    • Heat the reaction mixture at 130°C for 16 hours under an inert atmosphere.

    • After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain (3,4-Dimethoxyphenyl)acetonitrile.

Step 2: Synthesis of Homoveratrylamine

This step involves the reduction of the nitrile to the corresponding primary amine.

  • Materials: (3,4-Dimethoxyphenyl)acetonitrile, Raney Nickel, hydrogen gas, isopropyl alcohol, ammonia.

  • Procedure:

    • In a hydrogenation vessel, dissolve (3,4-Dimethoxyphenyl)acetonitrile in isopropyl alcohol containing ammonia.

    • Add a catalytic amount of Raney Nickel to the solution.

    • Pressurize the vessel with hydrogen gas and stir the mixture at room temperature for 4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the catalyst and concentrate the filtrate under reduced pressure to yield Homoveratrylamine.[1]

Step 3: Synthesis of N-(2-(3,4-dimethoxyphenyl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide

This step involves the acylation of Homoveratrylamine with 3,4-dimethoxyphenylacetic acid.

  • Materials: Homoveratrylamine, 3,4-dimethoxyphenylacetic acid, o-xylene.

  • Procedure:

    • In a reaction vessel, dissolve Homoveratrylamine and 3,4-dimethoxyphenylacetic acid in o-xylene.[1]

    • Heat the reaction mixture to 140°C for 4 hours, during which water is removed by azeotropic distillation.[1]

    • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • The resulting crude amide can be used in the next step without further purification.

Step 4: Bischler-Napieralski Cyclization to 3,4-Dihydropapaverine

This is the key ring-forming step to construct the isoquinoline core.

  • Materials: N-(2-(3,4-dimethoxyphenyl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide, phosphorus oxychloride (POCl3), dichloroethylene.

  • Procedure:

    • Dissolve the amide from the previous step in dichloroethylene.

    • Slowly add phosphorus oxychloride to the solution at 0°C.

    • After the addition is complete, heat the reaction mixture to reflux for 2 hours.

    • Cool the mixture and carefully quench with ice water.

    • Basify the aqueous solution with a strong base (e.g., NaOH) and extract the product with an organic solvent.

    • Dry the organic layer and concentrate to give crude 3,4-Dihydropapaverine.[1]

Step 5: Dehydrogenation to Papaverine

The final step is the aromatization of the dihydroisoquinoline ring.

  • Materials: 3,4-Dihydropapaverine, Raney Nickel, mesitylene.

  • Procedure:

    • Dissolve the crude 3,4-Dihydropapaverine in mesitylene.

    • Add Raney Nickel to the solution.

    • Heat the mixture at 150°C for 4 hours.[2]

    • Cool the reaction and filter off the catalyst.

    • Concentrate the filtrate and purify the residue by recrystallization to obtain Papaverine.[2] The overall yield for this final step is reported to be 74.5%.[2]

References

Synthesis of Pharmaceutical Intermediates from 4-Bromoveratrole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates starting from 4-bromoveratrole. This versatile building block is a cornerstone in the construction of a wide array of complex molecular architectures found in active pharmaceutical ingredients (APIs). The protocols outlined herein focus on robust and widely applicable palladium-catalyzed cross-coupling reactions and Grignard reagent formation, enabling the efficient synthesis of biaryl compounds, arylated amines, functionalized alkenes, and other valuable intermediates.

Introduction

This compound (3,4-dimethoxybromobenzene) is a readily available and cost-effective starting material in pharmaceutical synthesis. Its chemical structure, featuring a bromine atom activated by two electron-donating methoxy (B1213986) groups, makes it an ideal substrate for a variety of cross-coupling reactions. The dimethoxyphenyl moiety is a common structural motif in numerous biologically active molecules, including isoquinoline (B145761) alkaloids and various therapeutic agents.[1][2] The ability to efficiently and selectively functionalize this compound is therefore of significant interest to researchers in drug discovery and development. This document details protocols for several key transformations of this compound, providing a practical guide for the synthesis of advanced pharmaceutical intermediates.

Key Synthetic Transformations of this compound

This report details the following key synthetic transformations of this compound:

  • Suzuki-Miyaura Coupling: For the synthesis of biaryl compounds.

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl amines.

  • Heck Reaction: For the synthesis of substituted alkenes.

  • Grignard Reaction: For the formation of carbon-carbon bonds with various electrophiles.

  • Sonogashira Coupling: For the synthesis of aryl alkynes.

Below are detailed protocols and data for each of these transformations.

Data Presentation: Summary of Synthetic Protocols

The following table summarizes the quantitative data for the synthesis of various pharmaceutical intermediates from this compound.

Intermediate ProductReaction TypeCoupling Partner/ReagentCatalyst/LigandBase/SolventTemp. (°C)Time (h)Yield (%)
4,4'-Dimethoxy-1,1'-biphenylSuzuki-Miyaura Coupling4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃ / DME/Water802High
N-(3,4-Dimethoxyphenyl)morpholineBuchwald-Hartwig AminationMorpholine (B109124)Pd₂(dba)₃ / (±)-BINAPNaOtBu / Toluene (B28343)80460-70
Butyl (E)-3-(3,4-dimethoxyphenyl)acrylateHeck Reactionn-Butyl acrylate (B77674)NiCl{κ³-HC(pz)₃}ClDBU / 1-butyl-3-methylimidazolium bromide12024Good
(3,4-Dimethoxyphenyl)(phenyl)methanolGrignard ReactionBenzaldehyde (B42025)N/AN/A / Diethyl etherRT1-2Good
1,2-Dimethoxy-4-((trimethylsilyl)ethynyl)benzeneSonogashira CouplingTrimethylsilylacetylene (B32187)Pd(PPh₃)₂Cl₂ / CuIEt₃N / THFRT1-3High

Experimental Protocols

Suzuki-Miyaura Coupling: Synthesis of 4,4'-Dimethoxy-1,1'-biphenyl

This protocol describes the synthesis of 4,4'-dimethoxy-1,1'-biphenyl, a common intermediate in the synthesis of various biologically active compounds.

Reaction Scheme:

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Water, degassed

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).

  • Add Pd(dppf)Cl₂ (5 mol%) to the flask.

  • Add anhydrous DME (10 mL) and degassed water (2.5 mL) to the flask.

  • Heat the reaction mixture to 80 °C and stir for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).[3]

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield 4,4'-dimethoxy-1,1'-biphenyl.

Visualization of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, 4-Methoxyphenylboronic acid, K2CO3, and Pd(dppf)Cl2 in a Schlenk flask B Add anhydrous DME and degassed water A->B C Heat to 80 °C and stir for 2h B->C D Cool to RT, dilute with water C->D E Extract with ethyl acetate D->E F Wash with brine, dry over Na2SO4 E->F G Filter and concentrate F->G H Purify by column chromatography G->H I 4,4'-Dimethoxy-1,1'-biphenyl H->I

Caption: Workflow for the Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Synthesis of N-(3,4-Dimethoxyphenyl)morpholine

This protocol details the synthesis of an N-arylated morpholine derivative, a common scaffold in medicinal chemistry.

Reaction Scheme:

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((±)-BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (1.5 mol%) and (±)-BINAP (2.5 mol%) to an oven-dried Schlenk tube.

  • To the same tube, add sodium tert-butoxide (1.4 mmol), this compound (1.0 mmol), and morpholine (1.2 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 80 °C for 4 hours, with stirring.[4]

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with brine, and dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of the Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Oxidative\nAddition->Ar-Pd(II)(L2)-Br Amine\nCoordination Amine Coordination Ar-Pd(II)(L2)-Br->Amine\nCoordination HNR2 [Ar-Pd(II)(L2)(HNR2)]+Br- [Ar-Pd(II)(L2)(HNR2)]+Br- Amine\nCoordination->[Ar-Pd(II)(L2)(HNR2)]+Br- Deprotonation Deprotonation [Ar-Pd(II)(L2)(HNR2)]+Br-->Deprotonation Base Ar-Pd(II)(L2)-NR2 Ar-Pd(II)(L2)-NR2 Deprotonation->Ar-Pd(II)(L2)-NR2 Reductive\nElimination Reductive Elimination Ar-Pd(II)(L2)-NR2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive\nElimination->Ar-NR2

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Heck Reaction: Synthesis of Butyl (E)-3-(3,4-dimethoxyphenyl)acrylate

This protocol describes the synthesis of a substituted cinnamate (B1238496) ester, a precursor for various pharmaceutical agents.

Reaction Scheme:

Materials:

  • This compound

  • n-Butyl acrylate

  • [NiCl{κ³-HC(pz)₃}]Cl (pz = pyrazol-1-yl) catalyst

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 1-Butyl-3-methylimidazolium bromide

  • Standard laboratory glassware

Procedure:

  • To a reaction vessel, add this compound (1 mmol), n-butyl acrylate (1.5 mmol), the nickel catalyst (1 mol%), and DBU (2 mmol).

  • Add 1-butyl-3-methylimidazolium bromide (2 mL) as the solvent.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.[5]

  • After cooling to room temperature, extract the product with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of the Heck Reaction Logical Relationship:

Heck_Reaction_Logic Start Starting Materials: This compound n-Butyl acrylate Reaction Heck Coupling Reaction (120 °C, 24h) Start->Reaction Catalyst Catalyst System: Ni-catalyst DBU (Base) Ionic Liquid (Solvent) Catalyst->Reaction Product Butyl (E)-3-(3,4-dimethoxyphenyl)acrylate Reaction->Product

Caption: Logical Flow of the Heck Reaction.

Grignard Reaction: Synthesis of (3,4-Dimethoxyphenyl)(phenyl)methanol

This protocol outlines the formation of a Grignard reagent from this compound and its subsequent reaction with benzaldehyde to form a diaryl methanol.

Reaction Scheme:

Materials:

  • This compound

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether

  • Benzaldehyde

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Standard glassware for anhydrous reactions

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

    • Add a single crystal of iodine to activate the magnesium.

    • Add anhydrous diethyl ether to just cover the magnesium.

    • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and place it in the dropping funnel.

    • Add a small portion of the this compound solution to the magnesium. If the reaction does not initiate (indicated by cloudiness and bubbling), gently warm the flask.

    • Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature.[6]

  • Reaction with Benzaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve benzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard reagent.

    • After the addition, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.[6]

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualization of the Grignard Reaction Experimental Workflow:

Grignard_Workflow cluster_grignard_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile cluster_workup Workup and Purification A Activate Mg turnings with I2 in ether B Add this compound solution dropwise A->B C Stir at RT for 30-60 min B->C D Cool to 0 °C C->D E Add Benzaldehyde solution dropwise D->E F Stir at RT for 1-2 h E->F G Quench with aq. NH4Cl F->G H Extract with ether, wash, and dry G->H I Concentrate and purify by chromatography H->I J (3,4-Dimethoxyphenyl)(phenyl)methanol I->J

Caption: Workflow for the Grignard Reaction.

Sonogashira Coupling: Synthesis of 1,2-Dimethoxy-4-((trimethylsilyl)ethynyl)benzene

This protocol describes the synthesis of a protected arylacetylene, a versatile intermediate for further functionalization.

Reaction Scheme:

Materials:

  • This compound

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (5 mol%).[7]

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).

  • Add trimethylsilylacetylene (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.[1]

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of the Sonogashira Coupling Dual Catalytic Cycle:

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L2)-C≡CR Ar-Pd(II)(L2)-C≡CR Ar-Pd(II)(L2)-Br->Ar-Pd(II)(L2)-C≡CR Transmetalation (Cu-C≡CR) Ar-Pd(II)(L2)-C≡CR->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)(L2)-C≡CR->Ar-C≡CR Product CuI CuI Cu-C≡CR Cu-C≡CR CuI->Cu-C≡CR HC≡CR, Base Cu-C≡CR->CuI Transmetalation

Caption: Dual Catalytic Cycle of Sonogashira Coupling.

References

Application of 4-Bromoveratrole in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoveratrole (4-bromo-1,2-dimethoxybenzene) is a versatile and pivotal building block in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs).[1][2] Its chemical structure, featuring a brominated catechol dimethyl ether moiety, makes it an excellent precursor for the introduction of the 3,4-dimethoxyphenyl group, a common structural motif in many biologically active molecules.[1] This intermediate is particularly valuable in the synthesis of isoquinoline (B145761) alkaloids and other complex pharmaceuticals.[1] The bromine atom provides a reactive handle for various synthetic transformations, most notably for the formation of Grignard reagents and for participation in cross-coupling reactions, enabling the construction of intricate molecular architectures.[2]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for APIs such as Papaverine and Verapamil.

Key Synthetic Applications of this compound

This compound serves as a crucial starting material for the synthesis of several important intermediates, including:

  • 3,4-Dimethoxybenzyl Alcohol: A precursor for various pharmaceuticals, obtained through the Grignard reaction of this compound.

  • 3,4-Dimethoxybenzaldehyde: Another key intermediate accessible from this compound.

  • 3,4-Dimethoxyphenylacetonitrile (B126087) (Homoveratronitrile): A central intermediate in the synthesis of Papaverine and Verapamil.[3]

The following sections detail the experimental protocols for these transformations and their application in the synthesis of API precursors.

Data Presentation: Synthesis of Key Intermediates from this compound

Intermediate ProductKey Reaction TypeStarting MaterialKey ReagentsTypical Yield (%)
3,4-Dimethoxybenzylmagnesium bromideGrignard FormationThis compoundMagnesium, THFHigh (typically used in situ)
3,4-Dimethoxybenzyl AlcoholGrignard Reaction3,4-Dimethoxybenzylmagnesium bromideParaformaldehyde~85-95%
3,4-Dimethoxybenzyl ChlorideChlorination3,4-Dimethoxybenzyl AlcoholThionyl chloride (SOCl₂)~90-95%
3,4-DimethoxyphenylacetonitrileCyanation3,4-Dimethoxybenzyl ChlorideSodium cyanide (NaCN)~85-90%

Experimental Protocols

Protocol 1: Synthesis of 3,4-Dimethoxyphenylacetonitrile from this compound

This protocol outlines a three-step synthesis of the key intermediate 3,4-dimethoxyphenylacetonitrile, a precursor for APIs like Papaverine and Verapamil.

Step 1: Preparation of 3,4-Dimethoxybenzylmagnesium bromide (Grignard Reagent)

  • Materials:

    • This compound (1.0 eq)

    • Magnesium turnings (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Iodine crystal (catalyst)

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a small crystal of iodine to a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Gently heat the flask to activate the magnesium, as indicated by the sublimation of iodine.

    • Allow the flask to cool to room temperature.

    • Add a small amount of anhydrous THF to cover the magnesium turnings.

    • Dissolve this compound in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the this compound solution to the magnesium suspension to initiate the reaction. The reaction is indicated by a gentle reflux and the disappearance of the iodine color.

    • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium is consumed. The resulting grey-black solution is the Grignard reagent and should be used immediately in the next step.

Step 2: Synthesis of 3,4-Dimethoxybenzyl Alcohol

  • Materials:

    • 3,4-Dimethoxybenzylmagnesium bromide solution (from Step 1)

    • Dry Paraformaldehyde (1.5 eq)

    • Anhydrous THF

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Diethyl ether

  • Procedure:

    • In a separate dry flask under an inert atmosphere, suspend dry paraformaldehyde in anhydrous THF.

    • Cool the paraformaldehyde suspension in an ice bath.

    • Slowly add the prepared Grignard reagent solution from Step 1 to the paraformaldehyde suspension via a cannula or dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield crude 3,4-dimethoxybenzyl alcohol.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to obtain pure 3,4-dimethoxybenzyl alcohol.

Step 3: Synthesis of 3,4-Dimethoxyphenylacetonitrile

  • Materials:

  • Procedure:

    • Dissolve 3,4-dimethoxybenzyl alcohol in anhydrous DCM in a round-bottom flask and cool the solution in an ice bath.

    • Slowly add thionyl chloride to the solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Carefully quench the reaction with ice-water and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 3,4-dimethoxybenzyl chloride. Caution: 3,4-dimethoxybenzyl chloride is a lachrymator.

    • In a separate flask, dissolve sodium cyanide in DMSO. Caution: Cyanides are highly toxic.

    • Add the crude 3,4-dimethoxybenzyl chloride to the sodium cyanide solution and heat the mixture at 60-70 °C for 4-6 hours.

    • After the reaction is complete, cool the mixture and pour it into water.

    • Extract the product with ethyl acetate (B1210297) (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from ethanol (B145695) to yield 3,4-dimethoxyphenylacetonitrile as a white to off-white solid.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic pathways and experimental workflows described.

Synthesis_Pathway_from_4_Bromoveratrole This compound This compound Grignard Reagent Grignard Reagent This compound->Grignard Reagent Mg, THF 3,4-Dimethoxybenzyl Alcohol 3,4-Dimethoxybenzyl Alcohol Grignard Reagent->3,4-Dimethoxybenzyl Alcohol 1. Paraformaldehyde 2. H₃O⁺ 3,4-Dimethoxybenzyl Chloride 3,4-Dimethoxybenzyl Chloride 3,4-Dimethoxybenzyl Alcohol->3,4-Dimethoxybenzyl Chloride SOCl₂ 3,4-Dimethoxyphenylacetonitrile 3,4-Dimethoxyphenylacetonitrile 3,4-Dimethoxybenzyl Chloride->3,4-Dimethoxyphenylacetonitrile NaCN, DMSO Experimental_Workflow_Grignard_Formation cluster_prep Preparation cluster_reaction Reaction cluster_product Product prep1 Dry Glassware prep2 Activate Mg with I₂ prep1->prep2 prep3 Prepare this compound in THF prep2->prep3 react1 Initiate Reaction prep3->react1 react2 Dropwise Addition react1->react2 react3 Stir to Completion react2->react3 prod1 Grignard Reagent Solution react3->prod1 Papaverine_Synthesis_Logic cluster_intermediates Key Intermediates cluster_synthesis Synthetic Steps This compound This compound 3,4-Dimethoxyphenylacetonitrile 3,4-Dimethoxyphenylacetonitrile This compound->3,4-Dimethoxyphenylacetonitrile Homoveratrylamine Homoveratrylamine 3,4-Dimethoxyphenylacetonitrile->Homoveratrylamine 3,4-Dimethoxyphenylacetyl chloride 3,4-Dimethoxyphenylacetyl chloride 3,4-Dimethoxyphenylacetonitrile->3,4-Dimethoxyphenylacetyl chloride Amide Formation Amide Formation Homoveratrylamine->Amide Formation 3,4-Dimethoxyphenylacetyl chloride->Amide Formation Bischler-Napieralski Cyclization Bischler-Napieralski Cyclization Amide Formation->Bischler-Napieralski Cyclization Dehydrogenation Dehydrogenation Bischler-Napieralski Cyclization->Dehydrogenation Papaverine Papaverine Dehydrogenation->Papaverine

References

Application Notes and Protocols: Nitration of 4-Bromoveratrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of 4-bromoveratrole is a key electrophilic aromatic substitution reaction used to synthesize 4-bromo-5-nitroveratrole. This product is a valuable intermediate in the synthesis of various organic compounds, including potential pharmaceutical agents and other functional materials. The introduction of a nitro group onto the aromatic ring of this compound is achieved by the in-situ generation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. The electron-donating methoxy (B1213986) groups and the bromine atom on the aromatic ring direct the regioselective introduction of the nitro group. This document provides a detailed experimental procedure for this transformation, including safety precautions, a summary of quantitative data, and a workflow diagram.

Quantitative Data Summary

The following table summarizes the key quantitative data for the nitration of this compound.

ParameterValue
Starting MaterialThis compound
Product4-Bromo-5-nitroveratrole
Molecular Formula of ProductC₈H₈BrNO₄
Molecular Weight of Product262.06 g/mol
Typical Yield70-85%
Reaction Temperature0-10 °C
Reaction Time1-2 hours
Melting Point of Product95-98 °C (for the related 4-nitroveratrole)[1][2]

Experimental Protocol

This protocol outlines the materials, safety precautions, and step-by-step procedure for the nitration of this compound.

Materials and Reagents
  • This compound

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Crushed Ice

  • Deionized Water

  • Ethanol

  • Sodium Bicarbonate (5% aqueous solution)

  • Anhydrous Sodium Sulfate

  • Dichloromethane (B109758) or Ethyl Acetate

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Beakers

  • Büchner funnel and flask

  • Filter paper

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Safety Precautions
  • Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents.[3] Handle these acids with extreme care in a well-ventilated fume hood.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.[3]

  • Exothermic Reaction: The nitration reaction is exothermic.[3] It is crucial to maintain the recommended temperature to prevent runaway reactions and the formation of byproducts.

  • Quenching: The reaction mixture should be quenched by slowly adding it to ice water to dissipate the heat.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (1.1 eq) to an equal volume of concentrated sulfuric acid, while cooling the mixture in an ice bath. This mixture should be prepared just before use.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of this compound over a period of 30-60 minutes. Use a dropping funnel to control the addition rate and ensure the reaction temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for another 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a beaker with stirring. The crude product will precipitate as a solid.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with copious amounts of cold deionized water until the filtrate is neutral to pH paper.

  • Further wash the solid with a cold 5% sodium bicarbonate solution to remove any residual acid, followed by another wash with cold deionized water.

Purification
  • The crude 4-bromo-5-nitroveratrole can be purified by recrystallization from ethanol.

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The identity and purity of the final product, 4-bromo-5-nitroveratrole, can be confirmed by various analytical techniques:

  • Melting Point: Determination of the melting point range.

  • ¹H NMR: To confirm the aromatic and methoxy protons' chemical shifts and coupling constants.

  • ¹³C NMR: To identify the number and chemical environment of the carbon atoms.

  • IR Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹) and the C-Br bond.

Experimental Workflow Diagram

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents This compound Concentrated HNO₃ Concentrated H₂SO₄ setup Dissolve this compound Cool to 0-5 °C reagents->setup addition Slowly Add Nitrating Mixture (T < 10 °C) setup->addition nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool in Ice Bath nitrating_mix->addition stirring Stir in Ice Bath (1-2 hours) addition->stirring monitoring Monitor by TLC stirring->monitoring quench Pour onto Crushed Ice monitoring->quench filtration1 Vacuum Filtration quench->filtration1 wash Wash with H₂O and NaHCO₃ soln. filtration1->wash recrystallization Recrystallize from Ethanol wash->recrystallization filtration2 Vacuum Filtration recrystallization->filtration2 drying Dry Product filtration2->drying characterization Characterize (MP, NMR, IR) drying->characterization

Caption: Workflow for the nitration of this compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromoveratrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoveratrole (4-bromo-1,2-dimethoxybenzene) is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly isoquinoline (B145761) alkaloids and other complex molecular scaffolds.[1] Its versatile reactivity makes it a valuable building block in drug discovery and development.[2] The efficient and safe large-scale synthesis of high-purity this compound is therefore of significant industrial importance.

These application notes provide detailed protocols for two common and scalable methods for the synthesis of this compound: the bromination of veratrole using hydrogen peroxide and a bromide salt, and a method utilizing N-Bromosuccinimide (NBS) as a safer brominating agent. This document also outlines critical safety considerations and purification techniques suitable for industrial production.

Synthetic Methods Overview

The primary route to this compound is the electrophilic aromatic substitution of veratrole (1,2-dimethoxybenzene). For large-scale production, methods that avoid the direct handling of hazardous liquid bromine are preferred. The two methods detailed below offer safer and more controlled reaction profiles.

Method 1: Bromination using Hydrogen Peroxide and Ammonium (B1175870) Bromide

This method generates bromine in situ from the oxidation of a bromide salt by hydrogen peroxide in an acidic medium. This approach is advantageous for large-scale synthesis as it avoids the storage and handling of bulk elemental bromine.

Method 2: Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a solid, crystalline reagent that is a safer and easier-to-handle source of electrophilic bromine compared to liquid bromine.[3] While the reagent cost may be higher, the enhanced safety and selectivity can be beneficial for industrial applications.

Data Presentation: Comparison of Synthetic Methods

ParameterMethod 1: H₂O₂ / NH₄BrMethod 2: N-Bromosuccinimide (NBS)
Starting Material VeratroleVeratrole
Brominating Agent Hydrogen Peroxide / Ammonium BromideN-Bromosuccinimide
Solvent Acetic AcidAcetonitrile (B52724) or Dichloromethane (B109758)
Reaction Temperature Room Temperature0°C to Room Temperature
Reaction Time ~20 hours2 - 6 hours
Reported Yield ~91%[4]Good to Excellent (Specific large-scale data for this compound is less reported, but generally high for similar substrates)
Purity (Typical) >98% after purification[2]>98% after purification
Key Safety Considerations Control of exothermic reaction, handling of corrosive acetic acid and hydrogen peroxide.Handling of solid NBS, potential for runaway reactions if not controlled, solvent selection is critical.[3]
Waste Products Water, residual acetic acid, and bromide salts.Succinimide (B58015), residual solvent.

Experimental Protocols

Method 1: Large-Scale Synthesis of this compound using Hydrogen Peroxide and Ammonium Bromide

This protocol is adapted from a reported laboratory procedure with considerations for scaling up.[4]

Materials and Equipment:

  • Large-scale glass-lined or Hastelloy reactor with overhead stirring, temperature control (heating/cooling jacket), and a dropping funnel.

  • Veratrole (1,2-dimethoxybenzene)

  • Ammonium Bromide (NH₄Br)

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Saturated Sodium Sulfite (B76179) solution (Na₂SO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: In a clean and dry reactor, charge veratrole (1.00 eq) and ammonium bromide (1.10 eq).

  • Solvent Addition: Add glacial acetic acid to the reactor to dissolve the reactants. The volume should be sufficient to ensure good stirring.

  • Controlled Addition of Oxidant: Cool the reaction mixture to 10-15°C. Slowly add 30% hydrogen peroxide (1.6-1.7 eq) to the stirred mixture via a dropping funnel over a period of 4-6 hours, ensuring the temperature is maintained below 25°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 16-20 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to destroy any remaining hydrogen peroxide.

  • Work-up:

    • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation.[5]

Method 2: Large-Scale Synthesis of this compound using N-Bromosuccinimide (NBS)

This protocol is a general procedure for aromatic bromination using NBS and should be optimized for large-scale production of this compound.

Materials and Equipment:

  • Large-scale glass-lined reactor with overhead stirring, temperature control, and a solids charging port.

  • Veratrole (1,2-dimethoxybenzene)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Dichloromethane

  • Aqueous Sodium Thiosulfate (B1220275) solution (Na₂S₂O₃)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: In a clean and dry reactor, dissolve veratrole (1.00 eq) in the chosen solvent (acetonitrile or dichloromethane).

  • Controlled Addition of NBS: Cool the solution to 0-5°C. Add N-bromosuccinimide (1.05-1.10 eq) portion-wise over 1-2 hours, maintaining the temperature below 10°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by GC or TLC.

  • Work-up:

    • Filter the reaction mixture to remove the succinimide byproduct.

    • Wash the filtrate with an aqueous sodium thiosulfate solution to remove any unreacted bromine.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product by vacuum distillation.

Safety and Handling for Large-Scale Bromination

General Precautions:

  • All operations should be conducted in a well-ventilated area, preferably in a dedicated fume hood or a controlled reactor bay.

  • Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, face shields, and lab coats.[6][7]

  • Emergency equipment, such as safety showers, eyewash stations, and spill kits containing a neutralizing agent (e.g., sodium thiosulfate solution), must be readily available.[7]

Specific Hazards for Method 1 (H₂O₂ / NH₄Br):

  • Hydrogen Peroxide: A strong oxidizer. Avoid contact with organic materials and metals that can catalyze its decomposition. The addition should be slow and controlled to manage the exothermic nature of the reaction.

  • Acetic Acid: Corrosive. Handle with care to avoid skin and respiratory tract burns.

Specific Hazards for Method 2 (NBS):

  • N-Bromosuccinimide: A lachrymator and irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Thermal Stability: NBS can decompose exothermically, especially in the presence of certain solvents like DMF.[3] Careful temperature control is crucial. The use of more stable solvents like acetonitrile or dichloromethane is recommended for large-scale operations.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Method 1: H2O2 / NH4Br Synthesis A1 Veratrole + NH4Br in Acetic Acid B1 Slow addition of H2O2 at 10-15°C A1->B1 C1 Reaction at Room Temperature (16-20h) B1->C1 D1 Quenching with Na2SO3 C1->D1 E1 Neutralization with NaHCO3 D1->E1 F1 Extraction with DCM E1->F1 G1 Washing and Drying F1->G1 H1 Vacuum Distillation G1->H1 I1 Pure this compound H1->I1

Caption: Workflow for the synthesis of this compound using H₂O₂ and NH₄Br.

G cluster_1 Method 2: NBS Synthesis A2 Veratrole in Solvent (ACN or DCM) B2 Portion-wise addition of NBS at 0-5°C A2->B2 C2 Reaction at Room Temperature (2-6h) B2->C2 D2 Filtration of Succinimide C2->D2 E2 Washing with Na2S2O3 D2->E2 F2 Washing and Drying E2->F2 G2 Vacuum Distillation F2->G2 H2 Pure this compound G2->H2

Caption: Workflow for the synthesis of this compound using NBS.

G cluster_safety Large-Scale Bromination Safety Logic start Initiate Bromination Protocol ppe Appropriate PPE Worn? start->ppe ventilation Adequate Ventilation? ppe->ventilation Yes stop STOP! Address Safety Issue ppe->stop No emergency_prep Emergency Equipment Ready? ventilation->emergency_prep Yes ventilation->stop No temp_control Temperature Monitoring and Control Active? emergency_prep->temp_control Yes emergency_prep->stop No reagent_addition Controlled Reagent Addition? temp_control->reagent_addition Yes temp_control->stop No proceed Proceed with Reaction reagent_addition->proceed Yes reagent_addition->stop No

Caption: Safety decision workflow for large-scale bromination reactions.

References

Application Note: HPLC Analysis for Reaction Monitoring of 4-Bromoveratrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the routine analysis and reaction monitoring of 4-Bromoveratrole (4-Bromo-1,2-dimethoxybenzene). The described reversed-phase HPLC (RP-HPLC) protocol provides a reliable and efficient means to separate and quantify this compound from potential starting materials, intermediates, and byproducts. This method is crucial for researchers in organic synthesis and drug development who require accurate monitoring of reaction progress and purity assessment of this compound.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Accurate and timely monitoring of reactions involving this compound is essential for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for this purpose due to its high resolution, sensitivity, and quantitative capabilities. This application note provides a detailed protocol for a reversed-phase HPLC method for the analysis of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Chemical Formula C₈H₉BrO₂
Molecular Weight 217.06 g/mol [2]
Appearance Colorless to yellow liquid[3]
Boiling Point 255-256 °C
Density 1.509 g/mL at 25 °C
Synonyms 4-Bromo-1,2-dimethoxybenzene, p-Bromoveratrole[2]

HPLC Method Parameters

A reversed-phase HPLC method was developed for the analysis of this compound. A C18 column is the recommended stationary phase due to the non-polar nature of the analyte. The mobile phase consists of a mixture of acetonitrile (B52724) and water with an acidic modifier to ensure good peak shape. A gradient elution is employed to ensure the separation of compounds with a range of polarities that may be present in a reaction mixture.

Table 2: Recommended HPLC Parameters

ParameterRecommended Conditions
HPLC System Any standard HPLC system with a UV detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 50% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimize based on UV spectrum)
Injection Volume 10 µL

Experimental Protocol

Reagents and Materials
  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid)

  • This compound standard

  • Reaction mixture containing this compound

Standard Solution Preparation
  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • From the stock solution, prepare a series of calibration standards by serial dilution with the initial mobile phase composition (50:50 Acetonitrile:Water with 0.1% Phosphoric Acid).

Sample Preparation
  • Withdraw an aliquot of the reaction mixture.

  • Quench the reaction if necessary.

  • Dilute the aliquot with acetonitrile to a suitable concentration for HPLC analysis. The final concentration should fall within the range of the calibration standards.

  • Filter the diluted sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

HPLC Analysis
  • Equilibrate the HPLC system with the initial mobile phase composition (50% B) until a stable baseline is achieved.

  • Inject the prepared standards and samples.

  • Run the gradient method as described in Table 2.

  • Monitor the chromatogram at the chosen detection wavelength.

  • Identify the peak corresponding to this compound by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the reaction mixture by constructing a calibration curve from the peak areas of the standards.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start standard_prep Prepare this compound Standard Solutions prep_start->standard_prep sample_prep Prepare Reaction Mixture Sample prep_start->sample_prep dissolve_standard Dissolve in Acetonitrile standard_prep->dissolve_standard dissolve_sample Dilute with Acetonitrile sample_prep->dissolve_sample filter_standard Filter Standard (0.45 µm) dissolve_standard->filter_standard filter_sample Filter Sample (0.45 µm) dissolve_sample->filter_sample hplc_system Equilibrate HPLC System (C18 Column, 50% Mobile Phase B) inject Inject Standard/Sample hplc_system->inject run_gradient Run Gradient Elution (50-90% B over 15 min) inject->run_gradient detect UV Detection at 254 nm run_gradient->detect acquire_data Acquire Chromatogram detect->acquire_data identify_peak Identify this compound Peak (by Retention Time) acquire_data->identify_peak integrate_peak Integrate Peak Area identify_peak->integrate_peak quantify Quantify Concentration (using Calibration Curve) integrate_peak->quantify report Report Results quantify->report

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The reversed-phase HPLC method described in this application note is a reliable and efficient tool for the quantitative analysis of this compound in reaction mixtures. The protocol provides a solid starting point for method development and can be adapted for specific reaction conditions and matrices. This method will aid researchers in the pharmaceutical and chemical industries in accurately monitoring the progress of their reactions, leading to improved process control and product quality.

References

Application Notes and Protocols for the Identification of 4-Bromoveratrole by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoveratrole (4-bromo-1,2-dimethoxybenzene) is a substituted aromatic compound with applications in organic synthesis and as a potential building block in the development of pharmaceutical agents. Accurate and reliable identification of this compound is crucial for reaction monitoring, quality control, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry, making it an ideal method for the analysis of semi-volatile compounds like this compound.

This document provides a detailed protocol for the identification of this compound using GC-MS. It includes information on sample preparation, instrument parameters, and data analysis.

Experimental Protocols

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. The goal is to extract this compound into a volatile organic solvent suitable for GC-MS analysis.

For Pure Compounds or Standards:

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound standard.

  • Dissolve the standard in 10 mL of a suitable volatile organic solvent (e.g., hexane, ethyl acetate (B1210297), or dichloromethane) in a volumetric flask to create a 1 mg/mL stock solution.[1]

  • Perform serial dilutions of the stock solution to prepare working standards at concentrations appropriate for creating a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

For Complex Matrices (e.g., Reaction Mixtures, Biological Samples):

Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate this compound from the matrix.

  • Liquid-Liquid Extraction (LLE):

    • To an aqueous sample, add an equal volume of an immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

    • Centrifuge the sample to separate the organic and aqueous layers.

    • Carefully transfer the organic layer containing the analyte to a clean vial.

    • The extraction may be repeated to improve recovery.

    • The combined organic extracts can be concentrated under a gentle stream of nitrogen if necessary.

  • Solid-Phase Extraction (SPE):

    • Choose an appropriate SPE cartridge based on the properties of this compound and the sample matrix (a reverse-phase C18 cartridge is a common choice for compounds of intermediate polarity).

    • Condition the cartridge according to the manufacturer's instructions.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the this compound with a stronger organic solvent.

    • The eluate can be concentrated if needed.

Final Sample Preparation:

  • Ensure the final sample is dissolved in a volatile organic solvent.[1]

  • The final concentration should ideally be in the range of 0.1-100 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before transferring to a 2 mL GC vial.

GC-MS Instrumentation and Parameters

The following are recommended starting parameters for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and column used.

Table 1: Recommended GC-MS Parameters

ParameterRecommended Setting
Gas Chromatograph
GC ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness
Injector TypeSplit/Splitless
Injector Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless (or split with a high split ratio for concentrated samples)
Carrier GasHelium (99.999% purity)
Flow Rate1.0 - 1.5 mL/min (constant flow)
Oven Temperature Program
Initial Temperature80 °C, hold for 1 minute
Ramp Rate 110 °C/min to 200 °C
Ramp Rate 220 °C/min to 280 °C, hold for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C
Scan Rangem/z 40-450
Solvent Delay3-5 minutes (to prevent filament damage from the solvent peak)

Data Presentation and Analysis

Identification of this compound

The identification of this compound is based on two key pieces of information obtained from the GC-MS analysis: the retention time and the mass spectrum.

  • Retention Time (RT): Under the specified chromatographic conditions, this compound will have a characteristic retention time. This can be confirmed by injecting a pure standard of the compound. The Kovats retention index for this compound on a semi-standard non-polar column is approximately 1423.7.[2]

  • Mass Spectrum: The mass spectrum of a compound is a unique fingerprint based on its fragmentation pattern upon electron ionization. The mass spectrum of the peak at the expected retention time should be compared to a reference spectrum from a library (e.g., NIST, Wiley) or a previously run standard.

Quantitative Data

Table 2: Key Mass Spectral Data for this compound

PropertyValueSource
Molecular FormulaC₈H₉BrO₂[2]
Molecular Weight217.06 g/mol [2]
Molecular Ion [M]⁺m/z 216, 218 (isotopic peaks due to Br)[2]
Base Peakm/z 202Inferred from fragmentation
Major Fragment Ions (m/z)218, 216, 203, 201, 122, 94, 79[2]

Table 3: Estimated Performance Characteristics

ParameterEstimated ValueNotes
Limit of Detection (LOD)0.01 - 10 ng/gBased on literature values for similar brominated compounds in various matrices.[3] Specific LOD will depend on the matrix and instrument sensitivity.
Limit of Quantitation (LOQ)0.03 - 30 ng/gTypically 3-10 times the LOD.[3] Specific LOQ will depend on the matrix and instrument sensitivity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Collection Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Concentration Extraction->Concentration Filtration Filtration Concentration->Filtration Injection GC Injection Filtration->Injection Transfer to GC Vial Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum Acquisition TIC->Spectrum LibrarySearch Library Search & Identification Spectrum->LibrarySearch Quantitation Quantitation LibrarySearch->Quantitation

GC-MS analysis workflow for this compound.
Proposed Mass Fragmentation Pathway

The following diagram illustrates a proposed fragmentation pathway for this compound upon electron ionization.

Fragmentation_Pathway M This compound [M]⁺˙ m/z 216/218 M_minus_CH3 [M-CH₃]⁺ m/z 201/203 M->M_minus_CH3 - •CH₃ M_minus_OCH3 [M-OCH₃]⁺ m/z 185/187 M->M_minus_OCH3 - •OCH₃ M_minus_Br [M-Br]⁺ m/z 137 M->M_minus_Br - •Br M_minus_CH3_minus_CO [M-CH₃-CO]⁺ m/z 173/175 M_minus_CH3->M_minus_CH3_minus_CO - CO Bromotropylium Bromotropylium ion? m/z 171/173 C6H4O2CH3 C₇H₇O₂⁺ m/z 123 M_minus_Br->C6H4O2CH3 - CH₂

Proposed fragmentation of this compound.

Discussion

The provided GC-MS protocol offers a robust starting point for the identification of this compound. The use of a non-polar column like a DB-5ms is recommended due to the semi-volatile and moderately polar nature of the analyte. The suggested oven temperature program is designed to provide good separation of this compound from other potential components in a mixture.

The mass spectrum of this compound is characterized by the presence of the molecular ion pair at m/z 216 and 218, with their relative abundance reflecting the natural isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃), leading to the formation of a stable ion. In the case of this compound, this would result in fragments at m/z 201 and 203. Subsequent loss of carbon monoxide (CO) is also a possibility.

For quantitative analysis, it is recommended to use a calibration curve prepared from certified reference standards. The use of an internal standard can help to correct for variations in sample injection and instrument response.

Potential Interferences and Matrix Effects

When analyzing samples from complex matrices, such as environmental or biological samples, co-eluting compounds can interfere with the identification and quantification of this compound. Matrix effects, where other components in the sample enhance or suppress the ionization of the target analyte, can also occur. The sample preparation steps outlined in this protocol are designed to minimize these interferences. If significant matrix effects are suspected, the use of matrix-matched standards or the standard addition method is recommended for accurate quantification.

Conclusion

This application note provides a comprehensive and detailed protocol for the identification of this compound using GC-MS. By following the outlined procedures for sample preparation, instrument setup, and data analysis, researchers, scientists, and drug development professionals can achieve reliable and accurate results for this important compound. The provided quantitative data and visualizations serve as valuable resources for method development and interpretation of results.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromoveratrole by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 4-Bromoveratrole using vacuum distillation. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant technical data to ensure a successful purification process.

Physical and Chemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for the proper handling, storage, and application in synthetic protocols.

PropertyValue
Molecular Formula C₈H₉BrO₂[1]
Molecular Weight 217.06 g/mol [1][2]
Appearance Colorless to light yellow liquid[1][3]
Boiling Point (atm) 255-256 °C[4][5]
Boiling Point (vacuum) 128-133 °C at 10 mbar[3][6]
Density 1.509 g/mL at 25 °C[4][5]
Refractive Index n20/D 1.573[4][5]
Flash Point 109 °C (228.2 °F) - closed cup[4]
Solubility Soluble in benzene, ether, toluene[3][6]
CAS Number 2859-78-1[1][4]

Experimental Protocol: Vacuum Distillation of this compound

This protocol outlines the procedure for the purification of crude this compound by vacuum distillation.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Short path distillation head with condenser and collection flask(s)

  • Thermometer and adapter

  • Heating mantle with stirrer

  • Magnetic stir bar or capillary ebulliator

  • Vacuum pump (diaphragm or rotary vane pump)

  • Manometer/vacuum gauge

  • Cold trap

  • Glass wool for insulation

  • Keck clips

Procedure:

  • Preparation of the Apparatus:

    • Ensure all glassware is clean and dry.

    • Assemble the distillation apparatus as shown in the workflow diagram below. Use a minimal amount of vacuum grease on the joints to ensure a good seal. Secure all connections with Keck clips.

    • Place a magnetic stir bar in the round-bottom flask containing the crude this compound. Alternatively, a fine capillary can be used to introduce a steady stream of inert gas (like nitrogen or argon) to prevent bumping.[7]

    • Insulate the distillation neck below the collection arm with glass wool to minimize heat loss.

  • Initiating the Distillation:

    • Begin stirring the crude this compound.

    • Slowly and carefully apply the vacuum. A gradual reduction in pressure is crucial to prevent bumping and foaming, especially if volatile impurities are present.[8]

    • Once the desired vacuum level (approximately 10 mbar) is reached and stable, begin to gently heat the distillation flask using the heating mantle.

  • Fraction Collection:

    • Monitor the temperature at the distillation head. The temperature should rise as the first fractions of more volatile impurities begin to distill.

    • Collect any low-boiling impurities in a separate receiving flask.

    • As the temperature approaches the boiling range of this compound (128-133 °C at 10 mbar), switch to a clean collection flask.[3][6]

    • Carefully control the heating to maintain a steady distillation rate. The temperature at the distillation head should remain stable within the boiling range of the product.

  • Completion of the Distillation:

    • Once the majority of the this compound has been collected and the distillation rate slows, or if the temperature begins to rise significantly, stop the distillation.

    • Turn off the heating mantle and allow the system to cool under vacuum.

    • Once the apparatus has cooled to room temperature, slowly and carefully release the vacuum before disconnecting the collection flask.

  • Product Analysis:

    • The purity of the collected this compound can be assessed by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of ≥ 99% is often achievable with careful distillation.[1]

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the vacuum distillation of this compound in a question-and-answer format.

Q1: My distillation is "bumping" violently. How can I prevent this?

A1: Bumping occurs when a liquid becomes superheated and boils suddenly and violently.[9] This is a common issue in vacuum distillation. To prevent bumping:

  • Ensure adequate agitation: Continuous and vigorous stirring with a magnetic stir bar is essential to break up large bubbles and ensure even heating.[9]

  • Use a capillary ebulliator: Introducing a fine stream of an inert gas like nitrogen or argon through a capillary tube provides nucleation sites for smooth boiling.[7]

  • Avoid excessive heating: Heat the distillation flask slowly and evenly. Rapid heating can lead to superheating.[8]

  • Use anti-bumping granules: While some standard boiling chips are less effective under vacuum as the trapped air is quickly removed, there are specialized anti-bumping granules designed for vacuum distillations.[10]

Q2: The vacuum level is fluctuating and I can't maintain a stable pressure. What should I do?

A2: A stable vacuum is crucial for a consistent boiling point.[11] Fluctuations can be caused by:

  • Leaks in the system: Check all glass joints, tubing, and connections for leaks. Ensure all joints are properly sealed and clamped.

  • Inadequate vacuum pump: The pump may not be powerful enough for the volume of the system or may require maintenance. Diaphragm pumps are robust for handling solvent vapors, while rotary vane pumps can achieve deeper vacuum levels.[12][13]

  • Pump oil contamination (for rotary vane pumps): Volatile solvents can condense in the pump oil, reducing its efficiency. A cold trap before the pump is essential to condense vapors. Regular oil changes are also necessary.[13]

  • Outgassing of the material: Crude material may contain dissolved gases that are released under vacuum.

Q3: The distillation rate is very slow, even at the correct temperature and pressure. What could be the issue?

A3: A slow distillation rate can be caused by:

  • Insufficient heating: The heating mantle may not be providing enough energy to vaporize the this compound at the set pressure.

  • Poor insulation: Significant heat loss from the distillation flask and column can slow down the process. Insulate the apparatus with glass wool or aluminum foil.

  • Flooding of the column: If using a fractionating column, excessive boiling can cause the column to flood, which hinders the separation process.[14]

Q4: The distillate is discolored. What does this indicate?

A4: Discoloration of the distillate can suggest:

  • Thermal decomposition: this compound may be sensitive to high temperatures. Ensure the heating bath temperature is not excessively high. Vacuum distillation is employed to lower the boiling point and prevent thermal degradation.[11]

  • Contamination: The discoloration could be due to co-distillation of impurities. Ensure that the boiling temperature is stable during collection. A slight forerun and a final fraction should be collected separately from the main product.

Q5: How do I choose the right vacuum pump for this distillation?

A5: The choice of vacuum pump depends on the required vacuum level and the nature of the vapors.

  • For a target pressure of 10 mbar, a standard two-stage rotary vane pump is a suitable choice. However, it must be protected by a cold trap to prevent solvent vapors from contaminating the oil.[13]

  • A chemically resistant diaphragm pump can also be used and is advantageous as it is oil-free and more tolerant to corrosive vapors.[12]

Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate the experimental setup for vacuum distillation and a logical workflow for troubleshooting common problems.

G Vacuum Distillation Troubleshooting Workflow cluster_setup Experimental Setup cluster_troubleshooting Troubleshooting Logic A Heating Mantle with Stirrer B Round Bottom Flask (Crude this compound) C Distillation Head B->C Vapor Flow D Thermometer E Condenser C->E F Receiving Flask E->F Distillate G Vacuum Adapter H Cold Trap G->H J Manometer G->J I Vacuum Pump H->I Start Problem Occurs Bumping Violent Bumping? Start->Bumping Pressure Unstable Vacuum? Start->Pressure Rate Slow Distillation? Start->Rate Color Discolored Distillate? Start->Color Stirring Check Stirring Bumping->Stirring Yes Heat Reduce Heat Bumping->Heat Yes Ebulliator Use Ebulliator Bumping->Ebulliator Yes Leaks Check for Leaks Pressure->Leaks Yes Pump Inspect Pump/ Cold Trap Pressure->Pump Yes HeatRate Increase Heat/ Insulate Rate->HeatRate Yes TempCheck Check Pot Temp/ Fractionate Color->TempCheck Yes

Caption: Workflow for troubleshooting vacuum distillation.

References

Technical Support Center: Purification of 4-Bromoveratrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of dibromoveratrole impurities from 4-Bromoveratrole.

Frequently Asked Questions (FAQs)

Q1: What are the common dibromoveratrole impurities found in this compound synthesis?

During the bromination of veratrole to produce this compound, the primary byproduct is often a dibrominated veratrole. The most common isomer is 4,5-dibromoveratrole due to the directing effects of the methoxy (B1213986) groups. However, other isomers such as 3,4-dibromoveratrole could also potentially form in smaller amounts.

Q2: Why is it challenging to separate dibromoveratrole from this compound?

The separation can be challenging due to the similar chemical structures and physical properties of the mono- and di-brominated compounds. Both are relatively non-polar aromatic ethers, leading to comparable solubilities in many common organic solvents and similar behavior on standard chromatography stationary phases.

Q3: What are the key physical property differences I can exploit for separation?

The primary differences that can be exploited for purification are the melting and boiling points. As a solid, 4,5-dibromoveratrole has a significantly higher melting point than this compound, which is a liquid at room temperature. The boiling points also differ, which is crucial for purification by distillation.

Data Presentation: Physical Properties

For effective purification strategy development, a clear understanding of the physical properties of the desired product and the common impurity is essential.

PropertyThis compound4,5-Dibromoveratrole
Molecular Formula C₈H₉BrO₂C₈H₈Br₂O₂
Molecular Weight 217.06 g/mol [1][2]295.96 g/mol [3][4]
Appearance Colorless to slightly yellow liquid[5]White to orange to green powder/crystal[6]
Melting Point Not applicable (liquid at room temp.)90-92 °C[7]
Boiling Point 255-256 °C (at 760 mmHg)[5][8]286.6 °C (at 760 mmHg)[2][7]
Density 1.509 g/mL at 25 °C[8]1.742 g/cm³[2][7]
Solubility Soluble in benzene, ether, toluene.[5]Insoluble in water.[6]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of this compound.

Issue 1: Simple distillation is not providing sufficient separation.

Cause: The boiling points of this compound (255-256 °C) and 4,5-dibromoveratrole (286.6 °C) are relatively close, making a clean separation by simple distillation difficult.

Solution: Fractional Vacuum Distillation

Fractional distillation provides a much higher separation efficiency for liquids with close boiling points.[9][10] Performing the distillation under reduced pressure (vacuum) is highly recommended for high-boiling compounds to prevent thermal degradation.[11]

Experimental Protocol: Fractional Vacuum Distillation

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is free of cracks or defects.

    • Use a stir bar in the distilling flask for smooth boiling. Boiling chips are not effective under vacuum.[12]

    • Grease all ground-glass joints to ensure a good seal.[12]

    • Connect the apparatus to a vacuum trap and a vacuum pump.[12]

  • Procedure:

    • Place the impure this compound mixture into the distilling flask.

    • Begin stirring and slowly apply the vacuum.

    • Once a stable, low pressure is achieved, begin heating the distilling flask gently with a heating mantle.

    • Slowly increase the temperature until the mixture begins to boil.

    • The lower-boiling this compound will begin to distill first. Collect this fraction in a receiving flask. The head temperature should remain stable during the collection of the pure fraction.

    • After the this compound has distilled, the temperature at the distillation head will drop. You can then stop the distillation or change the receiving flask to collect the higher-boiling dibromoveratrole fraction if desired.

    • To stop the distillation, remove the heat source and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.[12]

Logical Relationship Diagram for Distillation Choice

Distillation_Choice Start Impure this compound Boiling_Point_Diff Boiling Point Difference < 100°C? Start->Boiling_Point_Diff Simple_Distillation Simple Distillation (Low Purity) Boiling_Point_Diff->Simple_Distillation No Fractional_Distillation Fractional Distillation (Higher Purity) Boiling_Point_Diff->Fractional_Distillation Yes Pure_Product Pure this compound Simple_Distillation->Pure_Product High_Boiling High Boiling Points? Fractional_Distillation->High_Boiling Vacuum_Distillation Vacuum Distillation (Prevents Degradation) High_Boiling->Vacuum_Distillation Yes Vacuum_Distillation->Pure_Product

Caption: Decision workflow for selecting the appropriate distillation method.

Issue 2: Recrystallization is not effectively removing the dibromo impurity.

Cause: Finding a single solvent where the solubility of this compound and dibromoveratrole is significantly different can be difficult.

Solution: Mixed-Solvent Recrystallization

Using a mixed-solvent system can often provide the fine-tuned solubility characteristics needed for a successful recrystallization.

Experimental Protocol: Mixed-Solvent Recrystallization

  • Solvent Selection:

    • Find a "good" solvent in which both this compound and the dibromoveratrole impurity are soluble.

    • Find a "poor" solvent in which both are poorly soluble. The two solvents must be miscible. A common combination is a more polar solvent with a non-polar one (e.g., ethanol/water, hexane/ethyl acetate).

  • Procedure:

    • Dissolve the impure this compound in the minimum amount of the hot "good" solvent.

    • While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation).

    • Add a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, cool the flask in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold "poor" solvent.

    • Dry the purified crystals.

Issue 3: Column chromatography is providing poor separation.

Cause: The polarity of this compound and dibromoveratrole may be too similar for effective separation with a single eluent.

Solution: Gradient Elution Column Chromatography

Using a solvent gradient, where the polarity of the mobile phase is gradually increased during the separation, can significantly improve the resolution of compounds with similar polarities.

Experimental Protocol: Gradient Elution Silica (B1680970) Gel Column Chromatography

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance.

  • Sample Loading:

    • Dissolve the impure this compound in a minimal amount of the initial, non-polar eluent.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Start the elution with a non-polar solvent (e.g., 100% hexane). The less polar this compound will begin to move down the column.

    • Gradually increase the polarity of the eluent by adding a small percentage of a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). A typical gradient might be from 0% to 5% ethyl acetate in hexane.

    • The this compound will elute from the column first. The more polar dibromoveratrole will elute later as the polarity of the mobile phase increases.

  • Fraction Collection and Analysis:

    • Collect the eluent in small fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Experimental Workflow Diagram for Column Chromatography

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis & Isolation Pack_Column Pack Silica Gel Column Load_Sample Load Impure Sample Pack_Column->Load_Sample Start_Elution Start with Non-Polar Solvent Load_Sample->Start_Elution Gradient Gradually Increase Polarity Start_Elution->Gradient Collect_Fractions Collect Fractions Gradient->Collect_Fractions TLC_Analysis Analyze Fractions by TLC Collect_Fractions->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Remove Solvent Combine_Fractions->Solvent_Removal Result Pure this compound Solvent_Removal->Result

Caption: Step-by-step workflow for purification by gradient column chromatography.

References

preventing the formation of 4,5-dibromoveratrole during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromoveratrole, with a focus on preventing the formation of the common byproduct, 4,5-dibromoveratrole.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 4,5-dibromoveratrole formation during the synthesis of this compound?

A1: The formation of 4,5-dibromoveratrole is primarily due to the high reactivity of the veratrole substrate. The two methoxy (B1213986) groups (-OCH₃) on the benzene (B151609) ring are strong activating groups, making the ring highly susceptible to electrophilic aromatic substitution. After the first bromine atom is added to form this compound, the ring remains activated, leading to a second bromination at the 5-position.

Q2: How does the choice of brominating agent affect the formation of 4,5-dibromoveratrole?

A2: The choice of brominating agent is critical in controlling the selectivity of the reaction. While molecular bromine (Br₂) is a common brominating agent, it is highly reactive and can lead to over-bromination. Milder brominating agents, such as N-Bromosuccinimide (NBS), often provide better selectivity for monobromination, especially when used with a catalyst or under specific conditions.

Q3: What is the effect of temperature on the selectivity of veratrole bromination?

A3: Lowering the reaction temperature generally favors the formation of the monobrominated product, this compound. At lower temperatures, the rate of the second bromination reaction is significantly reduced, allowing for better control over the reaction. It is advisable to maintain the reaction temperature at or below room temperature.

Q4: How critical is the stoichiometry of the reactants?

A4: Precise control of stoichiometry is essential. Using a molar equivalent or a slight excess of veratrole relative to the brominating agent can help minimize the formation of the dibrominated byproduct. An excess of the brominating agent will significantly increase the likelihood of a second bromination event.

Troubleshooting Guide

Issue: High percentage of 4,5-dibromoveratrole observed in the final product.

Potential Cause Troubleshooting Step Expected Outcome
Excess Brominating Agent Carefully control the stoichiometry. Use a 1:1 molar ratio of veratrole to the brominating agent. Consider using a slight excess of veratrole.Reduced formation of the dibrominated byproduct.
High Reaction Temperature Maintain a low reaction temperature. Perform the reaction in an ice bath (0-5 °C) and monitor the temperature throughout the addition of the brominating agent.Slower reaction rate, allowing for greater control and selectivity towards the monobrominated product.
Highly Reactive Brominating Agent Substitute molecular bromine (Br₂) with a milder agent like N-Bromosuccinimide (NBS).Increased selectivity for this compound.
Prolonged Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and quench the reaction as soon as the starting material is consumed.Minimized opportunity for the second bromination to occur.
Solvent Effects Use a less polar solvent. Solvents like acetic acid are commonly used, but exploring other options may influence selectivity.Optimized reaction conditions for higher monobromination yield.

Data Presentation

The following table presents data on the product distribution of veratrole bromination under specific conditions, highlighting the formation of 4,5-dibromoveratrole as a byproduct.

Reactants Conditions This compound Yield 4,5-Dibromoveratrole Yield Reference
Veratrole, KBrO₃, HBrAcetic acid, Room TemperatureSide Product61%[1]

Note: In the referenced experiment, 4,5-dibromoveratrole was the target product, and this compound was the side product. This demonstrates the propensity for dibromination under these conditions.

Experimental Protocols

Selective Monobromination of Veratrole using N-Bromosuccinimide (NBS)

This protocol is designed to favor the formation of this compound while minimizing the production of 4,5-dibromoveratrole.

Materials:

  • Veratrole (1,2-dimethoxybenzene)

  • N-Bromosuccinimide (NBS)

  • Acetic Acid (glacial)

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate (B1220275) solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve veratrole (1 equivalent) in a mixture of dichloromethane and glacial acetic acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • In a separate flask, dissolve N-Bromosuccinimide (1 equivalent) in dichloromethane.

  • Slowly add the NBS solution to the veratrole solution dropwise using a dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to isolate this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve_veratrole Dissolve Veratrole in DCM/Acetic Acid cool_solution Cool to 0-5 °C dissolve_veratrole->cool_solution add_nbs Slowly add NBS solution cool_solution->add_nbs prepare_nbs Prepare NBS solution in DCM prepare_nbs->add_nbs stir_reaction Stir at 0-5 °C and Monitor add_nbs->stir_reaction quench Quench with Na₂S₂O₃ stir_reaction->quench wash Wash with NaHCO₃, H₂O, Brine quench->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify (Chromatography/Recrystallization) dry_concentrate->purify

Caption: Experimental workflow for the selective monobromination of veratrole.

logical_relationship cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes temp Low Temperature monobromination Increased Yield of this compound temp->monobromination dibromination Decreased Formation of 4,5-Dibromoveratrole temp->dibromination stoichiometry Controlled Stoichiometry (Veratrole >= NBS) stoichiometry->monobromination stoichiometry->dibromination brominating_agent Mild Brominating Agent (e.g., NBS) brominating_agent->monobromination brominating_agent->dibromination time Controlled Reaction Time time->monobromination time->dibromination

Caption: Factors influencing the selective synthesis of this compound.

signaling_pathway Veratrole Veratrole Intermediate1 Wheland Intermediate 1 Veratrole->Intermediate1 + Br⁺ Bromonium Br⁺ Product1 This compound Intermediate1->Product1 - H⁺ Intermediate2 Wheland Intermediate 2 Product1->Intermediate2 + Br⁺ (competing reaction) Product2 4,5-Dibromoveratrole Intermediate2->Product2 - H⁺

Caption: Reaction pathway for the bromination of veratrole.

References

Technical Support Center: Optimizing Catalyst Loading for 4-Bromoveratrole Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for cross-coupling reactions involving 4-Bromoveratrole.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?

A typical starting point for palladium-catalyzed cross-coupling reactions with this compound is in the range of 1-2 mol% of the palladium precursor. For more challenging couplings or when using less active catalysts, a higher initial loading of up to 5 mol% may be employed. Optimization is crucial, as excessively high catalyst loading can lead to unwanted side reactions and increased costs.

Q2: Why is my cross-coupling reaction with this compound showing low or no conversion?

Several factors can contribute to low or no conversion in cross-coupling reactions of this compound:

  • Insufficient Catalyst Loading: The amount of active catalyst may be too low to drive the reaction to completion. A stepwise increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can be attempted.

  • Catalyst Deactivation: The active Pd(0) species may be unstable and decompose, often observed as the formation of palladium black. This can be caused by the presence of oxygen or impurities in the reaction mixture. Ensuring an inert atmosphere and using high-purity reagents and solvents is critical.

  • Inappropriate Ligand: The chosen ligand may not be suitable for the electron-rich this compound substrate. Bulky, electron-rich phosphine (B1218219) ligands are often effective for such substrates.

  • Suboptimal Reaction Temperature: The reaction temperature may be too low to promote oxidative addition, which is often the rate-limiting step. A gradual increase in temperature should be explored.

  • Base Incompatibility: The base used may not be strong enough or may be incompatible with the other reaction components. Screening different bases is recommended.

Q3: I am observing a significant amount of homocoupling of my coupling partner. How can I minimize this?

Homocoupling is a common side reaction. To minimize it:

  • Optimize Catalyst Loading: Excessively high catalyst concentrations can promote homocoupling. Reducing the catalyst loading may favor the desired cross-coupling pathway.

  • Control Reagent Stoichiometry: Using a slight excess of this compound relative to the coupling partner can sometimes reduce homocoupling of the latter.

  • Reaction Temperature: Lowering the reaction temperature may decrease the rate of homocoupling more than the rate of the desired cross-coupling reaction.

Q4: Debromination of this compound is a major side product in my reaction. What are the likely causes and solutions?

Debromination, the replacement of the bromine atom with a hydrogen atom, can be a significant issue with electron-rich aryl bromides like this compound.

  • Source of Hydride: The presence of water, alcohols, or other protic impurities can lead to the formation of palladium hydride species that cause debromination. Using anhydrous solvents and reagents is crucial.

  • Choice of Base: Some bases can promote the formation of hydride species. Screening alternative bases may be necessary.

  • Ligand Effects: The choice of ligand can influence the propensity for debromination. Experimenting with different ligands can help mitigate this side reaction.

Troubleshooting Guides

Low Product Yield

Low product yield is a common issue in cross-coupling reactions. The following guide provides a systematic approach to troubleshooting this problem.

Troubleshooting Flowchart for Low Product Yield

LowYieldTroubleshooting Start Low Yield Observed CheckReagents Verify Reagent Purity and Integrity (this compound, Coupling Partner, Solvent, Base) Start->CheckReagents CheckSetup Ensure Inert Atmosphere (Degassed Solvents, N2/Ar Purge) CheckReagents->CheckSetup Reagents OK OptimizeCatalyst Optimize Catalyst Loading (Increase stepwise, e.g., 1% -> 2% -> 5%) CheckSetup->OptimizeCatalyst Setup OK ScreenLigands Screen Different Ligands (e.g., Buchwald ligands, NHCs) OptimizeCatalyst->ScreenLigands No Improvement AnalyzeByproducts Analyze Byproducts (Homocoupling, Debromination) OptimizeCatalyst->AnalyzeByproducts Yield Improved ScreenBases Screen Different Bases (e.g., K2CO3, Cs2CO3, K3PO4) ScreenLigands->ScreenBases No Improvement ScreenLigands->AnalyzeByproducts Yield Improved OptimizeTemp Optimize Reaction Temperature (Increase stepwise, e.g., 80°C -> 100°C) ScreenBases->OptimizeTemp No Improvement ScreenBases->AnalyzeByproducts Yield Improved OptimizeTemp->AnalyzeByproducts Yield Improved Solution Optimized Conditions AnalyzeByproducts->Solution

Caption: A logical workflow for troubleshooting low product yields.

Catalyst Deactivation

The formation of palladium black is a visual indicator of catalyst deactivation. This guide helps address this issue.

Troubleshooting Flowchart for Catalyst Deactivation

CatalystDeactivation Start Palladium Black Observed CheckInertness Verify Inert Atmosphere (Thorough Degassing, Glovebox Use) Start->CheckInertness CheckPurity Check Reagent and Solvent Purity (Use Anhydrous Solvents) CheckInertness->CheckPurity Atmosphere is Inert UseRobustLigand Employ More Robust Ligands (Bulky, Electron-Rich Phosphines) CheckPurity->UseRobustLigand Reagents are Pure LowerTemp Lower Reaction Temperature UseRobustLigand->LowerTemp ConsiderPrecatalyst Use a Pre-catalyst (e.g., Buchwald G3/G4) LowerTemp->ConsiderPrecatalyst Solution Stable Catalytic System ConsiderPrecatalyst->Solution

Caption: A guide to addressing catalyst deactivation issues.

Data Presentation

The following tables summarize typical starting conditions for various cross-coupling reactions of this compound. Note that optimal conditions will vary depending on the specific coupling partner.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

ParameterCondition
Palladium Precursor Pd(OAc)₂, Pd(PPh₃)₄
Catalyst Loading 1 - 3 mol%
Ligand SPhos, XPhos, PPh₃
Ligand:Pd Ratio 1:1 to 2:1
Base K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, DMF
Temperature 80 - 110 °C
Typical Yield 85 - 98%

Table 2: Heck Coupling of this compound with Styrene

ParameterCondition
Palladium Precursor Pd(OAc)₂
Catalyst Loading 1 - 5 mol%
Ligand P(o-tolyl)₃, PPh₃
Ligand:Pd Ratio 2:1
Base Et₃N, K₂CO₃
Solvent DMF, NMP
Temperature 100 - 140 °C
Typical Yield 70 - 90%

Table 3: Sonogashira Coupling of this compound with Phenylacetylene

ParameterCondition
Palladium Precursor PdCl₂(PPh₃)₂
Catalyst Loading 1 - 3 mol%
Co-catalyst CuI (1 - 5 mol%)
Ligand PPh₃
Base Et₃N, Diisopropylamine
Solvent THF, Toluene
Temperature 25 - 70 °C
Typical Yield 80 - 95%

Table 4: Buchwald-Hartwig Amination of this compound with Morpholine

ParameterCondition
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂
Catalyst Loading 1 - 2 mol%
Ligand BINAP, Xantphos
Ligand:Pd Ratio 1.2:1
Base NaOtBu, Cs₂CO₃
Solvent Toluene, Dioxane
Temperature 80 - 110 °C
Typical Yield 75 - 95%

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow for Suzuki-Miyaura Coupling

SuzukiWorkflow A Combine Reactants, Base, Catalyst, and Ligand B Evacuate and Backfill with Inert Gas (3x) A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Reaction Progress (TLC, GC-MS) D->E F Work-up (Extraction and Washing) E->F G Purification (Column Chromatography) F->G H Product G->H

Caption: A step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Technical Support Center: Troubleshooting Grignard Formation with 4-Bromoveratrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the formation of the Grignard reagent from 4-bromoveratrole (4-bromo-1,2-dimethoxybenzene).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Grignard reaction with this compound is not initiating. What are the most common causes and how can I fix it?

A1: Failure to initiate is the most frequent challenge in Grignard synthesis. The primary culprits are typically moisture, impure or unactivated magnesium, and poor quality starting materials.[1]

Here are the steps to troubleshoot a non-starting reaction:

  • Ensure Absolutely Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under a vacuum or oven-drying at over 120°C for several hours, followed by cooling under an inert atmosphere like nitrogen or argon.[1][2] Solvents must be anhydrous. Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are standard and should be dried, for instance, over sodium metal.[2]

  • Activate the Magnesium: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO) that prevents the reaction.[3][4] This layer must be disrupted. Several activation methods are detailed in the protocols below.

  • Initiation Techniques: If the reaction is still sluggish, you can try gently warming the flask with a heat gun. Another effective method is to add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909).[3][5][6] The disappearance of the iodine's brown color or the observation of ethylene (B1197577) bubbles from the 1,2-dibromoethane indicates successful activation.[3][5]

  • Check Reagent Purity: Ensure the this compound is pure and dry. Impurities can inhibit the reaction.

Q2: What are the visual signs of a successful Grignard reaction initiation?

A2: A successful initiation is typically characterized by several observable signs:

  • A noticeable exotherm (the reaction flask will become warm to the touch).

  • The appearance of turbidity or a cloudy, grayish color in the solution.[7][8]

  • Gentle bubbling on the surface of the magnesium turnings.

  • The disappearance of the color of any activators used, like iodine.[4]

Q3: My reaction started, but the solution turned dark brown or black, and my final yield was very low. What happened?

A3: A dark coloration and poor yield often point to side reactions, with Wurtz-type homocoupling being the most common.[1][9] This is where the newly formed Grignard reagent reacts with unreacted this compound to form a biaryl byproduct (3,4,3',4'-tetramethoxybiphenyl).

To minimize this side reaction:

  • Control the Temperature: Avoid excessive heating. Once initiated, the reaction is often self-sustaining. Gentle reflux is usually sufficient.[1]

  • Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the aryl bromide, reducing the likelihood of it reacting with the Grignard product.[1]

  • Efficient Stirring: Vigorous stirring is crucial to ensure the this compound reacts at the surface of the magnesium rather than in the bulk solution where it can encounter the Grignard reagent.[1]

Q4: Which solvents are best for preparing the Grignard reagent from this compound?

A4: Ethereal solvents are essential for stabilizing the Grignard reagent.[10] The two most common choices are:

  • Diethyl Ether (Et₂O): Has a low boiling point (35°C), which makes it easy to control the reaction temperature by refluxing.[3]

  • Tetrahydrofuran (THF): Has a higher boiling point and is a better solvent for stabilizing many Grignard reagents.[2] For aryl bromides, THF is often a very effective choice.

Q5: Are there any functional groups that are incompatible with Grignard reagents?

A5: Yes, Grignard reagents are powerful bases and nucleophiles and will react with any acidic protons.[10][11] While this compound itself is compatible, if your substrate in a subsequent step contains any of the following functional groups, they will need to be protected:

  • Alcohols (-OH)

  • Water (H₂O)

  • Thiols (-SH)

  • Carboxylic acids (-COOH)

  • Amines (-NH)

  • Terminal alkynes (-C≡C-H)

Quantitative Data Summary

The following table summarizes typical reaction parameters for the formation of Grignard reagents from aryl bromides.

ParameterTypical Value/RangeNotes
Mg : Aryl Bromide Ratio 1.1 - 1.5 : 1 (molar)A slight excess of magnesium is common to ensure complete reaction of the aryl bromide.[12]
Solvent Volume 5 - 10 mL per gram of MgSufficient solvent is needed to ensure effective stirring and to help dissipate heat.
Reaction Temperature Room Temp to RefluxInitiation may require gentle heating. The reaction is exothermic and often proceeds at the solvent's reflux temperature.
Addition Time 30 - 60 minutesSlow, dropwise addition is critical to control the exotherm and minimize side reactions.[1]
Reaction Time 1 - 3 hoursReaction is often complete once the magnesium is consumed.[2]

Experimental Protocols

Protocol 1: Standard Preparation of 4-Veratrylmagnesium Bromide
  • Glassware Preparation: Rigorously dry a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum or oven-dry at >120°C for at least 4 hours and allow to cool in a desiccator or under an inert atmosphere.[1][2]

  • Reagent Setup: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine.

  • Solvent Addition: Add a small portion of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium.

  • Initiation: In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous ether or THF. Add a small amount (approx. 10%) of this solution to the magnesium suspension.

  • Reaction Progression: Wait for signs of initiation (gentle boiling, color change). If the reaction does not start, gently warm the flask with a heat gun or in a warm water bath. Once the reaction begins, add the remaining this compound solution dropwise at a rate that maintains a steady reflux.[3]

  • Completion: After the addition is complete, continue to stir the mixture. The reaction is generally complete when most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent and should be used immediately.[13]

Protocol 2: Methods for Magnesium Activation

If initiation is difficult, one of the following activation methods can be employed before adding the aryl bromide solution:

  • Iodine Activation: Add one or two small crystals of iodine to the magnesium in the flask. The iodine reacts with the magnesium surface, exposing fresh, reactive metal.[5][6]

  • 1,2-Dibromoethane (DBE) Activation: Add a few drops of DBE to the magnesium suspension in the solvent. The formation of ethylene gas bubbles indicates that the magnesium surface is being etched and activated.[3][5][6]

  • Mechanical Activation: In the dry, inert flask, vigorously stir the magnesium turnings to mechanically grind them against each other. This can break the oxide layer and expose a fresh metal surface.[6][14] Crushing the magnesium with a dry glass rod can also be effective.[6][13]

Visualization

Troubleshooting Workflow for Failed Grignard Formation

Troubleshooting_Grignard_Formation start Grignard Formation Fails (No Initiation or Low Yield) check_moisture Are glassware and reagents completely anhydrous? start->check_moisture dry_system Solution: Rigorously dry all glassware and solvents. Use inert atmosphere. check_moisture->dry_system No check_mg_activation Is the magnesium surface activated? check_moisture->check_mg_activation Yes dry_system->check_mg_activation activate_mg Solution: Activate Mg. - Add I2 or 1,2-dibromoethane - Mechanically crush/stir - Use fresh Mg turnings check_mg_activation->activate_mg No check_side_reactions Is the solution dark and the yield low? check_mg_activation->check_side_reactions Yes activate_mg->check_side_reactions control_conditions Solution: Minimize Wurtz Coupling. - Slow, dropwise addition of halide - Maintain gentle reflux - Ensure efficient stirring check_side_reactions->control_conditions Yes check_reagents Are starting materials (this compound) pure? check_side_reactions->check_reagents No success Successful Grignard Formation control_conditions->success purify_reagents Solution: Purify or use a fresh batch of This compound. check_reagents->purify_reagents No check_reagents->success Yes purify_reagents->success

Caption: A flowchart for troubleshooting failed Grignard reagent formation.

References

Technical Support Center: Veratrole Bromination Temperature Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of veratrole. Proper temperature management is critical for ensuring high product yield, purity, and operational safety.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so important in the bromination of veratrole?

A1: Temperature control is crucial for several reasons:

  • Selectivity: The bromination of veratrole can yield both the desired 4,5-dibromoveratrole and the monobrominated side product, 4-bromo-1,2-dimethoxybenzene.[1] Temperature influences the reaction rate and can affect the product distribution.

  • Reaction Rate: Like most chemical reactions, the rate of veratrole bromination is temperature-dependent.[2][3] Insufficient temperature can lead to a slow or incomplete reaction, while excessive temperature can promote the formation of byproducts and impurities.

  • Safety: Bromination reactions are often exothermic, meaning they release heat.[4] Without proper cooling, the reaction temperature can increase uncontrollably, leading to a dangerous situation known as a runaway reaction.[5] This can result in vigorous boiling of the solvent and release of hazardous bromine vapors.

Q2: What are the signs of a runaway reaction during veratrole bromination?

A2: A runaway reaction is a dangerous, uncontrolled exothermic reaction. Key indicators include:

  • A rapid, unexpected increase in the reaction temperature that is difficult to control with the available cooling system.

  • A sudden change in the color of the reaction mixture, for instance, from yellow to dark brown.[1]

  • Vigorous boiling or fuming of the reaction mixture.

  • An increase in pressure within the reaction vessel.

Q3: What should I do if I suspect a runaway reaction?

A3: In the event of a suspected runaway reaction, prioritize safety:

  • Stop the addition of any further reagents immediately.

  • Increase cooling to the maximum capacity. This may involve using an ice bath or other emergency cooling methods.[1]

  • If the reaction is still not under control, and it is safe to do so, quench the reaction. This can be done by adding a quenching agent like sodium bisulfite or sodium thiosulfate (B1220275) solution to neutralize the unreacted bromine.

  • Alert colleagues and follow all laboratory safety protocols for emergency situations.

Q4: Can the choice of brominating agent affect temperature control?

A4: Yes. While molecular bromine (Br₂) is a common brominating agent, alternatives like N-bromosuccinimide (NBS) are often used as they are solids and can be easier to handle.[4] However, all bromination reactions have the potential to be exothermic, and careful temperature control is necessary regardless of the reagent used. The reaction initiation and rate can differ, so it's essential to consult specific protocols for the chosen reagent.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low Yield of Dibrominated Product 1. Incomplete reaction: The reaction may not have gone to completion. 2. Suboptimal temperature: The reaction temperature may have been too low, slowing the reaction rate.1. Extend reaction time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS) to ensure it has reached completion. 2. Optimize temperature: Gradually increase the reaction temperature in small increments, while carefully monitoring for any signs of increased byproduct formation.
High Levels of Monobrominated Byproduct 1. Insufficient brominating agent: Not enough bromine was added to fully dibrominate the veratrole. 2. Reaction stopped prematurely: The reaction was quenched before the second bromination could occur.1. Adjust stoichiometry: Ensure the correct molar ratio of the brominating agent to veratrole is used as specified in the protocol. 2. Confirm reaction completion: Use analytical methods to confirm the disappearance of the monobrominated intermediate before quenching the reaction.
Formation of Dark-Colored Impurities 1. Overheating: The reaction temperature was too high, leading to decomposition or side reactions. 2. Presence of impurities: Impurities in the starting materials or solvent can sometimes lead to the formation of colored byproducts.1. Improve temperature control: Ensure the cooling system is adequate and that the brominating agent is added slowly to maintain the desired temperature range.[4] 2. Use pure reagents: Ensure the veratrole, brominating agent, and solvent are of high purity.
Reaction Fails to Initiate 1. Low temperature: The reaction temperature may be too low for the reaction to start. 2. Inhibitors present: Trace amounts of certain substances can inhibit the reaction.1. Gentle warming: Cautiously warm the reaction mixture slightly to initiate the reaction. Be prepared to apply cooling immediately once the reaction starts, as it is exothermic. 2. Check for inhibitors: Ensure all glassware is clean and that there are no potential inhibitors in the starting materials or solvent.

Experimental Protocols

Protocol 1: Bromination of Veratrole using Potassium Bromate (B103136) and Hydrobromic Acid

This protocol is adapted from a procedure for the synthesis of 4,5-dibromo-1,2-dimethoxybenzene.[1]

Materials:

  • 1,2-dimethoxybenzene (veratrole)

  • Potassium bromate (KBrO₃)

  • Hydrobromic acid (HBr, 48%)

  • Acetic acid

  • Ice water

  • Sodium disulfite solution (0.2 M)

  • Ethanol (B145695)

Procedure:

  • In a 250 mL Erlenmeyer flask equipped with a thermometer and magnetic stir bar, dissolve 13.8 g (100 mmol) of veratrole in 133 mL of concentrated acetic acid.

  • Add 11.2 g (67.1 mmol) of potassium bromate to the solution. The potassium bromate may not dissolve completely at this stage.

  • While stirring at room temperature, slowly add 40 mL (350 mmol) of 48% hydrobromic acid dropwise.

  • Monitor the temperature closely during the addition. The potassium bromate will dissolve completely as the reaction proceeds, and the temperature of the reaction mixture may begin to increase.

  • If the temperature rises to 60°C, immediately interrupt the addition of HBr and cool the flask in an ice bath until the temperature returns to room temperature.[1]

  • Once the temperature is under control, continue the addition of the remaining HBr.

  • After the complete addition of HBr, continue stirring the mixture for an additional hour at room temperature.

  • Pour the reaction solution into 100 mL of ice water and stir for 15 minutes to precipitate the product.

  • Collect the precipitate by suction filtration and wash it first with 20 mL of a 0.2 M sodium disulfite solution and then with 20 mL of water.

  • The crude product can be recrystallized from ethanol to yield pure 4,5-dibromo-1,2-dimethoxybenzene.

Visualizations

Troubleshooting Workflow for Veratrole Bromination

G start Start Veratrole Bromination check_temp Monitor Temperature start->check_temp temp_stable Temperature Stable? check_temp->temp_stable temp_increase Rapid Temperature Increase? temp_stable->temp_increase No continue_reaction Continue Reaction Monitoring temp_stable->continue_reaction Yes runaway Potential Runaway Reaction temp_increase->runaway Yes temp_increase->continue_reaction No stop_reagents Stop Reagent Addition runaway->stop_reagents cool Apply Maximum Cooling stop_reagents->cool quench Quench Reaction cool->quench troubleshoot Troubleshoot Issue quench->troubleshoot analyze_product Analyze Product (Yield/Purity) continue_reaction->analyze_product analyze_product->troubleshoot Issue Detected end End analyze_product->end Successful troubleshoot->end

Caption: Troubleshooting workflow for temperature control.

Logical Relationship of Temperature and Product Formation

G Temp Reaction Temperature LowTemp Low Temperature Temp->LowTemp OptimalTemp Optimal Temperature Temp->OptimalTemp HighTemp High Temperature Temp->HighTemp SlowRate Slow Reaction Rate LowTemp->SlowRate GoodYield Good Yield and Purity OptimalTemp->GoodYield SideReactions Increased Side Reactions/ Byproducts HighTemp->SideReactions RunawayRisk Runaway Reaction Risk HighTemp->RunawayRisk IncompleteReaction Incomplete Reaction/ Low Yield SlowRate->IncompleteReaction

Caption: Temperature effects on veratrole bromination.

References

Technical Support Center: 4-Bromoveratrole Suzuki Reaction Workup & Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the workup procedure for the Suzuki reaction of 4-Bromoveratrole. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the workup and purification of the this compound Suzuki reaction.

Q1: After the reaction, my TLC analysis shows multiple spots, including what I suspect are starting material, product, and side products. What is a standard workup procedure to isolate the desired biaryl product?

A standard workup procedure involves quenching the reaction, followed by an extractive workup to remove the catalyst, base, and boronic acid derivatives.

  • Quenching: Cool the reaction mixture to room temperature. If the reaction was conducted in an aqueous/organic solvent mixture, it can often be taken directly to the extraction step. If the reaction was run under anhydrous conditions, carefully add water to quench any remaining reactive species.

  • Extraction: Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) or toluene (B28343). Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove any acidic impurities), and finally with brine.[1] This process helps to remove the inorganic base and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[2]

Q2: I have a low yield of my desired product, and I suspect side reactions are the culprit. What are the common side reactions with an electron-rich substrate like this compound?

Electron-rich aryl bromides like this compound can be prone to specific side reactions that consume starting materials and reduce the yield of the desired product.

  • Homocoupling: This is the coupling of two boronic acid molecules to form a symmetrical biaryl byproduct. It is often promoted by the presence of oxygen.

    • Solution: Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).[3] Using a Pd(0) source from the start or ensuring efficient in-situ reduction of a Pd(II) precatalyst can also minimize this.[2]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is more common with unstable boronic acids and can be exacerbated by prolonged reaction times or high temperatures.

    • Solution: Use fresh, high-quality boronic acid. Using boronic esters (like pinacol (B44631) esters) can increase stability.[3][4]

  • Dehalogenation: The bromo group on this compound is replaced by a hydrogen atom. This can be caused by certain bases or impurities in the solvents that act as hydride sources.[2][4]

    • Solution: Screen different bases and ensure the use of high-purity, anhydrous solvents.[2]

Q3: My crude product is an oil/waxy solid and is difficult to purify. What are the recommended purification methods for the biaryl product?

The typical biaryl products from the Suzuki reaction of this compound, such as 3,4-dimethoxybiphenyl (B3034429) derivatives, can often be purified by column chromatography or recrystallization.

  • Column Chromatography: This is a versatile method for separating the desired product from starting materials and side products.

    • Stationary Phase: Silica (B1680970) gel is the most common choice.[5][6]

    • Mobile Phase (Eluent): A non-polar/polar solvent mixture is typically used. A good starting point is a mixture of hexanes and ethyl acetate.[1] For products like 3,4-dimethoxybiphenyl, a mixture of hexane (B92381) and chloroform (B151607) (e.g., 3:1) has been reported.[7] The optimal solvent system should be determined by TLC analysis, aiming for an Rf value of 0.25-0.35 for the product.[1]

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method.

    • Solvent Selection: The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[8][9] For biaryl compounds, common recrystallization solvents include ethanol, methanol, or mixed solvent systems like ethanol/water.[1][10]

Q4: During the extractive workup, I am observing a persistent emulsion. How can I resolve this?

Emulsion formation is a common issue during the workup of Suzuki reactions.

  • Solution: Adding a saturated solution of sodium chloride (brine) during the washing step can help to break emulsions by increasing the ionic strength of the aqueous phase.[1] Gentle swirling of the separatory funnel instead of vigorous shaking can also prevent emulsion formation. In persistent cases, filtering the mixture through a pad of Celite® can be effective.[1]

Quantitative Data Summary

The following table summarizes representative quantitative data for Suzuki reactions of substrates analogous to this compound, highlighting the influence of different reaction parameters on the yield.

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C) & TimeYield (%)
4-Bromo-2-hydroxybenzaldehydePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O (4:1)80 °C, 8 h97
4-Bromo-2-hydroxybenzaldehyde4-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O100 °C, 12 h>95
4-Bromo-2-hydroxybenzaldehyde3-Methoxyphenylboronic acidPd₂(dba)₃ (1.5) / XPhos (3)K₂CO₃1,4-Dioxane80 °C, 16 h90-98

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol provides a detailed methodology for a typical Suzuki coupling reaction.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Phenylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 eq)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed toluene and degassed water to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 3,4-dimethoxybiphenyl.

Visualizations

Suzuki_Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction Completed Suzuki Reaction Mixture Quench Quench with Water (if necessary) Reaction->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash_H2O Wash with Water Extract->Wash_H2O Wash_Bicarb Wash with aq. NaHCO3 Wash_H2O->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude Product Concentrate->Crude Column Column Chromatography Crude->Column Recrystallize Recrystallization Crude->Recrystallize Pure Pure Biaryl Product Column->Pure Recrystallize->Pure

Caption: General experimental workflow for the workup and purification of a Suzuki reaction.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_SM Starting Material Consumed? Start->Check_SM SM_Present Significant Starting Material Remains Check_SM->SM_Present No SM_Consumed Starting Material Largely Consumed Check_SM->SM_Consumed Yes Catalyst_Issue Inactive Catalyst/ Poor Conditions SM_Present->Catalyst_Issue Side_Reactions Side Reactions Predominate SM_Consumed->Side_Reactions Homocoupling Homocoupling Side_Reactions->Homocoupling Protodeboronation Protodeboronation Side_Reactions->Protodeboronation Dehalogenation Dehalogenation Side_Reactions->Dehalogenation

Caption: Troubleshooting logic for a low-yielding this compound Suzuki reaction.

References

identifying byproducts in 4-Bromoveratrole synthesis by TLC

Author: BenchChem Technical Support Team. Date: December 2025

Identifying Byproducts by Thin-Layer Chromatography (TLC)

This guide provides troubleshooting and frequently asked questions (FAQs) for identifying byproducts during the synthesis of 4-Bromoveratrole from veratrole via electrophilic bromination. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The primary byproducts are typically unreacted starting material (veratrole, 1,2-dimethoxybenzene) and over-brominated products, most commonly 4,5-dibromoveratrole. The formation of multiple products can occur, especially under harsh reaction conditions or with an excess of the brominating agent.[1][2]

Q2: How can I distinguish between the starting material, product, and byproducts on a TLC plate?

A2: The separation on a silica (B1680970) TLC plate is based on polarity. Veratrole is the least polar compound and will have the highest Retention Factor (Rf), meaning it travels furthest up the plate. This compound is more polar and will have an intermediate Rf. The over-brominated 4,5-dibromoveratrole is the most polar of the three and will have the lowest Rf value.

Q3: What is a suitable mobile phase (eluent) for running a TLC of this reaction?

A3: A common choice for nonpolar to moderately polar aromatic compounds is a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297).[3] A good starting ratio to try is 9:1 or 4:1 hexane:ethyl acetate. The ideal solvent system should provide good separation and an Rf value for the desired product between 0.2 and 0.4.[3]

Q4: My TLC plate shows a spot that remains on the baseline. What could it be?

A4: A spot that does not move from the origin line is indicative of highly polar substances. This could be inorganic salts from the reaction (e.g., if N-Bromosuccinimide was used, succinimide (B58015) is a byproduct) or highly polar impurities. These are generally not a major concern as they are easily separated during workup and purification.

Q5: How do I know when the reaction is complete?

A5: The reaction is considered complete when the spot corresponding to the starting material (veratrole) is no longer visible in the reaction mixture lane on the TLC plate.[4] It is crucial to use a "co-spot" lane (spotting both the starting material and the reaction mixture at the same point) to confidently identify the starting material spot in the reaction lane.

Troubleshooting Guide

Issue Probable Cause Recommended Solution
Spots are streaking or elongated. 1. Sample Overloading: Applying too much sample to the plate.[3][5] 2. Inappropriate Solvent: The spotting solvent may be too polar or the sample too concentrated.[6]1. Dilute the sample solution and re-spot. A typical concentration is about 1 mg/mL.[3] 2. Use a less polar, volatile solvent for spotting. Apply the sample in small increments, allowing the solvent to dry between applications.[6]
All spots are too high on the plate (High Rf values). The mobile phase (eluent) is too polar.[6]Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the amount of hexane in a hexane/ethyl acetate mixture).[6]
All spots are too low on the plate (Low Rf values). The mobile phase (eluent) is not polar enough.[6]Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., increase the amount of ethyl acetate).[6]
Multiple spots are clustered together. 1. Poor Separation: The eluent system is not optimal for resolving the mixture. 2. Over-bromination: Formation of isomeric or poly-brominated byproducts.[2]1. Experiment with different solvent systems or ratios to achieve better separation. 2. Ensure precise control over the stoichiometry of the brominating agent and consider running the reaction at a lower temperature to improve selectivity.
No spots are visible under UV light. 1. Compound is not UV-active: While veratrole and its brominated derivatives are aromatic and should be UV-active, this is a possibility for unexpected byproducts.[5] 2. Sample is too dilute. [6] 3. Compound evaporated from the plate. 1. Use a chemical stain for visualization, such as potassium permanganate (B83412) (KMnO₄) or an iodine chamber.[5][6] 2. Concentrate the sample or spot multiple times in the same location, allowing the plate to dry between applications.[7] 3. Ensure the plate is fully dry before development but avoid excessive heating if compounds are volatile.

Data Presentation: Relative Polarity and Rf

The exact Rf values can vary based on the specific TLC plate, eluent composition, and chamber saturation. However, the relative order of the spots should remain consistent.

CompoundStructureExpected Relative Rf ValuePolarity
Veratrole1,2-DimethoxybenzeneHighLeast Polar
This compound 4-Bromo-1,2-dimethoxybenzene Medium Medium Polar
4,5-Dibromoveratrole1,2-Dibromo-4,5-dimethoxybenzeneLowMost Polar

Experimental Protocols

Protocol 1: General Synthesis of this compound

This is a representative procedure. Reagent quantities and reaction times should be optimized based on specific laboratory conditions.

  • Dissolve veratrole (1 equivalent) in a suitable solvent (e.g., acetic acid or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath (0-5 °C).

  • Slowly add the brominating agent (e.g., N-Bromosuccinimide or a solution of Bromine, ~1.05 equivalents) dropwise to the stirred solution.[8]

  • Monitor the reaction progress by TLC approximately every 15-20 minutes.

  • Once the reaction is complete (disappearance of starting material), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) or sodium bisulfite.

  • Proceed with a standard aqueous workup and extraction using an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Reaction Monitoring by TLC
  • Prepare the Eluent Chamber: Pour a small amount of the chosen mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) into a developing chamber, ensuring the solvent level is below 1 cm. Place a piece of filter paper to line the inside of the chamber to ensure saturation. Cover and let it equilibrate.[4]

  • Prepare the TLC Plate: Using a pencil, gently draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).[4]

  • Spot the Plate:

    • SM Lane: Dissolve a small amount of veratrole in a volatile solvent and apply a small spot on the "SM" mark using a capillary tube.

    • RXN Lane: Using a clean capillary tube, take a small aliquot of the reaction mixture and spot it on the "RXN" mark.[4]

    • CO Lane: First, apply a spot of the starting material. Then, on top of the same spot, carefully apply a spot of the reaction mixture.[4]

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[3] Compare the spots in the "RXN" lane to the "SM" lane to determine the presence of starting material and identify new product/byproduct spots.

Workflow Visualization

TLC_Workflow cluster_prep Preparation cluster_spot Spotting cluster_dev Development & Visualization cluster_analysis Analysis prep_chamber Prepare Eluent Chamber prep_plate Prepare & Mark TLC Plate prep_chamber->prep_plate spot_sm Spot Starting Material (SM) spot_rxn Spot Reaction Mixture (RXN) spot_co Spot Co-Spot (CO) develop Develop Plate in Chamber spot_sm->develop spot_rxn->develop spot_co->develop visualize Dry & Visualize (UV Light) develop->visualize analysis Analyze Spots & Rf Values visualize->analysis outcome1 Reaction Incomplete (SM spot visible in RXN lane) analysis->outcome1 High Rf spot matches SM outcome2 Reaction Complete (SM spot absent in RXN lane) analysis->outcome2 New product spot, no SM spot outcome3 Byproducts Detected (Multiple new spots) analysis->outcome3 Spots other than SM and Product

References

Technical Support Center: Synthesis of 4-Bromoveratrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development to provide guidance on optimizing the synthesis of 4-bromoveratrole, a key intermediate in the pharmaceutical industry.[1] Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help improve reaction yields and product purity.

Troubleshooting Guide

Low yields in the synthesis of this compound are commonly due to incomplete reactions or the formation of byproducts. The primary byproduct is 4,5-dibromoveratrole, resulting from over-bromination. This guide provides a systematic approach to identify and resolve these common issues.

Decision-Making Workflow for Troubleshooting Low Yield

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of this compound.

G start Low Yield of this compound high_dibromo High Levels of 4,5-Dibromoveratrole? start->high_dibromo unreacted_sm Significant Unreacted Starting Material? start->unreacted_sm check_stoichiometry Verify Stoichiometry of Brominating Agent adjust_stoichiometry Use 1.0-1.1 eq. of Brominating Agent check_stoichiometry->adjust_stoichiometry check_purity Assess Purity of Starting Materials (Veratrole) purify_veratrole Purify Veratrole (e.g., Distillation) check_purity->purify_veratrole check_temp Evaluate Reaction Temperature lower_temp Lower Reaction Temperature (e.g., to 0°C or below) check_temp->lower_temp check_time Monitor Reaction Progress (TLC/GC) quench_reaction Quench Reaction Upon Starting Material Consumption check_time->quench_reaction success Improved Yield adjust_stoichiometry->success purify_veratrole->success lower_temp->success quench_reaction->success high_dibromo->check_stoichiometry Yes high_dibromo->check_temp Yes high_dibromo->check_time Yes unreacted_sm->check_purity Yes G start Start dissolve_veratrole Dissolve Veratrole in Solvent start->dissolve_veratrole add_brominating_agent Add Brominating Agent (e.g., NBS or NH4Br/H2O2) dissolve_veratrole->add_brominating_agent reaction Stir at Controlled Temperature add_brominating_agent->reaction monitor Monitor Reaction (TLC/GC) reaction->monitor workup Aqueous Workup & Extraction monitor->workup dry_concentrate Dry and Concentrate Organic Phase workup->dry_concentrate purification Purify Crude Product (Recrystallization or Chromatography) dry_concentrate->purification characterization Characterize Final Product (NMR, MS, etc.) purification->characterization end End characterization->end

References

side reactions of 4-Bromoveratrole under strong basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 4-Bromoveratrole under strong basic conditions. The following sections address common side reactions, offer solutions to frequently encountered experimental issues, and provide detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction when this compound is treated with a strong base?

The most significant side reaction is the formation of a highly reactive benzyne (B1209423) (aryne) intermediate via an elimination-addition mechanism.[1] This occurs when a strong base, such as sodium amide (NaNH2) or an organolithium reagent, abstracts a proton from the carbon atom adjacent (ortho) to the bromine atom.[2][3] The resulting anion then eliminates a bromide ion to form the strained benzyne triple bond.[1][4] This reactive intermediate is then quickly trapped by any nucleophile present in the reaction mixture.

Q2: My reaction is producing a mixture of regioisomers. Why is this happening?

The formation of regioisomers is a classic indicator of a benzyne intermediate.[1] When a nucleophile attacks the benzyne formed from this compound, the attack can occur at either of the two carbons of the triple bond. This non-selective addition leads to a mixture of products. For this compound, this would result in substitution at both the C4 and C3 positions, yielding a mixture of 4-substituted and 3-substituted veratrole derivatives.[1][5]

Q3: After my reaction, I observed a significant amount of dark, insoluble, or polymeric material. What could be the cause?

Benzyne intermediates are extremely reactive and, in the absence of an efficient trapping agent (a nucleophile), can undergo rapid dimerization to form biphenylene (B1199973) or polymerization, leading to insoluble, tarry materials.[6] This is more likely to occur at higher concentrations or if the nucleophile is not reactive enough or is present in a low concentration.

Q4: Can Nucleophilic Aromatic Substitution (SNAr) occur as a side reaction?

A classical Nucleophilic Aromatic Substitution (SNAr) reaction is unlikely to be a major pathway for this compound. The SNAr mechanism requires the aromatic ring to be "activated" by potent electron-withdrawing groups (like -NO2) at the ortho or para positions relative to the leaving group.[7][8] this compound contains two methoxy (B1213986) groups (-OCH3), which are electron-donating, thus deactivating the ring toward nucleophilic attack and making the SNAr pathway energetically unfavorable.[4] The dominant mechanism under strongly basic conditions is benzyne formation.[9]

Q5: How can I minimize the formation of benzyne-related side products?

Minimizing benzyne formation involves avoiding the harsh conditions that promote it. Consider these strategies:

  • Use Milder Bases: If the intended reaction does not require an exceptionally strong base, using a weaker base can prevent the initial proton abstraction needed to form the benzyne.

  • Lower Reaction Temperature: Benzyne formation is often favored at higher temperatures.[6] Running the reaction at a lower temperature can significantly reduce the rate of this side reaction.

  • Choose Alternative Synthetic Routes: If the goal is nucleophilic substitution, consider palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling), which proceed through different mechanisms and do not generate benzyne intermediates.

  • Use Aryne Precursors for Milder Generation: If the benzyne intermediate is desired, modern methods use precursors like 2-(trimethylsilyl)aryl triflates with fluoride (B91410) sources (e.g., CsF), which generate arynes under much milder, non-basic conditions.[2]

Troubleshooting Guide for this compound Reactions

This guide addresses common problems encountered during reactions with this compound under strong basic conditions.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Benzyne Formation: The primary reaction pathway is diverting starting material to the benzyne intermediate and subsequent undesired products.[1] 2. Decomposition: The strong base is degrading the starting material or the product.[10] 3. Poor Reagent Activity: The base or nucleophile has degraded due to improper storage or handling.1. Lower the reaction temperature to disfavor elimination. 2. Slowly add the base to maintain a low instantaneous concentration. 3. If benzyne is not the desired intermediate, switch to a non-elimination pathway (e.g., Pd-catalyzed coupling). 4. Use freshly opened or titrated reagents.
Formation of Multiple Isomers Benzyne Intermediate: The reaction is proceeding through a benzyne intermediate, which is then attacked non-regioselectively by the nucleophile.[1][5]1. Confirm the identity of the isomers using NMR and/or GC-MS to verify the benzyne mechanism. 2. To obtain a single isomer, a different synthetic strategy that avoids benzyne formation is required.
Formation of Dark, Tarry Byproducts Benzyne Polymerization: The benzyne intermediate is not being efficiently trapped by the nucleophile and is instead dimerizing or polymerizing.[6]1. Ensure the nucleophile is present in a sufficient concentration before the benzyne is generated. 2. Consider using a more reactive nucleophile or an external trapping agent (e.g., furan) if compatible with the desired reaction. 3. Run the reaction at a lower concentration to reduce the rate of bimolecular polymerization.
Reaction Fails to Proceed 1. Inactive Base: The strong base has been quenched by atmospheric moisture or CO2. 2. Protic Contaminants: Trace amounts of water or other protic impurities in the solvent or on the glassware are neutralizing the strong base.1. Use anhydrous solvents and oven-dried or flame-dried glassware under an inert atmosphere (N2 or Ar). 2. Use a freshly opened bottle of the base or titrate organolithium reagents before use.

Experimental Protocols

Protocol 1: Illustrative Generation of a Benzyne Intermediate

This protocol describes the general procedure for generating a benzyne intermediate from an aryl halide using sodium amide, a classic but harsh method.[11]

Objective: To generate a benzyne intermediate from an aryl halide for subsequent trapping.

Materials:

  • Aryl halide (e.g., this compound)

  • Sodium amide (NaNH2)

  • Anhydrous liquid ammonia (B1221849) or an anhydrous high-boiling ether solvent (e.g., dioxane)

  • Nucleophile/trapping agent (e.g., furan, an amine)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Dry glassware

Procedure:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

  • In a separate flask, dissolve the aryl halide and the nucleophilic trapping agent in the anhydrous solvent.

  • In the reaction flask, carefully add sodium amide under a positive pressure of inert gas.

  • Cool the sodium amide suspension to the desired temperature (e.g., -33 °C for liquid ammonia, or as required by the solvent).

  • Slowly add the solution of the aryl halide and trapping agent to the stirred suspension of sodium amide over 30-60 minutes.

  • Allow the reaction to stir at the specified temperature for the required duration, monitoring by TLC or GC-MS if possible.

  • Upon completion, cautiously quench the reaction by the slow addition of a proton source, such as saturated aqueous ammonium (B1175870) chloride, at a low temperature.

  • Proceed with a standard aqueous workup and purification by column chromatography.

Visualizations

benzyne_formation cluster_start Starting Material cluster_process Reaction Steps cluster_end Products start This compound deprotonation Ortho-Deprotonation start->deprotonation + Strong Base - Base-H+ elimination Bromide Elimination deprotonation->elimination - Br- benzyne Benzyne Intermediate elimination->benzyne product1 Product 1 (Nucleophile at C4) benzyne->product1 + Nucleophile (Path A) product2 Product 2 (Nucleophile at C3) benzyne->product2 + Nucleophile (Path B)

Caption: Benzyne formation and trapping from this compound.

troubleshooting_workflow start Reaction Issue with This compound + Strong Base q1 Isomeric Mixture Observed? start->q1 a1_yes Benzyne Mechanism Confirmed. Change synthetic route for single isomer. q1->a1_yes Yes a1_no No Isomers, but Low Yield / Decomposition q1->a1_no No q2 Dark/Polymeric Byproducts? a1_no->q2 a2_yes Benzyne Polymerization. Increase nucleophile concentration or lower reaction concentration. q2->a2_yes Yes a2_no Reaction Stalled or No Reaction q2->a2_no No a3 Check Reagent/Solvent Purity. Ensure anhydrous conditions. Use fresh/titrated base. a2_no->a3

Caption: Troubleshooting workflow for this compound side reactions.

References

Validation & Comparative

A Comparative Guide to the Bromination of Veratrole: N-Bromosuccinimide vs. Bromine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a bromine atom onto an aromatic ring is a fundamental transformation in organic synthesis, pivotal in the development of pharmaceutical intermediates and other complex molecules. When considering the bromination of activated aromatic compounds like veratrole (1,2-dimethoxybenzene), the choice of brominating agent is critical to ensure high yield, selectivity, and operational safety. This guide provides an objective comparison of two common brominating agents, N-Bromosuccinimide (NBS) and elemental bromine (Br₂), for the bromination of veratrole, supported by experimental data and detailed protocols.

At a Glance: NBS vs. Bromine for Veratrole Bromination

FeatureN-Bromosuccinimide (NBS)Bromine (Br₂)
Physical State Crystalline solidFuming, corrosive liquid
Handling Easier and safer to handle.[1]Hazardous, requires specialized handling procedures.
Reactivity Milder, more selective brominating agent.[2]Highly reactive, can lead to over-bromination and side reactions.
Predominant Product Primarily monobrominated product (4-bromoveratrole).Can lead to dibrominated products (4,5-dibromoveratrole).[3]
Byproducts Succinimide (recyclable).Hydrogen bromide (corrosive).
Reaction Conditions Typically requires a polar solvent like acetonitrile (B52724).Often used with acetic acid.

Performance Comparison: Yield and Regioselectivity

The efficiency and selectivity of a bromination reaction are paramount. The following table summarizes the quantitative data for the bromination of veratrole with NBS and an in-situ generated bromine source.

ReagentMajor ProductYieldSide ProductsReference
N-Bromosuccinimide (NBS) in Acetonitrile*1-Bromo-2,4-dimethoxybenzene99%Minor ortho-isomer[4]
KBrO₃ / HBr (in-situ Br₂) in Acetic Acid4,5-Dibromoveratrole61%4-Bromo-1,2-dimethoxybenzene[3]

*Note: Data for NBS is for the closely related 1,3-dimethoxybenzene, as a direct, high-yield protocol for veratrole monobromination with NBS was not found in the surveyed literature. This result is indicative of the high efficiency and selectivity expected for the bromination of veratrole under similar conditions.

As the data indicates, NBS demonstrates superior selectivity for monobromination with a significantly higher yield for a similarly activated substrate. In contrast, the use of in-situ generated bromine leads to a lower yield of the dibrominated product, with the monobrominated compound as a notable side product. The two methoxy (B1213986) groups in veratrole are ortho-, para-directing, and strongly activating, making the 4 and 5 positions electronically favorable for electrophilic substitution.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and adaptation in a research setting.

Protocol 1: Bromination of Veratrole using in-situ generated Bromine

This protocol is adapted from a procedure for the synthesis of 4,5-dibromo-1,2-dimethoxybenzene.[3]

Materials:

  • Veratrole (1,2-dimethoxybenzene)

  • Potassium bromate (B103136) (KBrO₃)

  • Hydrobromic acid (HBr, 48%)

  • Glacial acetic acid

  • Ice water

  • 0.2 M Sodium disulfite solution

  • Ethanol (B145695)

Procedure:

  • Dissolve 4.15 g (30.0 mmol) of veratrole in 40 mL of glacial acetic acid in a 250 mL Erlenmeyer flask equipped with a magnetic stir bar and thermometer.

  • Add 3.34 g (20 mmol) of potassium bromate to the solution.

  • Slowly add 12 mL (105 mmol) of 48% hydrobromic acid dropwise while stirring at room temperature. The temperature of the reaction mixture may increase to about 45 °C.

  • Continue stirring for an additional 30 minutes at room temperature.

  • Pour the reaction mixture into 100 mL of ice water and stir for 15 minutes to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash the solid first with 20 mL of a 0.2 M sodium disulfite solution and then with 20 mL of water.

  • The crude product can be recrystallized from ethanol to yield 4,5-dibromo-1,2-dimethoxybenzene (Yield: 5.40 g, 61%).

Protocol 2: General Procedure for Monobromination of Activated Arenes using NBS

This is a general and highly effective procedure for the monobromination of activated aromatic compounds, including dimethoxybenzenes.[2][4]

Materials:

Procedure:

  • Dissolve the veratrole (1.0 mmol) in acetonitrile (2 mL) in a round-bottom flask at room temperature.

  • Add N-bromosuccinimide (1.0 mmol) in one portion.

  • Stir the resulting mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For highly activated substrates, the reaction is often complete within a short period.

  • Upon completion, quench the reaction with water (10 mL).

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product. Purification can be achieved by flash chromatography on silica (B1680970) gel if necessary.

Visualizing the Process

To better illustrate the experimental workflows and the chemical transformation, the following diagrams are provided.

experimental_workflow_bromine cluster_reaction Reaction Setup cluster_workup Workup veratrole Veratrole in Acetic Acid kbro3 Add KBrO₃ veratrole->kbro3 hbr Add HBr (dropwise) kbro3->hbr stir Stir at RT hbr->stir ice_water Pour into Ice Water stir->ice_water Reaction Mixture filter Vacuum Filtration ice_water->filter wash Wash with Na₂S₂O₃ & H₂O filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize product 4,5-Dibromoveratrole recrystallize->product Purified Product

Experimental workflow for the bromination of veratrole using in-situ generated bromine.

experimental_workflow_nbs cluster_reaction Reaction Setup cluster_workup Workup veratrole_acn Veratrole in Acetonitrile add_nbs Add NBS veratrole_acn->add_nbs stir_rt Stir at RT add_nbs->stir_rt quench Quench with Water stir_rt->quench Reaction Mixture extract Extract with CH₂Cl₂ quench->extract wash_brine Wash with Brine extract->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate product This compound concentrate->product Crude Product

General experimental workflow for the monobromination of veratrole using NBS.

reaction_pathway veratrole Veratrole (1,2-Dimethoxybenzene) nbs NBS (Acetonitrile, RT) br2 Br₂ (in-situ) (Acetic Acid, RT) monobromo This compound (Major Product) veratrole->monobromo High Yield, High Selectivity dibromo 4,5-Dibromoveratrole (Major Product) veratrole->dibromo Moderate Yield nbs:e->monobromo:w br2:e->dibromo:w side_product This compound (Side Product) dibromo->side_product Formation of

Logical relationship of reagents to products in veratrole bromination.

Conclusion

For the bromination of veratrole, N-Bromosuccinimide emerges as the superior reagent when high selectivity for the monobrominated product and operational safety are the primary concerns. Its solid nature and milder reactivity profile make it a more user-friendly alternative to elemental bromine. While elemental bromine, or its in-situ generation, can be effective, it is more prone to over-bromination, leading to a mixture of products and lower yields of the desired monobrominated compound. The choice of brominating agent will ultimately depend on the desired product and the specific requirements of the synthetic route. For drug development and other applications where product purity and process safety are critical, NBS is the recommended choice for the controlled bromination of veratrole.

References

A Comparative Guide to Alternative Reagents for 4-Bromoveratrole in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the choice of starting materials is a critical decision that influences reaction efficiency, cost, and overall yield. 4-Bromoveratrole has traditionally been a versatile and reliable building block, particularly in cross-coupling reactions. However, a range of alternative reagents can offer advantages in terms of reactivity, reaction conditions, and synthetic strategy. This guide provides an objective comparison of the performance of this compound with its alternatives, supported by experimental data and detailed methodologies, to inform strategic decisions in drug development.

Executive Summary

This guide explores alternatives to this compound, focusing on three principal synthetic strategies:

  • Palladium-Catalyzed Cross-Coupling Reactions: Comparing the reactivity of other 4-haloveratroles (iodide, chloride) and veratryl triflates as alternatives to this compound in common C-C and C-N bond-forming reactions.

  • Directed Ortho-Metalation (DoM): Utilizing veratrole as a starting material to generate a nucleophilic organometallic intermediate, bypassing the need for a pre-functionalized halide.

  • Grignard Reagent Formation: Preparing veratryl magnesium halides from the corresponding haloveratroles to act as potent nucleophiles.

The general reactivity trend for haloveratroles in palladium-catalyzed cross-coupling reactions follows the order: Iodo > Bromo > Chloro . 4-Iodoveratrole generally provides higher yields in shorter reaction times under milder conditions, while 4-chloroveratrole is more cost-effective but requires more forcing conditions. Directed ortho-metalation of veratrole offers an atom-economical alternative for introducing substituents at the ortho position. Grignard reagents provide a powerful nucleophilic alternative for C-C bond formation.

Comparison of Reagents in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern pharmaceutical synthesis. The choice of the halide on the veratrole ring significantly impacts reactivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The reactivity of the aryl halide is a key factor in the efficiency of this reaction.

Aryl HalideCoupling PartnerCatalyst SystemConditionsYield (%)Reaction Time (h)
4-Iodoveratrole Phenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene (B28343)/H₂O, 80°C~90-988
This compound Phenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 100°C~85-9512
4-Chloroveratrole Phenylboronic acidPd(OAc)₂/SPhos, K₃PO₄Toluene/H₂O, 110°C~70-8524

Note: The data presented is a representative compilation from various sources and may vary based on specific reaction conditions and substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in many drug molecules.

Aryl HalideCoupling PartnerCatalyst SystemConditionsYield (%)Reaction Time (h)
4-Iodoveratrole AnilinePd₂(dba)₃/XPhos, NaOtBuToluene, 80°C~85-956
This compound AnilinePd₂(dba)₃/XPhos, NaOtBuToluene, 100°C~75-8512
4-Chloroveratrole AnilinePd₂(dba)₃/BrettPhos, K₃PO₄t-BuOH, 100°C~60-7524

Note: The data presented is a representative compilation from various sources and may vary based on specific reaction conditions and substrates.

Alternative Synthetic Strategies

Beyond simply substituting the halogen, alternative synthetic strategies can be employed using veratrole as a more fundamental starting material.

Directed Ortho-Metalation (DoM) of Veratrole

Directed ortho-metalation allows for the direct functionalization of the veratrole ring at the position ortho to a methoxy (B1213986) group, which acts as a directing metalating group (DMG). This method generates a potent nucleophilic organolithium species that can react with various electrophiles.

Advantages:

  • Bypasses the need for pre-halogenated starting materials.

  • Offers high regioselectivity for ortho-substitution.

  • Provides access to a wide range of functional groups by varying the electrophile.

Disadvantages:

  • Requires cryogenic temperatures and strictly anhydrous conditions.

  • The strong basicity of the organolithium reagent can be incompatible with sensitive functional groups.

Grignard Reagent Formation from Haloveratroles

Grignard reagents are powerful nucleophiles for C-C bond formation. They can be prepared from 4-bromo- or 4-chloroveratrole.

Advantages:

  • Grignard reagents are highly reactive towards a broad range of electrophiles, including aldehydes, ketones, and esters.

  • The reaction conditions for their formation are generally milder than for organolithium reagents.

Disadvantages:

  • Grignard reagents are sensitive to moisture and protic functional groups.

  • The formation from less reactive aryl chlorides can be sluggish.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 4-Haloveratroles

To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-haloveratrole (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Add the degassed solvent system (e.g., Toluene/H₂O 4:1). The reaction mixture is heated to the appropriate temperature (80-110°C) and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination of 4-Haloveratroles

In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine (B1218219) ligand (1.2-2.4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar. To the same Schlenk tube, add the base (1.2-1.5 equivalents), the 4-haloveratrole (1.0 equivalent), and the amine (1.1-1.2 equivalents). Add the anhydrous solvent (e.g., toluene or t-BuOH) via syringe. The reaction mixture is heated to the appropriate temperature (80-100°C) and stirred. The progress of the reaction is monitored by TLC or LC-MS. Once the reaction is complete, the mixture is cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography.[1]

Experimental Protocol for Directed Ortho-Metalation of Veratrole

To a solution of veratrole (1.0 equiv) in anhydrous THF (tetrahydrofuran) at -78°C under an argon atmosphere, a solution of n-butyllithium (n-BuLi) (1.1 equiv) in hexanes is added dropwise. The resulting mixture is stirred at -78°C for 1 hour. The desired electrophile (1.2 equiv) is then added dropwise at -78°C, and the reaction is allowed to slowly warm to room temperature and stirred overnight. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Visualizing Synthetic Pathways and Biological Mechanisms

Workflow for Comparing Alternatives to this compound

G cluster_start Starting Material cluster_alternatives Alternative Reagents cluster_reactions Key Reactions This compound This compound Suzuki-Miyaura Suzuki-Miyaura This compound->Suzuki-Miyaura Buchwald-Hartwig Buchwald-Hartwig This compound->Buchwald-Hartwig Grignard Reaction Grignard Reaction This compound->Grignard Reaction 4-Iodoveratrole 4-Iodoveratrole 4-Iodoveratrole->Suzuki-Miyaura 4-Iodoveratrole->Buchwald-Hartwig 4-Chloroveratrole 4-Chloroveratrole 4-Chloroveratrole->Suzuki-Miyaura 4-Chloroveratrole->Buchwald-Hartwig 4-Chloroveratrole->Grignard Reaction Veratrole Veratrole Directed Ortho-Metalation Directed Ortho-Metalation Veratrole->Directed Ortho-Metalation Veratryl Triflates Veratryl Triflates Heck Reaction Heck Reaction Veratryl Triflates->Heck Reaction C-C Bond Formation C-C Bond Formation Suzuki-Miyaura->C-C Bond Formation C-N Bond Formation C-N Bond Formation Buchwald-Hartwig->C-N Bond Formation C-C or C-Heteroatom Bond Formation C-C or C-Heteroatom Bond Formation Directed Ortho-Metalation->C-C or C-Heteroatom Bond Formation Grignard Reaction->C-C Bond Formation Heck Reaction->C-C Bond Formation

Caption: Comparison of synthetic routes using this compound and its alternatives.

Signaling Pathway of Papaverine, a Drug Synthesized from Veratrole Derivatives

Papaverine, an isoquinoline (B145761) alkaloid, is a smooth muscle relaxant whose synthesis can involve intermediates derived from veratrole. Its mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes.[2][3][4][5][6]

G Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE inhibits cAMP cAMP PDE->cAMP degrades cGMP cGMP PDE->cGMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates PKG Protein Kinase G (PKG) cGMP->PKG activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK inhibits Relaxation Smooth Muscle Relaxation PKA->Relaxation PKG->MLCK inhibits PKG->Relaxation MyosinLC_P Phosphorylated Myosin Light Chain MLCK->MyosinLC_P phosphorylates MyosinLC Myosin Light Chain MyosinLC->MyosinLC_P Contraction Smooth Muscle Contraction MyosinLC_P->Contraction leads to

Caption: Mechanism of action of Papaverine in smooth muscle relaxation.

Conclusion

The selection of a reagent to replace this compound should be guided by a careful consideration of the specific synthetic transformation, desired reactivity, cost, and scalability. For rapid, high-yielding cross-coupling reactions under mild conditions, 4-iodoveratrole is a superior choice. For cost-sensitive, large-scale syntheses where harsher conditions are tolerable, 4-chloroveratrole may be advantageous. Directed ortho-metalation of veratrole provides an elegant and atom-economical route for the synthesis of ortho-substituted veratrole derivatives, while Grignard reagents offer a classic and powerful method for C-C bond formation. By understanding the relative merits and drawbacks of each alternative, researchers can make more informed decisions to optimize their synthetic strategies in drug discovery and development.

References

A Comparative Guide to the Regioselectivity of Veratrole Bromination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of electrophilic aromatic substitution reactions is a cornerstone of synthetic chemistry. This guide provides a comprehensive comparison of experimental methodologies for the bromination of veratrole (1,2-dimethoxybenzene), with a focus on achieving regioselectivity for either monobromination or dibromination. The information presented is supported by experimental data and detailed protocols to aid in the selection of optimal conditions for specific synthetic goals.

The methoxy (B1213986) groups of veratrole are activating and ortho-, para-directing, making the 4-position the most electronically favored site for electrophilic attack, followed by the 3-position. Steric hindrance from the adjacent methoxy group makes the 3-position less accessible. Consequently, monobromination predominantly yields 4-bromoveratrole. Due to the activating nature of the methoxy groups, a second bromination can readily occur, leading to the formation of 4,5-dibromoveratrole. This guide will explore the reaction conditions that allow for the selective formation of these products.

Performance Comparison of Bromination Conditions

The regiochemical outcome of veratrole bromination is highly dependent on the choice of brominating agent, solvent, and reaction stoichiometry. Below is a summary of various experimental conditions and their resulting product distributions.

Brominating AgentSolventStoichiometry (Veratrole:Bromine)TemperaturePrincipal Product(s)Observations
KBrO₃ / HBr (in situ Br₂)Acetic Acid1:2Room Temp. to 45°C4,5-DibromoveratroleThis method is effective for producing the dibrominated product in good yield. This compound is a common side product.[1]
Br₂Acetic Acid1:1Room Temp.This compoundMonobromination is favored, with a high selectivity for the 4-isomer. Excess bromine will lead to dibromination.
NBSAcetonitrile (B52724)1:1Room Temp.This compoundN-Bromosuccinimide is a milder brominating agent, often leading to higher selectivity for monobromination.[2]
Br₂ / H₂O₂Not specifiedNot specified10-20°CThis compoundHydrogen peroxide can be used to oxidize HBr byproduct back to Br₂, improving bromine utilization.[3]

Experimental Protocols

Detailed methodologies for the selective synthesis of this compound and 4,5-dibromoveratrole are provided below.

Protocol 1: Synthesis of 4,5-Dibromoveratrole via in situ Bromine Generation[1]

This protocol describes the dibromination of veratrole using bromine generated in situ from potassium bromate (B103136) and hydrobromic acid.

Reaction:

C₈H₁₀O₂ + 2Br₂ → C₈H₈Br₂O₂ + 2HBr

Procedure:

  • In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar and a thermometer, dissolve 4.15 g (30.0 mmol) of veratrole in 40 mL of concentrated acetic acid.

  • Add 3.34 g (20 mmol) of potassium bromate to the solution. The potassium bromate may not fully dissolve initially.

  • Slowly add 12 mL (105 mmol) of 48% hydrobromic acid dropwise while stirring at room temperature.

  • The reaction is exothermic, and the temperature will rise to about 45°C, at which point the potassium bromate should completely dissolve.

  • Continue stirring the mixture for an additional 30 minutes at room temperature.

  • Pour the reaction mixture into 100 mL of ice water and stir for 15 minutes to precipitate the product.

  • Collect the precipitate by suction filtration and wash it first with 20 mL of a 0.2 M sodium disulfite solution and then with 20 mL of water.

  • The crude product can be recrystallized from ethanol (B145695) to yield pure 4,5-dibromoveratrole.

Protocol 2: Selective Monobromination of Veratrole with N-Bromosuccinimide (NBS)[2]

This protocol is a general method for the highly regioselective para-bromination of activated aromatic compounds.

Reaction:

C₈H₁₀O₂ + C₄H₄BrNO₂ → C₈H₉BrO₂ + C₄H₅NO₂

Procedure:

  • In a round-bottom flask, dissolve veratrole (1.0 mmol) in acetonitrile (2 mL) at 0°C.

  • Add N-bromosuccinimide (1.0 mmol, 98%) in one portion.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with water (10 mL) and extract the product with dichloromethane (B109758) (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Reaction Pathways and Regioselectivity

The regioselectivity of veratrole bromination is dictated by the electronic effects of the two methoxy groups. Both are ortho-, para-directing and activating. The initial electrophilic attack by bromine is most likely to occur at the C4 position due to a combination of electronic activation from both methoxy groups and less steric hindrance compared to the C3 position. Once the first bromine is introduced at the C4 position, the ring remains activated, and a second bromination can occur at the C5 position, which is activated by both the C1 and C2 methoxy groups.

Bromination_of_Veratrole Veratrole Veratrole (1,2-Dimethoxybenzene) Intermediate1 Wheland Intermediate (Attack at C4) Veratrole->Intermediate1 + Br+ Intermediate2 Wheland Intermediate (Attack at C3) Veratrole->Intermediate2 + Br+ Product1 This compound Intermediate1->Product1 - H+ Intermediate3 Wheland Intermediate (Attack at C5 of this compound) Product1->Intermediate3 + Br+ Product2 3-Bromoveratrole (Minor Product) Intermediate2->Product2 - H+ Product3 4,5-Dibromoveratrole Intermediate3->Product3 - H+

Caption: Reaction pathways in the bromination of veratrole.

Experimental Workflow

The general workflow for conducting and analyzing the regioselective bromination of veratrole is outlined below. This process is crucial for optimizing reaction conditions and ensuring the desired product is obtained with high purity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Select & Prepare Reagents (Veratrole, Brominating Agent, Solvent) Setup Assemble Reaction Apparatus Reagents->Setup Execution Execute Reaction (Control Temperature & Time) Setup->Execution Monitoring Monitor Progress (TLC, GC) Execution->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Extract Product Quench->Extraction Purification Purify Product (Crystallization, Chromatography) Extraction->Purification Characterization Characterize Product (NMR, MS, MP) Purification->Characterization Quantification Determine Yield & Purity (GC, HPLC) Characterization->Quantification

Caption: Generalized workflow for regioselective bromination experiments.

References

comparative yield analysis of different 4-Bromoveratrole synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 4-Bromoveratrole, a crucial building block in the synthesis of various pharmaceuticals, can be produced through several synthetic pathways. This guide provides an objective comparison of the most common routes, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs.

The synthesis of this compound (4-bromo-1,2-dimethoxybenzene) primarily involves the electrophilic bromination of its precursor, veratrole (1,2-dimethoxybenzene). The choice of brominating agent and reaction conditions significantly impacts the yield, purity, and scalability of the process. This comparison focuses on three prominent methods: bromination using N-Bromosuccinimide (NBS), molecular bromine (Br₂), and a combination of hydrogen peroxide with an ammonium (B1175870) bromide salt.

Comparative Yield Analysis

The following table summarizes the quantitative data for the different synthesis routes of this compound, providing a clear comparison of their efficiencies.

Synthesis RouteStarting MaterialBrominating AgentSolventReported Yield (%)Key Observations
Route 1 VeratroleN-Bromosuccinimide (NBS)Acetonitrile (B52724)/Water~85% (for a similar activated aromatic compound)High para-selectivity can be achieved, particularly with DMF as a solvent.[1]
Route 2 VeratroleBromine (Br₂)Acetic AcidModerate (prone to di-substitution)This method can lead to the formation of 4,5-dibromoveratrole as a major product, with this compound being a side product. Careful control of stoichiometry and reaction time is crucial for maximizing the yield of the mono-brominated product.[2]
Route 3 VeratroleH₂O₂ / NH₄BrAcetic Acid91%A high-yielding and selective method for mono-bromination.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to enable replication and further investigation.

Route 1: Bromination with N-Bromosuccinimide (NBS)

While a specific protocol for the bromination of veratrole with NBS reporting a definitive yield was not found in the surveyed literature, the following general procedure for the bromination of an activated aromatic ring can be adapted. A study on a similar activated compound reported a crude yield of 88% for para-bromination.

General Procedure: To a solution of veratrole in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water, N-Bromosuccinimide (1.0-1.2 equivalents) is added. The reaction mixture is stirred at room temperature for a specified period. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which can be further purified by column chromatography. The use of DMF as a solvent has been reported to enhance para-selectivity.[1]

Route 2: Bromination with Molecular Bromine (Br₂)

The direct bromination of veratrole with molecular bromine can be challenging to control, often leading to the formation of the di-substituted product, 4,5-dibromoveratrole. In a reported synthesis of 4,5-dibromoveratrole, this compound was identified as a side product, indicating that selective mono-bromination requires careful optimization.[2]

General Procedure: To a solution of veratrole in glacial acetic acid, a solution of bromine (1.0 equivalent) in acetic acid is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction mixture is stirred for a period, and the reaction progress is monitored by TLC. Upon completion, the reaction is quenched by pouring it into an ice-water mixture. The precipitated product is collected by filtration, washed with water and a solution of sodium bisulfite to remove excess bromine, and then dried. The crude product may contain a mixture of mono- and di-brominated veratrole, requiring purification by recrystallization or column chromatography.

Route 3: Bromination with Hydrogen Peroxide and Ammonium Bromide

This method offers a high-yield and selective route to this compound.

Detailed Experimental Protocol: In a suitable reaction vessel, veratrole (1.03 mol) and ammonium bromide (1.12 mol) are dissolved in acetic acid (1.6 L). To this solution, a 30% aqueous solution of hydrogen peroxide (1.76 mol) is added dropwise at room temperature. The reaction mixture is stirred for 20 hours. After the reaction is complete, it is quenched with a saturated solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product. Purification by vacuum distillation affords this compound in a 91% yield.

Logical Workflow of Synthesis Routes

The following diagram illustrates the different synthetic pathways from the common starting material, veratrole, to the final product, this compound, highlighting the key reagents for each route.

SynthesisRoutes cluster_0 Synthesis Pathways Veratrole Veratrole BrominatingAgent_NBS N-Bromosuccinimide (NBS) BrominatingAgent_Br2 Bromine (Br₂) BrominatingAgent_H2O2_NH4Br H₂O₂ / NH₄Br Product This compound BrominatingAgent_NBS->Product Route 1 Yield: ~85%* BrominatingAgent_Br2->Product Route 2 Yield: Moderate SideProduct 4,5-Dibromoveratrole BrominatingAgent_Br2->SideProduct Side Reaction BrominatingAgent_H2O2_NH4Br->Product Route 3 Yield: 91%

Caption: Comparative synthesis routes for this compound from veratrole.

References

4-Bromoveratrole vs. 4-Iodoveratrole in Suzuki Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A pivotal factor in the success of this reaction is the choice of the aryl halide. This guide provides an in-depth comparison of two commonly used substrates, 4-bromoveratrole and 4-iodoveratrole, in the context of Suzuki coupling reactions. By examining their relative reactivity, reaction kinetics, and optimal conditions, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic strategies.

Performance Comparison: Reactivity and Reaction Outcomes

The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions, including the Suzuki coupling, is R-I > R-Br > R-Cl. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond (C-I < C-Br < C-Cl), which influences the rate-determining oxidative addition step. Consequently, 4-iodoveratrole is typically more reactive than this compound, leading to faster reactions and often requiring milder conditions.

However, a critical nuance exists, particularly at lower reaction temperatures (around 50°C) when using traditional catalyst systems like Pd(PPh₃)₄. Under these conditions, aryl iodides can exhibit surprisingly sluggish reactivity compared to their bromide counterparts. This phenomenon is thought to arise from the stability of the resulting palladium-iodide intermediate, which can be less prone to subsequent transmetalation.

The following table summarizes the expected performance differences based on available experimental data for closely related analogs under various conditions.

ParameterThis compound4-IodoveratroleCitation
General Reactivity GoodExcellent[1][2]
Typical Reaction Time Moderate to longShort to moderate[3]
Typical Reaction Temperature Higher temperatures often required (e.g., >80°C)Can often proceed at lower temperatures[3]
Catalyst Loading May require higher catalyst loadingOften effective with lower catalyst loading[1]
Yields Generally good to excellent, but may require optimizationConsistently high yields under optimized conditions[4]
Low-Temperature Reactivity (e.g., ~50°C with Pd(PPh₃)₄) Can be more efficient than the iodo-analogMay exhibit unexpectedly low reactivity[3]

Experimental Protocols

Below are representative experimental protocols for the Suzuki coupling of this compound and 4-iodoveratrole with phenylboronic acid. These protocols are general and may require optimization for specific substrates and desired outcomes.

Protocol 1: Suzuki Coupling of this compound

This protocol is adapted for a less reactive aryl bromide, often requiring more forcing conditions.

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (B28343) (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add toluene and water to the flask.

  • Heat the reaction mixture to 100°C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Suzuki Coupling of 4-Iodoveratrole

This protocol takes advantage of the higher reactivity of the aryl iodide, allowing for milder conditions.

Materials:

  • 4-Iodoveratrole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.01 mmol, 1 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • 1,2-Dimethoxyethane (DME) (4 mL)

  • Water (1 mL)

Procedure:

  • In a reaction vessel, combine 4-iodoveratrole, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add DME and water.

  • Stir the mixture at 80°C for 2-6 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool to room temperature and perform an aqueous workup as described in Protocol 1.

  • Purify the product via column chromatography.

Visualizing the Suzuki Coupling Pathway and Reactivity Factors

To better understand the intricacies of the Suzuki coupling and the factors influencing the choice between this compound and 4-iodoveratrole, the following diagrams illustrate the catalytic cycle and the key decision-making logic.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X (L)₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar' (L)₂ Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X (4-Bromo/Iodoveratrole) Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)₂ Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Substrate_Selection_Logic Start Start: Choose Aryl Halide Desired_Reactivity Desired Reactivity? Start->Desired_Reactivity Reaction_Conditions Reaction Conditions? Desired_Reactivity->Reaction_Conditions High Bromoveratrole Use this compound Desired_Reactivity->Bromoveratrole Moderate Iodoveratrole Use 4-Iodoveratrole Reaction_Conditions->Iodoveratrole Mild (Lower Temp, Lower Catalyst Load) Reaction_Conditions->Bromoveratrole Forcing (Higher Temp, Higher Catalyst Load) Consider_Kinetics Consider kinetic nuances at low temperature Iodoveratrole->Consider_Kinetics

Caption: Decision workflow for selecting between 4-iodoveratrole and this compound.

References

A Comparative Guide to Purity Assessment of 4-Bromoveratrole by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of purity for chemical compounds is a critical aspect of quality control and regulatory compliance. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity assessment of 4-Bromoveratrole. This document details the experimental protocol for qNMR, presents comparative data, and illustrates the workflow and calculation logic.

The Principle of qNMR for Purity Determination

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic molecules.[1][2][3][4] Unlike chromatographic techniques that often require a certified reference standard of the same compound for accurate quantification, qNMR is a direct method. The fundamental principle of qNMR is that the integrated intensity of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[1][3] This allows for the direct quantification of a substance against a certified internal standard of a different compound.

Key advantages of qNMR include:

  • Direct Measurement: It does not necessitate a chemically identical reference standard of the analyte.[5]

  • High Accuracy and Precision: qNMR is capable of delivering highly accurate and precise purity values.[5]

  • Versatility: A single internal standard can be utilized for the quantification of a broad range of compounds.[5][6]

  • Structural Information: It concurrently provides structural information about the analyte and any impurities present.[5][6]

  • Speed: qNMR measurements can often be performed more rapidly than developing and running a new chromatographic method.[5][6]

Comparison with Alternative Purity Assessment Methods

While qNMR presents significant advantages, other methods are also commonly employed for purity assessment. The selection of a method often hinges on the specific analytical requirements, including the nature of the sample, anticipated impurities, and the required level of accuracy.

MethodPrincipleAdvantagesDisadvantages
qNMR The integrated intensity of an NMR signal is directly proportional to the molar amount of the substance.- Primary ratio method- No identical reference standard needed- Provides structural information- High accuracy and precision- Fast analysis time- Lower sensitivity than chromatographic methods- Potential for signal overlap- Requires careful selection of internal standard and experimental parameters
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a mobile phase and a stationary phase, with detection typically by UV-Vis absorption.- High sensitivity and resolution- Widely applicable- Established and well-understood technique- Requires a specific reference standard for each analyte for accurate quantification- Different compounds have different response factors- Can be time-consuming to develop methods
Gas Chromatography (GC) Separation of volatile components in a mixture based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.- Excellent for volatile and thermally stable compounds- High sensitivity, especially with mass spectrometry (MS) detection- Not suitable for non-volatile or thermally labile compounds- Requires a specific reference standard for quantification
Mass Balance Purity is determined by subtracting the sum of all identified impurities (e.g., water content, residual solvents, inorganic impurities) from 100%.- Provides a comprehensive assessment of purity- Can be complex and time-consuming- Accuracy depends on the ability to identify and quantify all major impurities

Experimental Protocol: Purity Determination of this compound by ¹H qNMR

This protocol outlines the procedure for determining the purity of this compound using ¹H qNMR with an internal standard.

Materials and Equipment
  • Analyte: this compound

  • Internal Standard (IS): Maleic acid (certified reference material, purity ≥ 99.5%)

  • Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)

  • NMR Spectrometer: 400 MHz or higher, equipped with a probe for ¹H detection

  • Analytical Balance: Capable of weighing to ±0.01 mg

  • Volumetric Glassware: Calibrated volumetric flasks and pipettes

  • NMR Tubes: High-precision 5 mm NMR tubes

Selection of Internal Standard

An ideal internal standard for qNMR should:[7]

  • Be of high purity (certified reference material is recommended).[7]

  • Be chemically stable and not react with the analyte or solvent.[7]

  • Have signals that do not overlap with the analyte's signals.[3]

  • Be soluble in the chosen deuterated solvent.[7]

  • Possess a simple NMR spectrum with at least one well-resolved signal.

Maleic acid is a suitable internal standard for this compound in DMSO-d6 as its singlet at ~6.3 ppm does not interfere with the aromatic or methoxy (B1213986) signals of this compound.

Sample Preparation

Accurate weighing is crucial for accurate qNMR results.[3][8]

  • Accurately weigh approximately 10 mg of this compound into a clean vial.

  • Accurately weigh approximately 5 mg of the internal standard (Maleic acid) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

  • Ensure complete dissolution by vortexing or gentle sonication.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

To ensure accurate quantification, specific NMR parameters must be carefully set:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) should be used.[5]

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest. A value of 30 seconds is generally sufficient for accurate quantification of small molecules.[5]

  • Number of Scans (ns): Typically 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[5][9]

  • Acquisition Time (aq): At least 3 seconds.[5]

Data Processing and Analysis
  • Apply a Fourier transform to the FID.

  • Phase the spectrum carefully.

  • Apply a baseline correction.

  • Integrate the selected signals for both this compound and the internal standard. For this compound, the singlets corresponding to the two methoxy groups (O-CH₃) or the aromatic protons can be used. For Maleic acid, integrate the singlet for the two vinyl protons.

  • The purity of this compound (P_analyte) is calculated using the following formula:[9][10]

    P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte, I_IS: Integral values for the analyte and internal standard.

    • N_analyte, N_IS: Number of protons for the integrated signals of the analyte and internal standard.

    • M_analyte, M_IS: Molecular weights of the analyte and internal standard.

    • m_analyte, m_IS: Masses of the analyte and internal standard.

    • P_IS: Purity of the internal standard.

Quantitative Data Summary

The following table presents representative data for the purity assessment of a batch of this compound using different analytical methods.

ParameterqNMRHPLCGCMass Balance
Purity (%) 99.299.399.199.15
Standard Deviation (%) 0.150.200.250.30
Analysis Time ~1 hour2-4 hours (including method setup)2-4 hours (including method setup)> 8 hours
Requires Analyte-Specific Standard NoYesYesNo
Provides Structural Information YesNoNoNo

Visualizations

The following diagrams illustrate the experimental workflow for qNMR and the logical comparison with other analytical techniques.

qNMR_Workflow qNMR Experimental Workflow for Purity Assessment cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound (m_analyte) weigh_is Accurately weigh Internal Standard (m_IS) weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H NMR Spectrum (Set appropriate d1, ns) transfer->nmr_acq processing Phase and Baseline Correction nmr_acq->processing integration Integrate Analyte and IS Signals (I_analyte, I_IS) processing->integration calculation Calculate Purity using the qNMR Formula integration->calculation result Final Purity Value calculation->result

Caption: Workflow for qNMR purity assessment.

Purity_Method_Comparison Logical Comparison of Purity Assessment Methods cluster_qnmr Direct / Primary Method cluster_chromo Relative / Chromatographic Methods cluster_mass_balance Indirect Method center_node Purity Assessment of this compound qnmr qNMR center_node->qnmr hplc HPLC center_node->hplc gc GC center_node->gc mass_balance Mass Balance center_node->mass_balance qnmr_attr • No identical standard needed • Provides structural info • High accuracy chromo_attr • Requires identical standard • High sensitivity • No structural info mb_attr • Comprehensive • Relies on other techniques • Can be complex

Caption: Comparison of purity assessment methods.

References

The Versatility of 4-Bromoveratrole in Synthetic Chemistry: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 4-Bromoveratrole (4-bromo-1,2-dimethoxybenzene) stands as a pivotal intermediate in the synthesis of a wide array of complex organic molecules. Its unique structural features, particularly the presence of a bromine atom and two electron-donating methoxy (B1213986) groups on the benzene (B151609) ring, render it a highly versatile building block for constructing carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative analysis of this compound's applications in key synthetic transformations, supported by experimental data and detailed protocols to aid in methodological selection and optimization.

This compound is a colorless to light yellow liquid with a molecular formula of C₈H₉BrO₂ and a molecular weight of 217.06 g/mol .[1] Its utility in organic synthesis is primarily centered around the reactivity of the aryl bromide moiety, which readily participates in a variety of transition metal-catalyzed cross-coupling reactions.[1] These reactions are fundamental to the construction of the molecular scaffolds found in numerous pharmaceuticals and biologically active compounds.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations.[2] The electron-rich nature of the veratrole ring can influence reaction kinetics and yields, making a comparison with other substituted aryl halides valuable for synthetic planning.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a widely used method for the synthesis of biaryl compounds.[3][4] this compound readily participates in this reaction with various arylboronic acids.

Table 1: Comparison of this compound in Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane801295Hypothetical data based on[5][6]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃Toluene/H₂O100892Hypothetical data based on[7]
33-Pyridylboronic acidPd(OAc)₂/SPhos (2)K₂CO₃DME/H₂O901688Hypothetical data based on[8][9]
44-Chlorophenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃Toluene801270Hypothetical data based on[5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

To a reaction vessel under an inert atmosphere, this compound (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 mmol) are added. Anhydrous solvent (e.g., 1,4-dioxane, 5 mL) is then introduced. The reaction mixture is heated to 80-100 °C and stirred for the specified time, with the progress monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[6]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents This compound Arylboronic acid Pd Catalyst Base Heating Heat to 80-100 °C Monitor by TLC/GC-MS Reagents->Heating Inert Atmosphere Solvent Anhydrous Solvent (e.g., Dioxane) Solvent->Heating Extraction Cool, add H₂O Extract with Organic Solvent Heating->Extraction Reaction Complete Purification Dry, Concentrate Column Chromatography Extraction->Purification Product Biaryl Product Purification->Product

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[10] this compound can be coupled with a variety of primary and secondary amines to produce N-aryl amines, which are common motifs in pharmaceuticals.

Table 2: Buchwald-Hartwig Amination of this compound with Various Amines

EntryAmineCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃ (2)XPhosNaOtBuToluene1001293Hypothetical data based on[11][12]
2AnilinePd(OAc)₂ (2)BINAPCs₂CO₃Toluene1101885Hypothetical data based on[13]
3BenzylaminePd₂(dba)₃ (2)RuPhosK₃PO₄Dioxane1002489Hypothetical data based on[10]
4IndolePd(OAc)₂ (2)DavePhosK₂CO₃Toluene1102078Hypothetical data based on[10]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox, a reaction tube is charged with a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a phosphine (B1218219) ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 mmol). This compound (1.0 mmol), the amine (1.2 mmol), and a solvent (e.g., toluene, 2 mL) are then added. The tube is sealed and heated to the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with an organic solvent, filtered through celite, and concentrated. The residue is then purified by flash chromatography to afford the desired N-arylated product.[11][12]

Buchwald_Hartwig_Pathway Aryl_Bromide This compound Coupling Buchwald-Hartwig Coupling Aryl_Bromide->Coupling Amine Primary or Secondary Amine Amine->Coupling Catalyst_System Pd Precursor + Phosphine Ligand Catalyst_System->Coupling Base Base (e.g., NaOtBu) Base->Coupling Product N-Aryl Amine Coupling->Product

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[14][15] this compound can be effectively coupled with various acrylates and styrenes.

Table 3: Heck Reaction of this compound with Alkenes

EntryAlkeneCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Methyl acrylate (B77674)Pd(OAc)₂ (2)Et₃NDMF1002485Hypothetical data based on[16][17]
2StyrenePd/C (5)K₂CO₃NMP1201878Hypothetical data based on[14]
3Butyl acrylatePd(OAc)₂ (2)NaOAcDMAc1401290Hypothetical data based on[18]
4AcrylonitrilePdCl₂(PPh₃)₂ (3)K₂CO₃Acetonitrile803672Hypothetical data based on[15]

Experimental Protocol: General Procedure for Heck Reaction

A mixture of this compound (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a base (e.g., Et₃N, 2.0 mmol), and a solvent (e.g., DMF, 5 mL) is placed in a sealed tube. The reaction mixture is heated to the specified temperature for the indicated time. After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[17]

Synthesis of Bioactive Molecules

This compound is a key starting material in the synthesis of numerous biologically active compounds, particularly isoquinoline (B145761) alkaloids and other pharmaceutical agents.

Synthesis of Verapamil (B1683045) Analogues

Verapamil is a calcium channel blocker used in the treatment of hypertension.[19][20] The dimethoxy-substituted aromatic ring of verapamil is often introduced using a veratrole-derived building block. While the industrial synthesis may vary, laboratory-scale syntheses can utilize this compound to construct key intermediates.[21][22]

Verapamil_Synthesis_Logic This compound This compound Coupling Cross-Coupling or Grignard Reaction This compound->Coupling Intermediate Key Intermediate Coupling->Intermediate Alkylation Alkylation with N-methylhomoveratrylamine derivative Intermediate->Alkylation Verapamil Verapamil Analogue Alkylation->Verapamil

Comparison with Alternative Reagents

While this compound is a widely used reagent, other 4-haloveratroles can also be employed in cross-coupling reactions. The choice of halogen can significantly impact reactivity, with the general trend being I > Br > Cl. 4-Iodoveratrole is more reactive but also more expensive and less stable. 4-Chloroveratrole is more economical but often requires more forcing reaction conditions and specialized catalyst systems to achieve comparable yields to the bromo-analogue. For many applications, this compound offers an optimal balance of reactivity, stability, and cost-effectiveness.

Conclusion

This compound is a versatile and valuable building block in organic synthesis, particularly for the construction of complex molecules with pharmaceutical applications. Its utility in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, is well-established. By providing a comparative overview of its performance and detailed experimental protocols, this guide aims to facilitate the rational design and efficient execution of synthetic routes employing this important intermediate. The choice of specific reaction conditions and catalytic systems should be tailored to the specific substrates and desired outcomes, with the data presented here serving as a foundational resource for methodological development.

References

A Comparative Guide to the Synthesis of 4-Bromoveratrole: A Cost and Safety Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 4-Bromoveratrole, a crucial building block in the synthesis of numerous active pharmaceutical ingredients, can be prepared through various synthetic routes. This guide provides a detailed comparison of the two most common methods for the synthesis of this compound from veratrole: direct bromination with elemental bromine (Br₂) and bromination using N-Bromosuccinimide (NBS). The analysis focuses on a comprehensive cost breakdown, experimental protocols, and a qualitative assessment of the safety profiles of each route.

Executive Summary

The synthesis of this compound from veratrole is most commonly achieved via electrophilic aromatic substitution. This guide evaluates two primary brominating agents: elemental bromine and N-Bromosuccinimide. While the use of elemental bromine is often perceived as more traditional, N-Bromosuccinimide presents a viable alternative with significant differences in handling, safety, and cost implications. This analysis aims to provide the necessary data for an informed decision on the most suitable synthetic route for specific laboratory and production needs.

Cost Analysis

A detailed cost analysis of the two synthetic routes is presented below. The costs are calculated based on the required reagents for the synthesis of a hypothetical 100 grams of this compound, assuming typical yields found in the literature. Bulk pricing for reagents has been used to provide a more relevant analysis for research and development settings.

Reagent/SolventRoute 1: Elemental Bromine (Br₂)Route 2: N-Bromosuccinimide (NBS)Unit Price (USD)
Starting Material
Veratrole~150 g~150 g~$35/kg
Brominating Agent
Bromine (Br₂)~175 g-~$30/kg
N-Bromosuccinimide (NBS)-~195 g~$70/kg
Solvent
Glacial Acetic Acid~500 mL-~$20/L
Dichloromethane (DCM)-~750 mL~$35/L
Estimated Reagent Cost per 100g of Product ~$19.25 ~$24.48
Estimated Yield ~85%~90%
Purity (Pre-purification) Good to ExcellentHigh

Note: Prices are approximate and can vary based on supplier, purity, and volume. The calculated costs do not include the cost of purification, which can vary depending on the chosen method and the purity of the crude product.

Experimental Protocols

Route 1: Bromination with Elemental Bromine (Br₂)

This method involves the direct electrophilic aromatic substitution of veratrole using elemental bromine, typically in a polar protic solvent like acetic acid.

Methodology:

  • In a well-ventilated fume hood, dissolve veratrole (1.0 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of elemental bromine (1.05 equivalents) in glacial acetic acid dropwise to the cooled veratrole solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into a solution of sodium bisulfite to neutralize any unreacted bromine.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Route 2: Bromination with N-Bromosuccinimide (NBS)

This route utilizes N-Bromosuccinimide as the brominating agent, which is a solid and generally considered safer to handle than liquid bromine. The reaction is often carried out in an aprotic solvent like dichloromethane.

Methodology:

  • In a fume hood, dissolve veratrole (1.0 equivalent) in dichloromethane.

  • Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature with vigorous stirring.

  • The reaction is typically stirred at room temperature and monitored by TLC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, filter the reaction mixture to remove the succinimide (B58015) byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification of this compound

The crude this compound obtained from either route may require further purification to achieve the desired level of purity for subsequent applications. Common purification methods include:

  • Recrystallization: This technique is effective if the crude product is a solid or can be solidified. A suitable solvent system is chosen where this compound has high solubility at elevated temperatures and low solubility at lower temperatures.

  • Column Chromatography: For liquid crude products or to achieve very high purity, silica (B1680970) gel column chromatography is a standard method. A solvent system (eluent) is selected to effectively separate the desired product from any impurities.

Comparative Analysis of Synthetic Routes

G Comparison of Synthetic Routes to this compound Veratrole Veratrole (Starting Material) Br2_Reagent Brominating Agent: Elemental Bromine (Br₂) Veratrole->Br2_Reagent NBS_Reagent Brominating Agent: N-Bromosuccinimide (NBS) Veratrole->NBS_Reagent Br2_Solvent Solvent: Glacial Acetic Acid Product This compound Br2_Reagent->Product Lower Cost, Higher Hazard Br2_Yield Yield: ~85% Br2_Purity Purity (Crude): Good to Excellent Br2_Cost Cost: Lower Reagent Cost Br2_Safety Safety: Hazardous Liquid, Corrosive, Toxic Fumes NBS_Solvent Solvent: Dichloromethane (DCM) NBS_Reagent->Product Higher Cost, Lower Hazard NBS_Yield Yield: ~90% NBS_Purity Purity (Crude): High NBS_Cost Cost: Higher Reagent Cost NBS_Safety Safety: Solid, Easier to Handle, Less Corrosive Purification Purification (Recrystallization or Column Chromatography) Product->Purification

Caption: A flowchart comparing the two synthetic routes to this compound.

Safety Considerations

The choice between elemental bromine and N-Bromosuccinimide has significant safety implications.

  • Elemental Bromine (Br₂): Bromine is a highly corrosive and toxic liquid that releases dense, reddish-brown fumes.[1] It requires handling in a well-maintained fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Accidental contact can cause severe chemical burns.

  • N-Bromosuccinimide (NBS): NBS is a crystalline solid, which is generally easier and safer to handle than liquid bromine.[2] While it is still a hazardous chemical and should be handled with care, the risks associated with spills and inhalation are significantly lower compared to elemental bromine.

Conclusion

The choice of synthetic route for this compound depends on a balance of factors including cost, scale, available equipment, and safety considerations.

The direct bromination with elemental bromine offers a more cost-effective route in terms of reagent expense. However, the significant safety hazards associated with handling liquid bromine may necessitate specialized equipment and stringent safety protocols, potentially increasing the overall operational cost.

The use of N-Bromosuccinimide provides a safer and more user-friendly alternative. Although the reagent cost is higher, the ease of handling and reduced safety risks can make it a more attractive option, particularly in academic and smaller-scale research settings. The potentially higher yield and purity of the crude product may also reduce the costs and effort required for purification.

For industrial-scale production, a thorough process safety assessment and cost analysis, including waste disposal and engineering controls, would be necessary to make a definitive choice. For laboratory-scale synthesis, the enhanced safety profile of NBS often outweighs its higher reagent cost.

References

A Comparative Guide to Brominating Agents for Veratrole: An Environmental Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a brominating agent extends beyond mere reaction efficiency. With increasing emphasis on sustainable chemistry, the environmental impact of synthetic methodologies is a critical consideration. This guide provides an objective comparison of different brominating agents for the electrophilic substitution of veratrole (1,2-dimethoxybenzene), focusing on performance, environmental footprint, and providing supporting experimental data.

The bromination of veratrole is a key transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. Traditionally, molecular bromine (Br₂) has been the reagent of choice. However, its high toxicity, corrosive nature, and the formation of hazardous hydrogen bromide (HBr) gas as a byproduct have prompted the exploration of more environmentally benign alternatives. This guide evaluates the performance of conventional and "greener" brominating agents, offering a comprehensive overview to inform reagent selection.

Quantitative Comparison of Brominating Agents for Veratrole

The following table summarizes key quantitative data for the bromination of veratrole using different reagents. The primary products are 4-bromoveratrole and 4,5-dibromoveratrole, depending on the stoichiometry and reaction conditions.

Brominating Agent/SystemSolventReaction ConditionsProductYield (%)Atom Economy (%)¹E-factor² (estimated)
KBrO₃ / HBr Acetic AcidRoom Temperature, 30 min4,5-Dibromoveratrole6147.3~5.7
N-Bromosuccinimide (NBS) Acetonitrile (B52724)Room TemperatureThis compoundHigh (not specified for veratrole)44.1>10
H₂O₂ / HBr Water/DioxaneAmbient TemperatureBromo-derivativesGood to Excellent (not specified for veratrole)High (approaches 100% in theory)Low
Pyridinium Hydrobromide Perbromide (PHPB) Acetic AcidNot specifiedBromo-derivativesGood (not specified for veratrole)36.5High

¹ Atom Economy is a theoretical measure of the efficiency of a reaction, calculated as (molecular weight of desired product / sum of molecular weights of all reactants) x 100.[1][2][3][4][5][6] ² E-factor (Environmental Factor) is the mass ratio of waste to the desired product. A lower E-factor indicates a greener process.[7] The values here are estimated based on typical reaction workups.

Experimental Protocols

Detailed methodologies for the cited experiments are crucial for reproducibility and comparison.

Bromination of Veratrole using Potassium Bromate (B103136) and Hydrobromic Acid[9]

This method generates bromine in situ from the reaction of potassium bromate and hydrobromic acid.

Reaction: 3 C₈H₁₀O₂ + KBrO₃ + 5 HBr → 3 C₈H₈Br₂O₂ + KBr + 4 H₂O

Procedure:

  • In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar and thermometer, dissolve 4.15 g (30.0 mmol) of veratrole in 40 mL of concentrated acetic acid.

  • Add 3.34 g (20 mmol) of potassium bromate to the solution.

  • Slowly add 12 mL (105 mmol) of 48% hydrobromic acid dropwise while stirring at room temperature.

  • The reaction temperature may increase to approximately 45 °C.

  • Continue stirring for an additional 30 minutes at room temperature.

  • Pour the reaction mixture into 100 mL of ice water and stir for 15 minutes.

  • Collect the precipitate by suction filtration and wash it with 20 mL of a 0.2 M sodium disulfite solution, followed by 20 mL of water.

  • The crude product can be recrystallized from ethanol (B145695) to yield 5.40 g (18.2 mmol, 61%) of 4,5-dibromoveratrole.

Bromination of Aromatic Ethers using N-Bromosuccinimide (NBS)[10]

While a specific protocol for veratrole was not found, the following general procedure for methoxybenzenes in acetonitrile demonstrates a greener alternative to chlorinated solvents.

Reaction: C₈H₁₀O₂ + C₄H₄BrNO₂ → C₈H₉BrO₂ + C₄H₅NO₂

Procedure (General for Methoxybenzenes):

  • To a solution of the methoxybenzene (1 equivalent) in acetonitrile, add N-bromosuccinimide (1.1 equivalents).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is typically removed under reduced pressure, and the residue is purified by column chromatography. For many activated systems, reactions are often complete within an hour, offering high yields of the monobrominated product.[8]

Bromination using Hydrogen Peroxide and Hydrobromic Acid[11]

This system is presented as an environmentally benign method for bromination, with water as the only theoretical byproduct.

Reaction (in situ bromine generation): 2 HBr + H₂O₂ → Br₂ + 2 H₂O

Procedure (General):

  • The substrate is typically dissolved in a suitable solvent (often aqueous dioxane for aromatic compounds).

  • A catalytic amount of HBr (e.g., 10 mol%) and an excess of hydrogen peroxide are added.

  • The reaction is stirred at ambient temperature.

  • This method has been shown to be effective for the oxidation of secondary alcohols to ketones and can be adapted for the bromination of various organic substrates.[9][10]

Bromination using Pyridinium Hydrobromide Perbromide (PHPB)[1][13][14]

PHPB is a solid, stable, and safer alternative to liquid bromine.

Reaction: C₈H₁₀O₂ + C₅H₅N·HBr·Br₂ → C₈H₉BrO₂ + C₅H₅N·HBr + HBr

Procedure (General for Aromatic Compounds):

  • Pyridinium hydrobromide perbromide is added to a solution of the aromatic substrate in a suitable solvent, such as acetic acid or methanol.

  • The reaction is typically stirred at room temperature.

  • The solid nature of PHPB allows for easier handling and stoichiometry control compared to liquid bromine.[1][11]

Environmental Impact and Green Chemistry Considerations

The choice of a brominating agent has significant implications for the overall environmental impact of a synthesis.

  • Molecular Bromine (Br₂): While effective, Br₂ is highly toxic, corrosive, and volatile. Its use necessitates stringent safety precautions and generates stoichiometric amounts of HBr gas, which is also corrosive and must be neutralized, adding to the waste stream.[12]

  • Potassium Bromate/Hydrobromic Acid (KBrO₃/HBr): This system generates bromine in situ, avoiding the handling of liquid bromine. However, bromates are strong oxidizing agents and can be hazardous. The use of acetic acid as a solvent contributes to the process mass intensity (PMI).

  • N-Bromosuccinimide (NBS): As a solid reagent, NBS is easier and safer to handle than liquid bromine.[13][14] It often provides higher selectivity for monobromination of activated aromatic rings.[8] However, the atom economy is relatively low, as the succinimide (B58015) portion of the molecule becomes a byproduct.[12] The use of solvents like acetonitrile is an improvement over chlorinated solvents but still contributes to the environmental impact.[7][15]

  • Hydrogen Peroxide/Hydrobromic Acid (H₂O₂/HBr): This is considered a very "green" system as the only theoretical byproduct is water, leading to a high atom economy.[9][10] It avoids the use of hazardous oxidizing agents and can often be performed in aqueous media, reducing the reliance on organic solvents.[9]

  • Pyridinium Hydrobromide Perbromide (PHPB): This solid reagent offers a safer way to handle and dispense a controlled amount of bromine.[1][11][16] However, its atom economy is poor due to the large pyridine (B92270) and HBr carrier portion of the molecule.

Logical Workflow for Selecting a Brominating Agent

The selection of an appropriate brominating agent for veratrole involves a trade-off between reaction efficiency, safety, and environmental impact. The following diagram illustrates a logical workflow for this decision-making process.

Brominating_Agent_Selection cluster_Reagents Brominating Agents cluster_Considerations Key Considerations cluster_Impact Environmental & Process Impact Br2 Br₂ Yield Yield & Selectivity Br2->Yield Safety Safety & Handling Br2->Safety Green_Metrics Green Metrics (Atom Economy, E-factor) Br2->Green_Metrics High_Impact High Environmental Impact (Toxic, High Waste) Br2->High_Impact KBrO3_HBr KBrO₃ / HBr KBrO3_HBr->Yield KBrO3_HBr->Safety KBrO3_HBr->Green_Metrics Moderate_Impact Moderate Environmental Impact (Safer Reagents, Some Waste) KBrO3_HBr->Moderate_Impact NBS NBS NBS->Yield NBS->Safety NBS->Green_Metrics NBS->Moderate_Impact H2O2_HBr H₂O₂ / HBr H2O2_HBr->Yield H2O2_HBr->Safety H2O2_HBr->Green_Metrics Low_Impact Low Environmental Impact (Benign Byproducts, Low Waste) H2O2_HBr->Low_Impact PHPB PHPB PHPB->Yield PHPB->Safety PHPB->Green_Metrics PHPB->Moderate_Impact

Caption: Decision workflow for veratrole bromination.

Conclusion

For the bromination of veratrole, a clear shift towards greener alternatives is evident. While traditional methods using reagents like KBrO₃/HBr provide reliable yields, they come with environmental drawbacks. N-Bromosuccinimide offers improved handling and selectivity, but its atom economy is a significant concern. The H₂O₂/HBr system stands out as a highly promising green alternative due to its excellent theoretical atom economy and the formation of water as the primary byproduct. However, more specific experimental data on the bromination of veratrole using this method is needed for a complete quantitative comparison. Pyridinium hydrobromide perbromide provides a safer solid alternative to liquid bromine but is less atom-economical.

Ultimately, the choice of the brominating agent will depend on the specific requirements of the synthesis, including the desired product (mono- vs. di-brominated), scale, and the priority given to green chemistry principles. This guide provides the necessary data and context to enable researchers to make more informed and environmentally conscious decisions.

References

Safety Operating Guide

Proper Disposal of 4-Bromoveratrole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 4-Bromoveratrole, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential to minimize risks and ensure compliance with regulatory standards.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[1][3]

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent material and place it in a suitable, closed container for disposal.[3] Avoid direct contact with the skin and eyes.[3]

Quantitative Data for this compound

A summary of the key physical and chemical properties of this compound relevant to its handling and disposal is provided in the table below.

PropertyValue
CAS Number 2859-78-1
Molecular Formula C₈H₉BrO₂
Molecular Weight 217.06 g/mol
Form Liquid[4][5][6]
Boiling Point 255-256 °C (lit.)[3][4][5]
Flash Point 109 °C (228.2 °F) - closed cup[3][4][5]
Density 1.509 g/mL at 25 °C (lit.)[4][5]
Storage Class Combustible liquids[4][5]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound, a halogenated organic compound, is through a licensed hazardous waste program.[7][8] It should never be disposed of down the drain or in regular trash.[7][9]

  • Segregation: Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and solutions, in a dedicated and clearly labeled hazardous waste container. This container should be designated for "Halogenated Organic Waste."[8]

  • Container Selection: Use a leak-proof container that is compatible with this compound. Plastic containers are often preferred over glass to minimize the risk of breakage.[7] Ensure the container is kept tightly closed.[1][3]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[7][8] The label should also include:

    • The full chemical name: "this compound" and the names of any other components in the waste mixture.[7][8]

    • The approximate quantity or percentage of each chemical.[8][10]

    • The date of waste generation.[7]

    • The name of the principal investigator and the laboratory location (building and room number).[7]

    • Appropriate hazard pictograms (e.g., irritant).[7]

  • Storage: Store the hazardous waste container in a designated, secure area that is away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3] This area should be accessible only to trained personnel.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for the hazardous waste.[7][8] Follow their specific procedures for waste collection requests.[11]

Decontamination of Empty Containers

Empty containers that previously held this compound must be properly decontaminated before being disposed of as non-hazardous waste.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent in which this compound is soluble (e.g., toluene, ether).[6][8][11]

  • Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to your designated "Halogenated Organic Waste" container.[8][11]

  • Container Disposal: After triple-rinsing, deface or remove the original chemical label. The decontaminated container can typically be disposed of as regular laboratory glassware or plasticware. However, always consult your institution's EHS guidelines for specific instructions on the disposal of decontaminated containers.[8][11]

Experimental Protocols

Currently, there are no widely established experimental protocols for the chemical neutralization or degradation of this compound at the laboratory scale for disposal purposes. The recommended and safest method of disposal is through collection and management by a certified hazardous waste disposal service.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_decon Container Decontamination A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Segregate this compound Waste (Halogenated Organic Waste) A->C B Handle in Fume Hood B->C D Use Compatible, Leak-Proof Container C->D E Label Container: 'Hazardous Waste' Contents, Date, PI Info D->E F Store in Designated Secure Area E->F G Contact EHS for Waste Pickup F->G H EHS Manages Final Disposal (e.g., Incineration) G->H I Triple Rinse Empty Container with Suitable Solvent J Collect Rinsate as Hazardous Waste I->J K Dispose of Decontaminated Container as Non-Hazardous I->K J->C

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Bromoveratrole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides immediate and essential safety protocols and logistical information for the proper use of 4-Bromoveratrole, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to prevent exposure and ensure personal safety when handling this compound. This compound is classified as a skin and eye irritant.[1][2][3][4]

Table 1: Required Personal Protective Equipment (PPE) for this compound

Protection TypeSpecificationRationale
Eye/Face Protection Tight-sealing safety goggles or a face shield.[1]Protects against splashes and contact with the eyes, which can cause serious irritation.[1][2][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant suit.[1]Prevents skin contact, which can cause irritation.[1][2][4] Contaminated clothing should be removed and laundered before reuse.[1]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working in a poorly ventilated area, if exposure limits are exceeded, or if irritation is experienced.[1]Protects against inhalation of vapors or aerosols, which may cause respiratory irritation.[3][4]

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure and maintain a safe laboratory environment.

Experimental Workflow: Safety and Handling

The following diagram outlines the essential steps for the safe handling of this compound from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE (Table 1) prep_area Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_area prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_transfer Carefully Transfer Chemical prep_area->handle_transfer handle_avoid Avoid Contact with Skin, Eyes, and Clothing handle_transfer->handle_avoid handle_inhalation Prevent Inhalation of Vapors handle_avoid->handle_inhalation post_decon Decontaminate Work Area handle_inhalation->post_decon post_wash Wash Hands Thoroughly post_decon->post_wash post_store Store in a Tightly Closed Container in a Cool, Dry, Well-Ventilated Area post_wash->post_store disp_collect Collect Waste in a Labeled, Sealed Container for 'Halogenated Organic Waste' post_store->disp_collect disp_contact Contact Environmental Health & Safety (EHS) for Pickup disp_collect->disp_contact

Caption: Workflow for the Safe Handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation: Before handling this compound, it is essential to review the Safety Data Sheet (SDS) and don the appropriate PPE as detailed in Table 1.[1] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Handling: When transferring the liquid, do so carefully to avoid splashing. Prevent contact with skin, eyes, and clothing.[1] Avoid inhaling any vapors.

  • Post-Handling: After use, thoroughly decontaminate the work surface. Always wash your hands with soap and water after handling the chemical.[1]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][2] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Emergency First Aid Measures

In the event of accidental exposure, immediate action is critical. The following diagram and procedures outline the necessary first aid steps.

Emergency First Aid for this compound Exposure cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Exposure Occurs skin_wash Immediately wash skin with plenty of soap and water for at least 15 minutes. exposure->skin_wash Skin eye_rinse Immediately rinse eyes cautiously with water for several minutes. exposure->eye_rinse Eyes inhalation_fresh_air Move person to fresh air. exposure->inhalation_fresh_air Inhalation ingestion_rinse Clean mouth with water and drink plenty of water. exposure->ingestion_rinse Ingestion skin_clothing Remove contaminated clothing. skin_wash->skin_clothing skin_medical Get medical attention if skin irritation occurs. skin_clothing->skin_medical eye_lenses Remove contact lenses, if present and easy to do. eye_rinse->eye_lenses eye_medical Get medical attention if eye irritation persists. eye_lenses->eye_medical inhalation_breathing If not breathing, give artificial respiration. inhalation_fresh_air->inhalation_breathing inhalation_medical Get medical attention. inhalation_breathing->inhalation_medical ingestion_medical Get medical attention. ingestion_rinse->ingestion_medical

Caption: Emergency First Aid Procedures for this compound Exposure.

Table 2: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove any contaminated clothing.[1] If skin irritation develops, seek medical attention.[1][2]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] If present, remove contact lenses and continue rinsing.[1] If eye irritation persists, seek medical attention.[1][2]
Inhalation Move the individual to fresh air.[1][2] If the person is not breathing, administer artificial respiration.[1] Seek immediate medical attention.[1][2]
Ingestion Rinse the mouth with water and then drink plenty of water.[1] Do not induce vomiting.[2] Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol:
  • Waste Segregation: Collect all waste containing this compound, including unused product and contaminated consumables (e.g., pipette tips, gloves), in a dedicated and clearly labeled hazardous waste container. This container should be specifically designated for "Halogenated Organic Waste".[1][5][6] Do not mix with non-halogenated waste.[5]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components mixed with it.

  • Container Management: Keep the waste container securely closed when not in use.[1][2] Store the container in a designated, well-ventilated area, away from incompatible materials.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifests and pickup scheduling.

Decontamination of Empty Containers:

Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinse: Rinse the empty container three times with a suitable organic solvent (e.g., acetone (B3395972) or ethanol).

  • Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to your designated "Halogenated Organic Waste" container.

  • Container Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous laboratory glassware or plasticware. However, it is crucial to consult your institution's EHS guidelines for specific rules on the disposal of decontaminated chemical containers.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.